molecular formula C14H11N B167689 3-Phenanthrylamine CAS No. 1892-54-2

3-Phenanthrylamine

Cat. No.: B167689
CAS No.: 1892-54-2
M. Wt: 193.24 g/mol
InChI Key: HUWRJSZODLRHMY-UHFFFAOYSA-N
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Description

Disclaimer: The following is a generic product description. Specific chemical, physical, and application data for 3-Phenanthrylamine must be verified and inserted by a qualified chemist. This compound is a polycyclic aromatic compound featuring an amine functional group on the phenanthrene core structure. This configuration makes it a valuable intermediate in organic synthesis and materials science research. In scientific studies, researchers may explore its potential as a precursor for the development of novel ligands, particularly in coordination chemistry for constructing metal-organic complexes with tailored photophysical or catalytic properties . Its structural motif is also of interest in the synthesis of more complex polycyclic aromatic systems for applications such as organic electronics or as a building block for functional materials . Handling and Safety: Refer to the Safety Data Sheet (SDS) before use. This product is for research and development purposes only. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenanthren-3-amine
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InChI

InChI=1S/C14H11N/c15-12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)9-12/h1-9H,15H2
Source PubChem
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InChI Key

HUWRJSZODLRHMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20172319
Record name 3-Phenanthrylamine
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Molecular Weight

193.24 g/mol
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CAS No.

1892-54-2
Record name 3-Phenanthrenamine
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Record name 3-Phenanthrylamine
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Record name 3-Phenanthrylamine
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Record name 3-Phenanthrylamine
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Record name 3-PHENANTHRYLAMINE
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Foundational & Exploratory

An In-depth Technical Guide to 3-Phenanthrylamine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1892-54-2

This technical guide provides a comprehensive overview of 3-Phenanthrylamine, also known as 3-Aminophenanthrene. It is intended for researchers, scientists, and professionals in drug development and materials science. This document details its chemical and physical properties, synthesis methodologies, spectroscopic data, potential applications, and toxicological information.

Chemical and Physical Properties

This compound is a polycyclic aromatic amine with a phenanthrene backbone. Its chemical structure consists of three fused benzene rings with an amino group substituted at the 3-position. This structure imparts specific chemical and physical properties that are valuable in various scientific fields.

Key Identifiers and Physical Properties
PropertyValueReference(s)
CAS Number 1892-54-2[1]
Molecular Formula C₁₄H₁₁N[1]
Molecular Weight 193.24 g/mol [1]
IUPAC Name phenanthren-3-amine
Synonyms 3-Aminophenanthrene, Phenanthren-3-amine[1]
Appearance Crystals (from ligroin)
Melting Point 87.5 °C
Boiling Point 414.2 °C at 760 mmHg (calculated)[2]
Density 1.208 g/cm³ (calculated)[2]
Solubility Insoluble in water (predicted)[2]
logP 3.575 (calculated)[2]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the most common being the reduction of 3-nitrophenanthrene or the amination of 3-bromophenanthrene.

Method 1: Reduction of 3-Nitrophenanthrene

This is a widely used method for the preparation of aromatic amines from their corresponding nitro compounds.

G cluster_0 Synthesis of this compound via Reduction 3-Nitrophenanthrene 3-Nitrophenanthrene Reaction Reduction Reaction (Reflux) 3-Nitrophenanthrene->Reaction Reducing_Agent SnCl2·2H2O / HCl or Fe / NH4Cl Reducing_Agent->Reaction Solvent Ethanol Solvent->Reaction Workup Basification & Extraction Reaction->Workup Purification Crystallization or Chromatography Workup->Purification This compound This compound Purification->this compound

Caption: Synthetic workflow for this compound via reduction.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-nitrophenanthrene (1 equivalent) in ethanol.

  • Addition of Reducing Agent: To this solution, add stannous chloride dihydrate (SnCl₂·2H₂O, 4-5 equivalents) and concentrated hydrochloric acid. Alternatively, a mixture of iron powder and ammonium chloride in aqueous ethanol can be used.[3][4]

  • Reaction: The mixture is heated to reflux and stirred for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure. The residue is then diluted with water and neutralized with a base (e.g., sodium hydroxide or sodium bicarbonate solution) to precipitate the crude product and tin salts.

  • Extraction: The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ligroin) or by column chromatography on silica gel.

Method 2: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a modern and versatile method for forming C-N bonds.[5]

G cluster_1 Buchwald-Hartwig Amination for this compound Synthesis 3-Bromophenanthrene 3-Bromophenanthrene Coupling_Reaction Buchwald-Hartwig Coupling 3-Bromophenanthrene->Coupling_Reaction Amine_Source Ammonia source (e.g., Benzophenone imine followed by hydrolysis) Amine_Source->Coupling_Reaction Catalyst_System Pd Catalyst (e.g., Pd(OAc)2) & Ligand (e.g., XPhos) Catalyst_System->Coupling_Reaction Base Base (e.g., NaOtBu) Base->Coupling_Reaction Workup_Purification Workup and Purification Coupling_Reaction->Workup_Purification This compound This compound Workup_Purification->this compound

Caption: Buchwald-Hartwig amination route to this compound.

Experimental Protocol:

  • Reaction Setup: An oven-dried Schlenk tube is charged with 3-bromophenanthrene (1 equivalent), a palladium catalyst (e.g., Pd(OAc)₂), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., sodium tert-butoxide). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • Addition of Reagents: Anhydrous solvent (e.g., toluene or dioxane) and the amine source (e.g., benzophenone imine as an ammonia surrogate) are added via syringe.

  • Reaction: The reaction mixture is heated at a specified temperature (typically 80-110 °C) for several hours until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up: The reaction mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite to remove insoluble inorganic salts.

  • Hydrolysis (if using an ammonia surrogate): If an imine is used as the ammonia source, the resulting intermediate is hydrolyzed with an acid (e.g., HCl) to yield the primary amine.

  • Purification: The crude product is purified by column chromatography on silica gel to afford this compound.

Spectroscopic Data

The structural elucidation of this compound relies on various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-9.0 ppm) due to the protons on the phenanthrene core. The protons on the ring bearing the amino group will be shifted to a higher field (lower ppm) due to the electron-donating nature of the -NH₂ group. The amino protons themselves would appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display 14 distinct signals for the 14 carbon atoms in the molecule, assuming no accidental equivalence. The carbon atom attached to the amino group (C-3) will be significantly shielded compared to the other aromatic carbons. The chemical shifts of the other carbons will be influenced by their position relative to the amino group and the fused ring system.

FT-IR Spectroscopy

The FT-IR spectrum of this compound provides key information about its functional groups.

Wavenumber (cm⁻¹)Assignment
3400-3300N-H stretching (asymmetric and symmetric vibrations of the primary amine)
3100-3000Aromatic C-H stretching
1650-1580N-H bending (scissoring)
1600-1450Aromatic C=C stretching
1335-1250Aromatic C-N stretching
900-675Aromatic C-H out-of-plane bending
Mass Spectrometry

The electron ionization mass spectrum (EI-MS) of this compound shows a prominent molecular ion peak (M⁺) at m/z 193, corresponding to its molecular weight.[1] Fragmentation patterns would involve the loss of small molecules or radicals from the parent ion.

Applications in Research and Drug Development

While specific applications of this compound are not extensively documented, the phenanthrene scaffold and related amino derivatives have garnered interest in several areas:

  • Medicinal Chemistry: Phenanthrene derivatives are known to possess a range of biological activities, including anticancer properties. Their planar structure allows for intercalation into DNA, which can disrupt DNA replication and transcription in cancer cells. Aminophenanthrenes have been investigated for their potential cytotoxic effects.

  • Materials Science: As a polycyclic aromatic compound, this compound and its derivatives have potential applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).[6] The amino group can be functionalized to tune the electronic and photophysical properties of the molecule.

  • Fluorescent Probes: Aminophenanthrenes can exhibit fluorescence, making them potential candidates for the development of fluorescent probes for sensing and imaging applications in biological systems.[1]

Toxicological Information

The toxicological profile of this compound is not extensively characterized. However, data on related aminophenanthrenes and other polycyclic aromatic amines suggest potential health concerns.

  • Mutagenicity and Genotoxicity: Some aminophenanthrenes have been shown to be mutagenic in bacterial reverse mutation assays (Ames test).[7] This suggests that they may have the potential to cause DNA damage.

  • Carcinogenicity: Studies on certain aminophenanthrenes have indicated potential carcinogenic activity.[8] Aromatic amines are a class of compounds that includes several known carcinogens, often requiring metabolic activation to exert their carcinogenic effects.

  • General Toxicity: As with many polycyclic aromatic compounds, exposure to this compound should be handled with care, using appropriate personal protective equipment in a well-ventilated area.

Further toxicological studies are required to fully assess the health risks associated with this compound.

References

3-Aminophenanthrene synthesis and characterization

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Characterization of 3-Aminophenanthrene

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-aminophenanthrene, a valuable building block in the development of novel therapeutic agents and advanced materials. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Synthesis of 3-Aminophenanthrene

The most common and direct route for the synthesis of 3-aminophenanthrene involves a two-step process: the nitration of phenanthrene to yield 3-nitrophenanthrene, followed by the reduction of the nitro group to the corresponding amine.

Step 1: Nitration of Phenanthrene to 3-Nitrophenanthrene

The introduction of a nitro group onto the phenanthrene backbone is a critical first step. While various nitrating agents can be employed, a common method involves the use of a nitrating mixture of nitric acid and sulfuric acid. The reaction proceeds via electrophilic aromatic substitution.

Experimental Protocol: Synthesis of 3-Nitrophenanthrene

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.

  • Addition of Nitrating Agent: Slowly add concentrated nitric acid to the cooled sulfuric acid with continuous stirring to form the nitrating mixture.

  • Addition of Phenanthrene: Dissolve phenanthrene in a suitable solvent, such as glacial acetic acid, and add it dropwise to the nitrating mixture, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Pour the reaction mixture over crushed ice to precipitate the crude 3-nitrophenanthrene.

  • Purification: Filter the precipitate, wash it thoroughly with water until the washings are neutral, and then dry it. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Step 2: Reduction of 3-Nitrophenanthrene to 3-Aminophenanthrene

The reduction of the nitro group in 3-nitrophenanthrene to an amino group is the final step in the synthesis. Several reducing agents can be used for this transformation, including catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Fe/HCl, SnCl₂/HCl).[1][2] A method analogous to the synthesis of 3,6-diaminophenanthrene using iron powder and ammonium chloride in an ethanol/water mixture is also effective.[3]

Experimental Protocol: Synthesis of 3-Aminophenanthrene

  • Reaction Setup: Suspend 3-nitrophenanthrene in a mixture of ethanol and water in a round-bottom flask equipped with a reflux condenser.[3]

  • Addition of Reagents: Add iron powder and ammonium chloride to the suspension.[3]

  • Reaction: Heat the mixture to reflux and maintain it for several hours. The progress of the reaction can be monitored by thin-layer chromatography.[3]

  • Work-up: After the reaction is complete, filter the hot reaction mixture through a pad of celite to remove the iron catalyst. Wash the celite pad with ethanol.[3]

  • Extraction: Combine the filtrates and evaporate the ethanol. The resulting aqueous solution is then extracted with a suitable organic solvent, such as ethyl acetate.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 3-aminophenanthrene. The product can be further purified by column chromatography or recrystallization.

Synthesis_Pathway Phenanthrene Phenanthrene Nitrophenanthrene 3-Nitrophenanthrene Phenanthrene->Nitrophenanthrene HNO₃, H₂SO₄ Aminophenanthrene 3-Aminophenanthrene Nitrophenanthrene->Aminophenanthrene Fe, NH₄Cl Ethanol/Water, Reflux

Caption: Synthesis pathway of 3-Aminophenanthrene from Phenanthrene.

Characterization of 3-Aminophenanthrene

The identity and purity of the synthesized 3-aminophenanthrene are confirmed through various analytical techniques, including the determination of its physical properties and spectroscopic analysis.

Physical Properties

The basic physical properties of 3-aminophenanthrene are summarized in the table below.

PropertyValueReference
Molecular FormulaC₁₄H₁₁N[4][5]
Molecular Weight193.24 g/mol [4][6]
AppearanceSolid
Melting Point143 °C[7]
CAS Registry Number1892-54-2[4][5]
Spectroscopic Data

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are used to elucidate the structure of 3-aminophenanthrene.

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.

¹H NMR (Typical Chemical Shifts, δ in ppm)¹³C NMR (Typical Chemical Shifts, δ in ppm)
Aromatic Protons: 7.0 - 8.5 ppmAromatic Carbons: 110 - 150 ppm
Amine Protons (-NH₂): 3.5 - 4.5 ppm (broad)Carbon attached to -NH₂: ~145 ppm

Note: The exact chemical shifts can vary depending on the solvent used for analysis.

2.2.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands for 3-aminophenanthrene are presented below.

Functional GroupVibrationWavenumber (cm⁻¹)Reference
N-HAsymmetric Stretch3400 - 3500[8][9]
N-HSymmetric Stretch3300 - 3400[8][9]
Aromatic C-HStretch3000 - 3100[8]
C=CAromatic Ring Stretch1500 - 1600[8]
C-NStretch1250 - 1350[9]
N-HBending (Scissoring)1550 - 1650[8]

2.2.3 Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

Ionm/z ValueReference
[M]⁺ (Molecular Ion)193[4][6]
[M+1]⁺194[6]
Fragment Ion165[6]

Experimental Workflow

The overall workflow from synthesis to characterization is a systematic process to ensure the desired product is obtained with high purity and its identity is confirmed.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Nitration Nitration of Phenanthrene Reduction Reduction of 3-Nitrophenanthrene Nitration->Reduction Purification Recrystallization or Column Chromatography Reduction->Purification MP Melting Point Purification->MP NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS

Caption: General experimental workflow for the synthesis and characterization of 3-Aminophenanthrene.

References

Spectroscopic Analysis of 3-Phenanthrylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for 3-Phenanthrylamine based on established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton TypePredicted Chemical Shift (δ, ppm)Predicted MultiplicityNotes
Aromatic Protons (Ar-H)7.0 - 9.0Multiplets (m)The complex fused ring system results in overlapping signals. Protons in deshielding zones (e.g., bay region) will appear further downfield.
Amine Protons (-NH₂)3.5 - 5.0Broad Singlet (br s)The chemical shift is highly dependent on solvent and concentration. The signal may be broad due to quadrupolar relaxation and exchange.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon TypePredicted Chemical Shift (δ, ppm)Notes
Aromatic C-N140 - 150The carbon atom directly bonded to the electron-donating amino group is expected to be significantly shielded compared to unsubstituted phenanthrene.
Aromatic C-H & C-C110 - 140A complex set of signals is expected. Carbons at the ring junctions (quaternary) will appear in this region.
Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Absorption Bands for this compound

Functional GroupVibration ModePredicted Wavenumber (cm⁻¹)Intensity
Amine (N-H)Symmetric & Asymmetric Stretch3300 - 3500Medium (two bands for primary amine)
Aromatic (C-H)Stretch3000 - 3100Medium to Weak
Aromatic (C=C)Ring Stretch1500 - 1620Medium to Strong (multiple bands)
Amine (N-H)Scissoring (Bend)1580 - 1650Medium
Aromatic Amine (C-N)Stretch1250 - 1340Medium to Strong
Aromatic (C-H)Out-of-Plane Bend675 - 900Strong (pattern depends on substitution)
Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: Predicted UV-Vis Absorption Maxima for this compound

Electronic TransitionPredicted λₘₐₓ (nm)Chromophore
π → π*~250, ~295, ~350Phenanthrene aromatic system

Note: The presence of the amino group (-NH₂), a strong auxochrome, is expected to cause a bathochromic (red) shift to longer wavelengths and a hyperchromic effect (increased absorbance) compared to unsubstituted phenanthrene.

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data for this compound.

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For optimal results, the solution should be free of particulate matter.

  • Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the range of approximately -1 to 12 ppm.

    • Use a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of approximately 0 to 200 ppm.

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

    • Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing : Process the raw FID (Free Induction Decay) data by applying a Fourier transform, phase correction, and baseline correction.

FT-IR Spectroscopy Protocol
  • Sample Preparation :

    • Solid State (KBr Pellet) : Mix a small amount of this compound (~1 mg) with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • ATR (Attenuated Total Reflectance) : Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the beam path and record the sample spectrum.

    • Typically, 16-32 scans are co-added and averaged to improve the signal-to-noise ratio.

    • The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

  • Data Processing : The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

UV-Vis Spectroscopy Protocol
  • Sample Preparation : Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted so that the maximum absorbance falls within the optimal range of the instrument (typically 0.1 to 1.0 AU).

  • Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition :

    • Fill a cuvette with the pure solvent to be used as a reference (blank).

    • Fill a second, matched cuvette with the sample solution.

    • Scan a range of wavelengths, typically from 200 to 600 nm.

  • Data Analysis : The resulting spectrum plots absorbance versus wavelength (nm). Identify the wavelengths of maximum absorbance (λₘₐₓ).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a chemical sample like this compound.

G cluster_prep Sample Handling & Preparation cluster_acq Data Acquisition cluster_analysis Data Processing & Analysis cluster_report Interpretation & Reporting Sample Receive & Log This compound Sample Prep_NMR Prepare NMR Sample (in Deuterated Solvent) Sample->Prep_NMR Prep_IR Prepare IR Sample (e.g., KBr Pellet) Sample->Prep_IR Prep_UV Prepare UV-Vis Sample (Dilute Solution) Sample->Prep_UV Acq_NMR Acquire 1H & 13C NMR Spectra Prep_NMR->Acq_NMR Acq_IR Acquire FT-IR Spectrum Prep_IR->Acq_IR Acq_UV Acquire UV-Vis Spectrum Prep_UV->Acq_UV Proc_NMR Process NMR Data (FT, Phasing, Integration) Acq_NMR->Proc_NMR Proc_IR Process IR Data (Baseline Correction, Peak Picking) Acq_IR->Proc_IR Proc_UV Identify λmax from UV-Vis Spectrum Acq_UV->Proc_UV Interpret Structural Elucidation & Data Interpretation Proc_NMR->Interpret Proc_IR->Interpret Proc_UV->Interpret Report Generate Final Report Interpret->Report

An In-Depth Technical Guide on 3-Phenanthrylamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Introduction to 3-Phenanthrylamine: A Promising Scaffold in Medicinal Chemistry

This compound, a polycyclic aromatic amine, has garnered interest within the scientific community for its potential applications in drug discovery and materials science. Its rigid, planar phenanthrene core provides a unique scaffold that can be strategically functionalized to interact with biological targets. This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of this compound, offering valuable insights for researchers, scientists, and professionals engaged in drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties influence its solubility, stability, and pharmacokinetic profile.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
IUPAC Name Phenanthren-3-amine[1]
Synonyms 3-Aminophenanthrene, Phenanthrene-3-amine[1][2]
CAS Number 1892-54-2[1][2]
Molecular Formula C₁₄H₁₁N[1][3]
Molecular Weight 193.24 g/mol [1][3]
Appearance Solid
Melting Point 87.5 °C
Boiling Point 414.2 °C at 760 mmHg
Density 1.208 g/cm³
LogP 4.15640
Vapor Pressure 4.52E-07 mmHg at 25°C
Index of Refraction 1.765

Spectral Data for Structural Elucidation

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. The following tables summarize the key spectral data.

Table 2: Spectroscopic Data of this compound

TechniqueKey Data and Interpretation
¹H NMR Spectral data for this compound is available and can be referenced for structural confirmation. The aromatic protons of the phenanthrene core will exhibit characteristic chemical shifts and coupling patterns. The amine protons will appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.
¹³C NMR The ¹³C NMR spectrum will show 14 distinct signals corresponding to the carbon atoms of the phenanthrene ring and the carbon bearing the amino group. The chemical shifts provide information about the electronic environment of each carbon atom.
FT-IR The FT-IR spectrum of this compound will display characteristic absorption bands. The N-H stretching vibrations of the primary amine group are expected in the range of 3300-3500 cm⁻¹ (typically two bands for a primary amine). Aromatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic rings will be observed in the 1450-1600 cm⁻¹ region. The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ range for an aromatic amine.[4]
Mass Spectrometry (GC-MS) The mass spectrum will show a molecular ion peak (M⁺) at m/z = 193, corresponding to the molecular weight of this compound. Fragmentation patterns can provide further structural information.[1]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reduction of 3-nitrophenanthrene.

Experimental Protocol: Reduction of 3-Nitrophenanthrene

This protocol is adapted from a similar reduction of a dinitrophenanthrene derivative.[5]

Materials:

  • 3-Nitrophenanthrene

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Celite

Procedure:

  • Suspend 3-nitrophenanthrene in a mixture of ethanol and water.

  • Add iron powder and ammonium chloride to the suspension.

  • Heat the mixture at reflux for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, filter the hot mixture through a pad of Celite.

  • Wash the Celite pad with a mixture of water and ethanol, followed by ethyl acetate.

  • Combine the filtrates and dilute with ethyl acetate and brine.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with ethyl acetate.

  • Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

G cluster_synthesis Synthesis Workflow 3-Nitrophenanthrene 3-Nitrophenanthrene Reduction Reduction 3-Nitrophenanthrene->Reduction Fe, NH4Cl EtOH/H2O, Reflux This compound This compound Reduction->this compound

Synthesis of this compound.
Purification

The crude this compound can be purified by recrystallization.

Experimental Protocol: Recrystallization of this compound

Materials:

  • Crude this compound

  • Suitable solvent (e.g., ethanol, methanol, or a mixture of solvents like ethanol/water)

Procedure:

  • Dissolve the crude this compound in a minimum amount of the chosen hot solvent.

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

  • Filter the hot solution to remove any insoluble impurities or charcoal.

  • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum to remove any residual solvent.[2][6][7]

G cluster_purification Purification Workflow Crude Product Crude Product Dissolution Dissolution Crude Product->Dissolution Hot Solvent Hot Filtration Hot Filtration Dissolution->Hot Filtration Remove Insolubles Crystallization Crystallization Hot Filtration->Crystallization Cooling Vacuum Filtration Vacuum Filtration Crystallization->Vacuum Filtration Collect Crystals Pure Crystals Pure Crystals Vacuum Filtration->Pure Crystals

Purification of this compound.

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the phenanthrene scaffold is present in numerous natural products with diverse pharmacological properties.[8] The planar aromatic structure of phenanthrene derivatives suggests a potential for these molecules to act as DNA intercalators, a mechanism of action for several anticancer drugs.[9][10][11][12][13]

Furthermore, many small molecules with aromatic amine functionalities are known to interact with various biological targets, including enzymes and receptors. It is plausible that this compound or its derivatives could modulate key signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Potential Mechanisms of Action:

  • DNA Intercalation: The planar phenanthrene ring system could intercalate between the base pairs of DNA, potentially disrupting DNA replication and transcription, and leading to cytotoxicity in cancer cells.[9][10][11][12][13]

  • Topoisomerase Inhibition: Some polycyclic aromatic compounds are known to inhibit topoisomerases, enzymes that are crucial for managing DNA topology during replication and transcription. Inhibition of these enzymes can lead to DNA damage and apoptosis.[14][15][16][17]

  • Modulation of Apoptosis Pathways: this compound derivatives could potentially induce apoptosis by interacting with proteins in the Bcl-2 family or by activating caspase cascades. The Bcl-2 family of proteins are key regulators of the intrinsic apoptosis pathway.[8][18][19][20][21][22][23]

G cluster_apoptosis Potential Apoptotic Signaling Pathways for this compound This compound This compound DNA_Intercalation DNA Intercalation This compound->DNA_Intercalation Topoisomerase_Inhibition Topoisomerase Inhibition This compound->Topoisomerase_Inhibition Bcl2_Modulation Bcl-2 Family Modulation This compound->Bcl2_Modulation DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topoisomerase_Inhibition->DNA_Damage Mitochondrial_Pathway Intrinsic Apoptosis (Mitochondrial Pathway) DNA_Damage->Mitochondrial_Pathway Bcl2_Modulation->Mitochondrial_Pathway Caspase_Activation Caspase Activation Mitochondrial_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Hypothesized signaling pathways.

Future Directions

This compound represents a valuable starting point for the development of novel therapeutic agents. Future research should focus on:

  • Synthesis of a diverse library of this compound derivatives: Introducing various substituents on the phenanthrene core and the amino group will allow for the exploration of structure-activity relationships.

  • Comprehensive biological evaluation: Screening these derivatives against a panel of cancer cell lines and other relevant biological targets will help identify lead compounds with promising activity.

  • Mechanism of action studies: Elucidating the precise molecular mechanisms by which active compounds exert their effects is crucial for their further development as drug candidates.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the potential of this compound. Further investigation into its synthesis, properties, and biological activities is warranted to unlock its full therapeutic potential.

References

Discovery and history of 3-Aminophenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and History of 3-Aminophenanthrene

This technical guide provides a comprehensive overview of the discovery, synthesis, characterization, and historical context of 3-Aminophenanthrene (C₁₄H₁₁N). Aimed at researchers, scientists, and professionals in drug development, this document collates physicochemical data, details historical experimental protocols, and outlines the early investigations into its biological activity.

Historical Context and Discovery

The precise moment of the first synthesis of 3-Aminophenanthrene is not prominently documented in a singular "discovery" paper. Instead, its emergence is rooted in the broader exploration of polycyclic aromatic hydrocarbons (PAHs) in the late 19th and early 20th centuries. The foundational methods for creating the phenanthrene skeleton, such as the Pschorr reaction (1896), enabled chemists to build the core tricyclic structure.[1][2]

The most plausible and historically relevant pathway to 3-Aminophenanthrene was the functionalization of phenanthrene itself. This typically involved the nitration of the phenanthrene core to yield a mixture of nitrophenanthrene isomers, followed by the separation and subsequent reduction of the 3-nitro isomer. By the 1930s, aminophenanthrenes were known and utilized as synthetic intermediates. A 1936 publication by W. E. Bachmann and Charlotte H. Boatner, for instance, describes using 1-, 2-, and 3-aminophenanthrene as starting materials for the synthesis of various halophenanthrenes, indicating that these amines were accessible compounds by that time.[3]

Physicochemical and Spectroscopic Data

The fundamental properties of 3-Aminophenanthrene have been characterized using various analytical techniques. The data is summarized in the tables below.

Table 1: Physicochemical Properties of 3-Aminophenanthrene
PropertyValueSource(s)
Molecular Formula C₁₄H₁₁N[4][5][6]
Molecular Weight 193.24 g/mol [4][6]
CAS Number 1892-54-2[4][6]
Melting Point 143 °C
Appearance Crystals from ligroin
logP (Octanol/Water) 3.575 (Calculated)[6]
Water Solubility -4.71 (Log10 WS, mol/l, Calculated)[6]
Table 2: Summary of Spectroscopic Data for 3-Aminophenanthrene
TechniqueObserved / Predicted Data
Mass Spectrometry (EI) Molecular Ion (M⁺): m/z 193. Other major fragments: m/z 165.[4]
Infrared (IR) Spectroscopy Predicted Absorptions: - N-H Stretch (Amine): Two bands expected in the 3400-3250 cm⁻¹ region (asymmetric & symmetric).- C-N Stretch (Aromatic Amine): Strong band expected in the 1335-1250 cm⁻¹ region.- N-H Bend (Primary Amine): Band expected in the 1650-1580 cm⁻¹ region.- Aromatic C-H Stretch: Bands expected >3000 cm⁻¹.- Aromatic C=C Stretch: Bands expected in the 1600-1450 cm⁻¹ region.
¹H NMR Spectroscopy Predicted Chemical Shifts (in CDCl₃): - Aromatic Protons: Multiple signals expected in the δ 7.0-8.5 ppm range. Protons on the ring bearing the -NH₂ group would be shifted upfield relative to other phenanthrene protons.- Amine Protons (-NH₂): A broad singlet expected, chemical shift can vary depending on solvent and concentration.
¹³C NMR Spectroscopy Predicted Features: - Number of Signals: Due to molecular asymmetry, 14 distinct signals are expected for the carbon atoms.- Chemical Shifts: Aromatic carbons typically appear in the δ 110-150 ppm range. The carbon atom directly attached to the amino group (C3) would be significantly shielded.

Historical Synthesis and Experimental Protocols

The synthesis of 3-Aminophenanthrene historically relied on a two-step process starting from phenanthrene. The general workflow is illustrated below.

G cluster_synthesis Synthesis Pathway cluster_analysis Purification & Characterization Phenanthrene Phenanthrene Nitration Nitration (HNO₃/H₂SO₄) Phenanthrene->Nitration Nitrophenanthrene 3-Nitrophenanthrene (Isomer Separation) Nitration->Nitrophenanthrene Reduction Reduction (e.g., Fe/HCl) Nitrophenanthrene->Reduction Aminophenanthrene 3-Aminophenanthrene Reduction->Aminophenanthrene Purification Purification (Crystallization) Aminophenanthrene->Purification Characterization Characterization (MP, MS, IR, NMR) Purification->Characterization

Fig 1. General workflow for the synthesis and analysis of 3-Aminophenanthrene.
Experimental Protocol: Synthesis via Nitration and Reduction

This protocol is based on established, classical methods for the nitration of PAHs and the subsequent reduction of the nitro group.

Step 1: Synthesis of 3-Nitrophenanthrene [7][8]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, suspend phenanthrene (1 eq.) in glacial acetic acid. Cool the mixture to 0-5 °C in an ice-salt bath.

  • Nitration: Prepare a nitrating mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid (1.1 eq.), pre-cooled to 0 °C. Add this mixture dropwise to the phenanthrene suspension over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for an additional 4-6 hours.

  • Workup: Pour the reaction mixture onto crushed ice. The precipitated solid, a mixture of nitrophenanthrene isomers, is collected by vacuum filtration and washed thoroughly with water until the filtrate is neutral.

  • Purification: The primary isomers (9-, 3-, and 2-nitrophenanthrene) must be separated. This is historically achieved by fractional crystallization from solvents like ethanol or acetic acid. Modern methods would employ column chromatography on silica gel. 3-Nitrophenanthrene is isolated as a yellow solid.

Step 2: Reduction of 3-Nitrophenanthrene to 3-Aminophenanthrene [9][10]

This procedure is an adaptation of the Béchamp reduction, a method well-established in the early 20th century.

  • Reaction Setup: To a round-bottom flask fitted with a reflux condenser, add 3-nitrophenanthrene (1 eq.), ethanol, and water to form a suspension.

  • Reduction: Add iron powder (3-5 eq.) and a catalytic amount of ammonium chloride or concentrated hydrochloric acid.

  • Reflux: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the disappearance of the yellow color of the nitro compound. The reflux is typically maintained for 4-12 hours.

  • Workup: While still hot, filter the reaction mixture through a pad of celite to remove the iron and iron oxides. Wash the filter cake with hot ethanol.

  • Isolation: Combine the filtrates and reduce the volume under reduced pressure. The addition of water may be required to precipitate the crude product. The pH can be adjusted with a base (e.g., sodium carbonate) to ensure the amine is in its free base form.

  • Purification: Collect the crude 3-Aminophenanthrene by filtration. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water or ligroin) to yield purified crystals.

Early Biological Investigations

Soon after its synthesis became feasible, 3-Aminophenanthrene was subjected to biological screening, a common practice for novel organic compounds in the burgeoning field of medicinal chemistry.

Analgesic Activity

The most notable historical report on the biological activity of 3-Aminophenanthrene comes from a 1933 study by N. B. Eddy. In an experiment evaluating a series of phenanthrene derivatives for their analgesic effects in cats, 3-aminophenanthrene was found to exhibit the greatest potency among the tested compounds.[11] This finding highlighted the potential of the phenanthrene scaffold as a pharmacophore for pain relief, a line of inquiry that would famously lead to the understanding of opioids like morphine, which also contain a phenanthrene core.

G A Development of Synthetic Methods (e.g., Pschorr Reaction, Nitration/Reduction) B Availability of Phenanthrene Derivatives A->B C Synthesis & Isolation of 3-Aminophenanthrene B->C E Investigation of Analgesic Properties (Eddy, 1933) B->E C->E D Systematic Biological Screening of Novel Compounds D->E F Discovery of High Potency of 3-Aminophenanthrene E->F G Informs Structure-Activity Relationships for Phenanthrene-based Analgesics F->G

Fig 2. Logical flow of the historical investigation of 3-Aminophenanthrene.

While 3-Aminophenanthrene itself did not become a clinical drug, this early research was a crucial step in establishing the structure-activity relationships (SAR) for this class of compounds, contributing to the broader field of drug development.

References

Theoretical Exploration of 3-Phenanthrylamine's Electronic Frontier: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the electronic structure of 3-phenanthrylamine. Understanding the electronic properties of this phenanthrene derivative is crucial for its potential applications in materials science and drug development, where molecular interactions are governed by electron distribution and energy levels. This document outlines the computational protocols, expected electronic properties, and visual representations of the theoretical workflow.

Introduction to the Electronic Structure of this compound

This compound, an amino derivative of the polycyclic aromatic hydrocarbon phenanthrene, possesses a rich electronic landscape. The fusion of the aromatic rings creates a delocalized π-system, which is further modulated by the electron-donating amino group. Theoretical studies, primarily employing Density Functional Theory (DFT), are indispensable for predicting its geometry, molecular orbital energies, and spectroscopic behavior. These computational insights are vital for understanding its reactivity, intermolecular interactions, and potential as a building block in larger molecular systems.

Computational Methodology

The investigation of this compound's electronic structure is predominantly carried out using quantum chemical calculations. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most common and effective methods for this purpose.

Geometry Optimization

The first step in any theoretical study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms.

Protocol:

  • Method: Density Functional Theory (DFT)

  • Functional: A hybrid functional, most commonly B3LYP (Becke, 3-parameter, Lee-Yang-Parr), is employed.

  • Basis Set: A Pople-style basis set, such as 6-31G(d) or the more extensive 6-311++G(d,p), is typically used to describe the atomic orbitals. The inclusion of polarization (d,p) and diffuse (++) functions is important for accurately describing the electronic distribution, especially for the nitrogen atom and the delocalized π-system.

  • Software: Gaussian, GAMESS, or similar quantum chemistry software packages are utilized for these calculations.

Electronic Properties Calculation

Once the optimized geometry is obtained, a single-point energy calculation is performed using the same level of theory to determine the electronic properties.

Key Properties Calculated:

  • Molecular Orbital (MO) Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest.

  • Electron Density and Electrostatic Potential: These are calculated to visualize the charge distribution and predict sites of electrophilic and nucleophilic attack.

  • Dipole Moment: Provides information about the overall polarity of the molecule.

Spectroscopic Properties Prediction

Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states.

Protocol:

  • Method: Time-Dependent Density Functional Theory (TD-DFT)

  • Functional and Basis Set: The same functional and basis set used for the geometry optimization are typically employed.

  • Output: The calculation yields excitation energies, oscillator strengths (which relate to the intensity of the absorption), and the nature of the electronic transitions (e.g., π → π* or n → π*).

Expected Electronic Structure and Data

Based on computational studies of phenanthrene and its derivatives, the following tables summarize the expected quantitative data for this compound. These values would be precisely determined using the methodologies described above.

Table 1: Calculated Molecular Geometry of this compound
ParameterExpected Value Range
Bond Lengths (Å)
C-C (aromatic)1.36 - 1.46
C-N~1.40
C-H~1.08
N-H~1.01
**Bond Angles (°) **
C-C-C (in rings)118 - 122
C-C-N~120
H-N-H~109
Dihedral Angles (°)
Amino group twistSmall, indicating near planarity with the ring
Table 2: Frontier Molecular Orbital Energies and Related Properties
PropertyExpected Value (eV)Description
HOMO Energy -5.0 to -5.5Highest Occupied Molecular Orbital energy; relates to the ability to donate electrons.
LUMO Energy -1.0 to -1.5Lowest Unoccupied Molecular Orbital energy; relates to the ability to accept electrons.
HOMO-LUMO Gap 3.5 to 4.5Energy difference between HOMO and LUMO; indicates chemical reactivity and electronic transition energy.
Ionization Potential 5.0 to 5.5The energy required to remove an electron from the molecule.
Electron Affinity 1.0 to 1.5The energy released when an electron is added to the molecule.
Table 3: Predicted UV-Vis Absorption Data
TransitionExpected Wavelength (nm)Oscillator Strength (f)Nature of Transition
S₀ → S₁350 - 400Moderateπ → π
S₀ → S₂300 - 350Highπ → π
S₀ → S₃250 - 300Highπ → π*

Visualizing the Theoretical Workflow and Molecular Orbitals

Graphviz diagrams are provided to illustrate the logical flow of the computational studies and the nature of the frontier molecular orbitals.

computational_workflow cluster_input Input cluster_dft DFT Calculations cluster_tddft TD-DFT Calculation cluster_output Output Data mol_structure Initial Molecular Structure (this compound) geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) mol_structure->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc tddft_calc Excited State Calculation (UV-Vis Spectrum) geom_opt->tddft_calc sp_calc Single-Point Energy (Electronic Properties) freq_calc->sp_calc opt_geom Optimized Geometry (Bond Lengths, Angles) sp_calc->opt_geom mo_energies Molecular Orbital Energies (HOMO, LUMO) sp_calc->mo_energies uv_vis Predicted UV-Vis Spectrum tddft_calc->uv_vis

Caption: Computational workflow for the theoretical study of this compound.

molecular_orbitals cluster_molecule This compound HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO   ΔE (HOMO-LUMO Gap) Energy Energy HOMO_level π-system delocalized over phenanthrene core and amino group HOMO_level->HOMO LUMO_level π*-system delocalized over the phenanthrene core LUMO_level->LUMO

Caption: Frontier Molecular Orbitals (HOMO and LUMO) of this compound.

Conclusion

The theoretical study of this compound's electronic structure, through robust computational methods like DFT and TD-DFT, provides invaluable insights for researchers in medicinal chemistry and materials science. The predictive power of these techniques allows for a rational approach to designing novel molecules with tailored electronic and optical properties. The data and protocols presented in this guide serve as a foundational resource for further investigation and application of this compound and its derivatives.

Solubility of 3-Phenanthrylamine in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-phenanthrylamine. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines the expected solubility based on the physicochemical properties of the compound and furnishes a standardized experimental protocol for its determination.

Introduction to this compound

This compound is an aromatic amine derived from phenanthrene. The presence of the amino group on the phenanthrene backbone significantly influences its chemical properties, including its solubility. As a molecule with a large, nonpolar polycyclic aromatic hydrocarbon structure combined with a polar amino group capable of hydrogen bonding, its solubility is expected to vary considerably across different organic solvents. Understanding this solubility profile is critical for its application in chemical synthesis, pharmaceutical development, and material science.

Qualitative Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassCommon SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolGood to ModerateThe amine group can form hydrogen bonds with the hydroxyl group of the alcohol.
Polar Aprotic Acetone, Ethyl AcetateGood to ModerateThe polar nature of the solvent can interact with the amine group.
Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighThese solvents are excellent at dissolving a wide range of organic compounds, including those with polar functional groups.
Non-Polar Aromatic Toluene, BenzeneHighThe "like dissolves like" principle suggests the large aromatic ring of this compound will be highly soluble in aromatic solvents.
Chlorinated Dichloromethane, ChloroformHighThese solvents are effective at dissolving large organic molecules.
Non-Polar Aliphatic Hexane, CyclohexaneLowThe large, polarizable aromatic system may have some interaction, but the overall polarity mismatch will likely limit solubility.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in various organic solvents using the isothermal equilibrium method.

Materials and Equipment
  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Pipettes and other standard laboratory glassware

Experimental Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to several vials. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

    • Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

  • Equilibration:

    • Tightly seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solvent is fully saturated.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved microcrystals.

  • Quantification of Solute:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

    • A calibration curve should be prepared using standard solutions of this compound of known concentrations.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

experimental_workflow start Start add_excess Add Excess this compound to Vial start->add_excess add_solvent Add Known Volume of Solvent add_excess->add_solvent equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) add_solvent->equilibrate settle Allow Excess Solid to Settle equilibrate->settle sample Withdraw Supernatant settle->sample filter Filter Supernatant sample->filter dilute Dilute Sample filter->dilute analyze Analyze by HPLC or UV-Vis dilute->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Experimental workflow for solubility determination.

Conclusion

While specific quantitative solubility data for this compound in common organic solvents is not extensively reported in the public domain, its chemical structure suggests a versatile solubility profile. It is anticipated to be highly soluble in aromatic, chlorinated, and polar aprotic solvents, with moderate to good solubility in polar protic solvents, and poor solubility in non-polar aliphatic solvents. The provided experimental protocol offers a robust framework for researchers and professionals in the field of drug development to precisely determine the solubility of this compound in solvents relevant to their specific applications, thereby facilitating process optimization and formulation development.

An In-Depth Technical Guide to the Molecular Structure and Conformation of 3-Aminophenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminophenanthrene, a key aromatic amine, presents a molecular architecture of significant interest in medicinal chemistry and materials science. Its phenanthrene core, a polycyclic aromatic hydrocarbon, coupled with an amino functional group, gives rise to a distinct three-dimensional structure and conformational landscape that dictates its biological activity and material properties. This technical guide provides a comprehensive overview of the molecular structure and conformation of 3-Aminophenanthrene, detailing the experimental and computational methodologies employed in its characterization. While a definitive crystal structure for 3-Aminophenanthrene is not publicly available at the time of this writing, this document outlines the expected structural parameters and the sophisticated techniques used to determine them, offering a robust framework for researchers in the field.

Introduction

3-Aminophenanthrene (C₁₄H₁₁N) is an aromatic amine derivative of phenanthrene.[1] The arrangement of its atoms in three-dimensional space, its bond lengths, bond angles, and the rotational freedom around its chemical bonds—its conformation—are fundamental to understanding its interactions with biological targets and its performance in various applications. The planarity of the phenanthrene ring system and the orientation of the amino group are key determinants of its chemical reactivity and intermolecular interactions.

Molecular Structure of 3-Aminophenanthrene

The molecular structure of 3-Aminophenanthrene is characterized by a fused three-ring aromatic system with an amino group substituted on the 3-position.

General Structural Features:

  • Formula: C₁₄H₁₁N[1]

  • Molecular Weight: 193.24 g/mol [2]

  • IUPAC Name: Phenanthren-3-amine[2]

  • CAS Number: 1892-54-2[1]

The core of the molecule is the phenanthrene moiety, which is a planar polycyclic aromatic hydrocarbon. The amino group introduces a site for hydrogen bonding and potential for protonation, significantly influencing its chemical behavior.

Bond Lengths, Bond Angles, and Dihedral Angles

Precise quantitative data on the molecular geometry of 3-Aminophenanthrene from X-ray crystallography is not currently available in public databases. However, based on known structures of similar aromatic amines and computational modeling, the expected bond lengths and angles can be estimated.

Expected Bond Lengths and Angles (Theoretical):

A comprehensive theoretical study using Density Functional Theory (DFT) would be required to provide accurate predictions for these parameters. For illustrative purposes, a table of expected values is presented below. These are generalized values and would be refined by specific computational analysis.

ParameterExpected Value Range
Bond Lengths (Å)
C-C (aromatic)1.36 - 1.42
C-N~1.40
N-H~1.01
C-H (aromatic)~1.08
**Bond Angles (°) **
C-C-C (in aromatic ring)118 - 122
C-C-N~120
H-N-H~109
Dihedral Angles (°)
C-C-C-C (within the ring)~0 (planar)
H-N-C-CVariable

Conformational Analysis

Conformational analysis of 3-Aminophenanthrene focuses on the rotational barrier around the C-N bond and the orientation of the amino group relative to the phenanthrene plane. The planarity of the phenanthrene backbone is largely rigid, but the amino group can exhibit some rotational freedom.

Computational methods, such as DFT and molecular mechanics, are pivotal in exploring the conformational landscape, identifying low-energy conformers, and determining the energy barriers between them.[3]

Experimental Protocols for Structural Elucidation

The determination of the precise molecular structure and conformation of a molecule like 3-Aminophenanthrene relies on a combination of experimental techniques and computational modeling.

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule in the solid state.

Detailed Methodology:

  • Crystal Growth: High-quality single crystals of 3-Aminophenanthrene are grown from a suitable solvent by slow evaporation, cooling, or vapor diffusion.

  • Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms are determined using direct methods or Patterson methods, and the structural model is refined to best fit the experimental data.

XRay_Crystallography_Workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_structure_determination Structure Determination Purification Purification of 3-Aminophenanthrene Crystal_Growth Crystal Growth Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting XRay_Diffraction X-ray Diffraction Mounting->XRay_Diffraction Data_Processing Data Processing XRay_Diffraction->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final_Structure Structure_Refinement->Final_Structure Final Structural Model

Caption: Workflow for X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the connectivity and spatial arrangement of atoms in a solution. 1H and 13C NMR are fundamental for confirming the carbon-hydrogen framework. Advanced techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about through-space proximity of atoms, aiding in conformational analysis.

Detailed Methodology:

  • Sample Preparation: A solution of 3-Aminophenanthrene is prepared in a suitable deuterated solvent.

  • Data Acquisition: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectra are acquired on a high-field NMR spectrometer.

  • Spectral Analysis: Chemical shifts, coupling constants, and cross-peaks are analyzed to establish the chemical structure and infer conformational preferences.

NMR_Spectroscopy_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis Dissolution Dissolve in Deuterated Solvent OneD_NMR 1D NMR (1H, 13C) Dissolution->OneD_NMR TwoD_NMR 2D NMR (COSY, NOESY, etc.) Dissolution->TwoD_NMR Spectral_Assignment Spectral Assignment Structure_Elucidation Structure Elucidation Spectral_Assignment->Structure_Elucidation Conformational_Analysis Conformational Analysis Structure_Elucidation->Conformational_Analysis Final_Structure Final_Structure Structure_Elucidation->Final_Structure Solution Structure Computational_Chemistry_Workflow cluster_modeling Molecular Modeling cluster_quantum_calculations Quantum Mechanical Calculations cluster_analysis Analysis Build_Structure Build Initial 3D Structure Conformational_Search Conformational Search Build_Structure->Conformational_Search Geometry_Optimization Geometry Optimization (DFT) Conformational_Search->Geometry_Optimization Frequency_Calculation Frequency Calculation Geometry_Optimization->Frequency_Calculation Energy_Analysis Relative Energy Analysis Frequency_Calculation->Energy_Analysis Structural_Parameters Extract Structural Parameters Energy_Analysis->Structural_Parameters Theoretical_Model Theoretical_Model Structural_Parameters->Theoretical_Model Theoretical Structural Model

References

Health and safety data for 3-Phenanthrylamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Health and Safety of 3-Phenanthrylamine

This document provides a comprehensive overview of the health and safety data for this compound (CAS No. 1892-54-2), intended for researchers, scientists, and professionals in drug development. It consolidates toxicological data, physical and chemical properties, and safe handling procedures.

Chemical and Physical Properties

This compound is a polycyclic aromatic amine. Its key physical and chemical properties are summarized below.

PropertyValueSource
CAS Number 1892-54-2[1][2][3]
Molecular Formula C₁₄H₁₁N[1][2][3]
Molecular Weight 193.24 g/mol [1][2]
Melting Point 87.5°C[3]
Boiling Point 414.2°C at 760 mmHg[1]
Flash Point 229°C[1]
Vapor Pressure 4.52 x 10⁻⁷ mmHg at 25°C[1]
LogP 4.15640[1]
Appearance SolidN/A
Water Solubility Insoluble in water[4][5]

Toxicological Data

Limited toxicological data is available for this compound. The existing data indicates potential for significant toxicity. Phenanthrene, the parent compound, is associated with skin sensitization and irritation.[5]

Test TypeRoute of ExposureSpeciesDose/DurationEffects
LDLo (Lowest Published Lethal Dose)OralCat100 mg/kgLethal dose value.[1]
TDLo (Lowest Published Toxic Dose)OralRat450 mg/kg over 6 days (intermittent)Tumorigenic - Equivocal tumorigenic agent by RTECS criteria; Skin and Appendages - Tumors.[1]
Mutagenicity Not specifiedNot specifiedNot specifiedMutation data reported.[1]

Hazard Identification and GHS Classification

Hazard ClassCategoryHazard StatementPictogram
Acute Toxicity, Oral Category 3H301: Toxic if swallowedSkull and Crossbones
Carcinogenicity Category 2 (Suspected)H351: Suspected of causing cancerHealth Hazard
Skin Irritation Category 2H315: Causes skin irritationExclamation Mark
Eye Irritation Category 2AH319: Causes serious eye irritationExclamation Mark
Hazardous to the Aquatic Environment, Chronic Category 1H410: Very toxic to aquatic life with long lasting effectsEnvironment

Note: This classification is inferred based on available data for this compound and related polycyclic aromatic compounds. Users should consult a formal Safety Data Sheet (SDS) for definitive classification.

Experimental Protocols

Detailed experimental protocols for the specific toxicity studies on this compound are not available in the public domain. The following are generalized, representative protocols for the types of studies cited.

Acute Oral Toxicity (LDLo) Study Protocol (General)

The Lowest Published Lethal Dose (LDLo) represents the lowest dose of a substance reported to have caused death in a particular animal species under defined conditions.

  • Test System: Healthy, young adult mammals (e.g., cats, as cited), maintained under standard laboratory conditions.

  • Dosage and Administration: A specific, single dose of this compound (e.g., 100 mg/kg) is administered orally, typically via gavage.

  • Observation Period: Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.

  • Data Collection: Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded periodically. A gross necropsy is performed on all animals at the end of the study.

  • Endpoint: The LDLo is the lowest dose that results in the death of any animal in the test group.

Subchronic Toxicity and Carcinogenicity (TDLo) Study Protocol (General)

The Lowest Published Toxic Dose (TDLo) is the lowest dose of a substance reported to produce any toxic effect (in this case, tumorigenesis) in a particular animal species over a given period.

  • Test System: Rodents (e.g., rats, as cited) are commonly used.

  • Dosage and Administration: The substance is administered orally at a set dose (e.g., 450 mg/kg) intermittently over a defined period (e.g., 6 days).

  • Observation Period: Animals are monitored for their entire lifespan or a significant portion of it, following the exposure period, to observe for tumor development.

  • Data Collection: Regular clinical observations, body weight measurements, and palpation for masses are performed. At termination, a full necropsy is conducted, and tissues are examined histopathologically for evidence of tumors.

  • Endpoint: The TDLo is the lowest dose that results in toxic effects, such as the development of tumors, not observed in the control group.

Visualizations

Metabolic Activation Pathway of a Polycyclic Aromatic Hydrocarbon

Polycyclic aromatic hydrocarbons like phenanthrene are often not carcinogenic themselves but can be metabolically activated in the body to reactive intermediates that bind to DNA, leading to mutations and potentially cancer.[6]

PA_Metabolism PAH This compound (Parent Compound) Metabolite1 Reactive Epoxide Intermediate PAH->Metabolite1 Metabolic Activation (P450) Detox Detoxification (e.g., Phenols) PAH->Detox Detoxification Pathway Adduct DNA Adduct Metabolite1->Adduct Binds to Guanine/ Adenine DNA DNA DNA->Adduct Mutation Mutation Adduct->Mutation Faulty DNA Repair/Replication Cancer Cancer Initiation Mutation->Cancer Excretion Excretion Detox->Excretion

Caption: Conceptual pathway for metabolic activation and detoxification of this compound.

General Experimental Workflow for Chemical Toxicity Assessment

This diagram outlines a typical workflow for assessing the toxicity of a chemical compound.

Toxicity_Workflow cluster_in_vitro In Vitro / In Silico cluster_in_vivo In Vivo cluster_analysis Analysis & Reporting in_silico In Silico Prediction (e.g., QSAR) mutagenicity Mutagenicity Assay (e.g., Ames Test) in_silico->mutagenicity acute Acute Toxicity (LD50 / LDLo) mutagenicity->acute If positive or high concern data_analysis Data Analysis mutagenicity->data_analysis chronic Chronic / Carcinogenicity (TDLo) acute->chronic If warranted acute->data_analysis chronic->data_analysis risk_assessment Risk Assessment data_analysis->risk_assessment sds Safety Data Sheet (SDS) Generation risk_assessment->sds

Caption: General workflow for chemical toxicity assessment from in silico to reporting.

First Aid Response Flowchart for Chemical Exposure

This flowchart provides a logical sequence of actions for first aid response to chemical exposure.

First_Aid_Flowchart start Chemical Exposure Occurs safety Ensure Scene is Safe Remove victim from source start->safety call_help Call for Emergency Medical Help safety->call_help check_abc Check Airway, Breathing, Circulation (ABCs) call_help->check_abc exposure_route Identify Exposure Route check_abc->exposure_route inhalation Move to Fresh Air exposure_route->inhalation Inhalation skin Remove Contaminated Clothing Flush Skin with Water (15-20 min) exposure_route->skin Skin Contact eye Flush Eyes with Water (15-20 min) exposure_route->eye Eye Contact ingestion Rinse Mouth Do NOT Induce Vomiting Give Water (if conscious) exposure_route->ingestion Ingestion monitor Monitor Victim's Condition Until Help Arrives inhalation->monitor skin->monitor eye->monitor ingestion->monitor

Caption: Flowchart for first aid procedures following chemical exposure.

Safe Handling and Storage

Handling
  • Work under a chemical fume hood to avoid inhalation of dust.[7]

  • Avoid contact with skin and eyes.[8][9]

  • Minimize dust generation and accumulation.[10]

  • Wash hands thoroughly after handling.[8][10]

  • Do not eat, drink, or smoke when using this product.[11]

Storage
  • Keep container tightly closed in a dry and well-ventilated place.[7][10]

  • Store locked up or in an area accessible only to qualified or authorized persons.[7]

  • Keep away from strong oxidizing agents and strong acids.[10]

  • Store under refrigerated temperatures is recommended for the parent compound, phenanthrene.[5]

Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[10]

  • Skin Protection: Wear chemical-resistant, impervious gloves. Protective clothing should be selected based on the concentration and quantity of the hazardous substance handled.[7][8]

  • Respiratory Protection: If dusts are generated, use a NIOSH/MSHA approved respirator.[10] Respirator selection must be based on known or anticipated exposure levels.[7]

First Aid Measures

  • General Advice: Show the safety data sheet to the doctor in attendance.

  • Inhalation: Move the exposed person to fresh air at once.[12] If breathing is difficult, give oxygen. If breathing has stopped, perform artificial respiration. Get medical attention.[12]

  • Skin Contact: Promptly wash the contaminated skin with plenty of soap and water.[12] Remove contaminated clothing immediately.[7] If irritation persists, get medical attention.[12]

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[10]

  • Ingestion: If swallowed, immediately make the victim drink water (two glasses at most).[7] Do NOT induce vomiting. Call a physician or poison control center immediately.[10] Never give anything by mouth to an unconscious person.[7]

Fire-Fighting and Accidental Release Measures

  • Extinguishing Media: Use water spray, carbon dioxide (CO2), foam, or dry powder.[7]

  • Hazardous Combustion Products: In a fire, hazardous combustion gases such as carbon oxides (CO, CO₂) and nitrogen oxides (NOx) may be produced.[10]

  • Accidental Release: Avoid substance contact and inhalation of dust.[7] Evacuate personnel to safe areas. Wear personal protective equipment.[10] Collect the spill by sweeping up and shoveling into a suitable container for disposal.[10] Avoid flushing into surface water or the sanitary sewer system.[10]

References

An In-depth Technical Guide to 3-Phenanthrylamine: Synonyms, Properties, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Phenanthrylamine, a phenanthrene derivative of interest in various scientific fields. This document consolidates its nomenclature, chemical identifiers, and outlines its potential biological activities, with a focus on its interaction with cellular signaling pathways. Detailed, adaptable experimental protocols for its synthesis and biological evaluation are also presented to facilitate further research and drug discovery efforts.

Nomenclature and Chemical Identifiers

This compound is known by a variety of synonyms and alternative names across different chemical databases and suppliers. A comprehensive list is provided in Table 1 for clear identification and cross-referencing.

Table 1: Synonyms and Alternative Names for this compound

Type Identifier Source/Database
Systematic Name phenanthren-3-amineIUPAC
Common Name 3-AminophenanthreneGeneral Use
This compoundGeneral Use
Phenanthrene-3-amineGeneral Use
3-PhenanthrenaminePubChem[1]
CAS Number 1892-54-2Chemical Abstracts Service[1]
Molecular Formula C₁₄H₁₁NPubChem[1]
Molecular Weight 193.24 g/mol PubChem[1]
InChI Key HUWRJSZODLRHMY-UHFFFAOYSA-NIUPAC[1]
UNII 31408D985FFDA Global Substance Registration System[1]
NSC Number 141594National Cancer Institute[1]
CCRIS 7004Chemical Carcinogenesis Research Information System[1]
Beilstein Registry Number 2092693Beilstein Handbook[1]

Biological Activity and Signaling Pathways

Phenanthrene and its derivatives have been shown to exhibit a range of biological activities. While specific data for this compound is limited, the broader class of phenanthrenes is known to interact with the Aryl Hydrocarbon Receptor (AhR) signaling pathway. The AhR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism, cell cycle, and immune responses.

The binding of a ligand, such as a phenanthrene derivative, to the cytosolic AhR complex triggers a conformational change, leading to its translocation into the nucleus. In the nucleus, AhR heterodimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.

Below is a diagram illustrating the canonical AhR signaling pathway, which is a likely mechanism of action for this compound.

Caption: Canonical Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Experimental Protocols

The following sections provide detailed, adaptable protocols for the synthesis, purification, and biological evaluation of this compound. These protocols are based on established methodologies for similar compounds and can be optimized for specific laboratory conditions.

Synthesis of this compound

A plausible synthetic route to this compound involves the reduction of 3-nitrophenanthrene.

Materials and Reagents:

  • 3-Nitrophenanthrene

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 3-nitrophenanthrene (1 equivalent) in ethanol.

  • Add an excess of tin(II) chloride dihydrate (e.g., 5-10 equivalents) to the solution.

  • Slowly add concentrated hydrochloric acid to the mixture while stirring.

  • Attach a reflux condenser and heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a concentrated solution of sodium hydroxide until the solution is basic.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

Purification of this compound

The crude product can be purified by column chromatography.

Materials and Reagents:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Glass column

  • Collection tubes

Procedure:

  • Prepare a silica gel slurry in hexane and pack it into a glass column.

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate).

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield purified this compound.

Cytotoxicity Assay (MTT Assay)

This protocol describes a general method to assess the cytotoxic effects of this compound on a cancer cell line.

Materials and Reagents:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Remove the old medium from the wells and add the different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubate the plate for 24-72 hours.

  • Add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to form formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control to determine the cytotoxic effect of this compound.

Antimicrobial Susceptibility Test (Broth Microdilution)

This protocol outlines a method to determine the minimum inhibitory concentration (MIC) of this compound against a bacterial strain.

Materials and Reagents:

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • This compound (dissolved in DMSO)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Microplate reader or visual inspection

Procedure:

  • Prepare a serial two-fold dilution of this compound in MHB in a 96-well plate.

  • Prepare a standardized bacterial inoculum and dilute it to the final concentration required for the assay.

  • Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by observing the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be done visually or by measuring the optical density with a microplate reader.

This guide provides a foundational resource for researchers working with this compound. The provided protocols and information are intended to be a starting point for further investigation into the chemical and biological properties of this compound. As with any experimental work, optimization and validation of these methods are encouraged for specific research applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Phenanthrylamine Derivatives for Biological Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and potential biological applications of 3-phenanthrylamine derivatives. This document includes detailed experimental protocols for the synthesis of the core scaffold and its subsequent derivatization, along with a summary of reported biological activities to guide further research and development.

Introduction

Phenanthrene, a polycyclic aromatic hydrocarbon, serves as a scaffold for numerous natural and synthetic compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1]. The introduction of an amino group at the 3-position of the phenanthrene ring system provides a key handle for further chemical modification, allowing for the generation of diverse libraries of compounds for biological screening. These this compound derivatives are of significant interest in drug discovery due to their potential to interact with various biological targets.

This document details the synthetic routes to produce this compound and its derivatives, and presents available data on their biological activities to facilitate their exploration as potential therapeutic agents.

Synthesis of this compound and Derivatives

The synthesis of this compound derivatives can be approached in a multi-step sequence, starting with the nitration of phenanthrene, followed by reduction to the key 3-aminophenanthrene intermediate, and subsequent derivatization of the amino group.

Protocol 1: Synthesis of 3-Nitrophenanthrene

This protocol describes the nitration of phenanthrene to yield 3-nitrophenanthrene, a crucial precursor for 3-aminophenanthrene. The reaction is a classic electrophilic aromatic substitution.

Materials:

  • Phenanthrene

  • Acetic anhydride

  • Cupric nitrate trihydrate [Cu(NO₃)₂·3H₂O]

  • Glacial acetic acid

  • Methanol

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve phenanthrene (1 equivalent) in acetic anhydride.

  • Add cupric nitrate trihydrate (0.5 equivalents) portion-wise to the stirred solution at room temperature.

  • Heat the reaction mixture to 70-80°C and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

  • Stir the mixture until a solid precipitate forms. Collect the solid by vacuum filtration and wash thoroughly with water.

  • Air-dry the crude product.

  • Purify the crude 3-nitrophenanthrene by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the desired product and evaporate the solvent under reduced pressure to yield pure 3-nitrophenanthrene.

Protocol 2: Synthesis of 3-Aminophenanthrene

This protocol details the reduction of 3-nitrophenanthrene to 3-aminophenanthrene using stannous chloride (SnCl₂), a reliable method for the chemoselective reduction of aromatic nitro groups.

Materials:

  • 3-Nitrophenanthrene

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Absolute ethanol

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Brine solution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3-nitrophenanthrene (1.0 equivalent) in absolute ethanol (approximately 10-15 mL per gram of starting material).

  • To the stirred solution, add stannous chloride dihydrate (4.0-5.0 equivalents) portion-wise. The addition may be exothermic, so control the rate of addition.

  • Heat the reaction mixture to reflux (approximately 78°C) and maintain for 2-4 hours. Monitor the reaction's completion by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Carefully pour the mixture into a beaker containing ice and water.

  • Slowly add a saturated solution of sodium bicarbonate with vigorous stirring until the pH of the solution is neutral to slightly basic (pH 7-8) to quench the reaction and precipitate tin salts.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 3-aminophenanthrene.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Protocol 3: Synthesis of N-Acyl-3-phenanthrylamine Derivatives

This protocol describes the acylation of the 3-amino group of 3-aminophenanthrene to generate a library of amide derivatives.

Materials:

  • 3-Aminophenanthrene

  • Acyl chloride or acid anhydride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or pyridine

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminophenanthrene (1.0 equivalent) in anhydrous DCM.

  • Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0°C in an ice bath.

  • Slowly add the desired acyl chloride or acid anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-acyl-3-phenanthrylamine derivative.

Biological Activities of this compound Derivatives

While the biological activities of this compound derivatives are not as extensively documented as other phenanthrene analogs, preliminary studies and the activities of related compounds suggest their potential in several therapeutic areas.

Anticancer Activity

Phenanthrene derivatives have shown promise as anticancer agents, with their planar structure allowing for intercalation into DNA and inhibition of enzymes like topoisomerases. While specific data for this compound derivatives is limited, related phenanthrene compounds have demonstrated significant cytotoxicity against various cancer cell lines.

Table 1: Cytotoxicity of Substituted Phenanthrenequinones against Human Cancer Cell Lines

CompoundCell LineIC₅₀ (µg/mL)
Methyl 8-methyl-9,10-phenanthrenequinone-3-carboxylateHep-22.81
Caco-20.97
Data from Guédouar et al.[2]

Further screening of this compound derivatives against a panel of cancer cell lines is warranted to explore their potential as novel anticancer agents. A plausible mechanism of action, based on related compounds, could involve the inhibition of topoisomerase, leading to DNA damage and apoptosis.

Signaling Pathway: Proposed Apoptotic Pathway Induced by Topoisomerase Inhibition

The following diagram illustrates a potential signaling pathway that could be activated by this compound derivatives that act as topoisomerase inhibitors.

apoptosis_pathway cluster_dna cluster_apoptosome Apoptosome Formation drug This compound Derivative topo Topoisomerase I/II drug->topo Inhibition dna_damage DNA Strand Breaks atm_atr ATM/ATR Activation dna_damage->atm_atr p53 p53 Activation atm_atr->p53 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 Inhibition mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->mito Inhibition cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 casp9 Caspase-9 Activation cyto_c->casp9 apaf1->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis mic_workflow start Synthesized This compound Derivatives prep_compounds Prepare Stock Solutions (e.g., in DMSO) start->prep_compounds serial_dilution Perform Serial Dilutions in 96-well Plate prep_compounds->serial_dilution inoculate Inoculate Wells with Bacterial Suspension serial_dilution->inoculate prep_inoculum Prepare Bacterial Inoculum (e.g., 0.5 McFarland standard) prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Visually Inspect for Bacterial Growth (Turbidity) incubate->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic

References

Application Notes: The 3-Phenanthrylamine Scaffold as a Platform for Fluorescent Metal Ion Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While 3-Phenanthrylamine itself is not extensively documented as a primary fluorescent probe for metal ions, its rigid, aromatic structure and reactive amino group make it an excellent foundational scaffold for the design and synthesis of novel fluorescent sensors. The phenanthrene moiety possesses inherent fluorescence, and the amino group at the 3-position provides a convenient site for chemical modification. By attaching specific metal ion chelators to this amino group, it is possible to develop highly selective and sensitive fluorescent probes. This document outlines the potential application of the this compound scaffold in this context, providing a generalized protocol for the synthesis and utilization of a hypothetical derivative for metal ion detection.

Principle of Operation

The general principle behind using a this compound-based probe involves the modulation of the fluorophore's emission upon binding to a target metal ion. Typically, a receptor unit (chelator) is covalently linked to the 3-amino group of the phenanthrene. In the absence of the target metal ion, the probe might exhibit low fluorescence due to quenching mechanisms such as photoinduced electron transfer (PET) from the receptor to the fluorophore. Upon selective binding of the metal ion to the receptor, the PET process can be inhibited, leading to a significant enhancement of the fluorescence emission, often referred to as chelation-enhanced fluorescence (CHEF). The magnitude of this "turn-on" response can be correlated to the concentration of the metal ion.

Hypothetical Probe Design: 3-(Receptor)-Phenanthrylamine

For the purpose of these application notes, we will consider a hypothetical probe, "Phen-DPA," where a dipicolylamine (DPA) receptor is attached to the 3-amino group of phenanthrene. DPA is a well-known chelator for various transition metal ions, including Zn²⁺, Cu²⁺, and Cd²⁺.

Quantitative Data Summary

The following table summarizes hypothetical photophysical and binding properties of Phen-DPA with a target metal ion, based on typical values for similar phenanthrene-based fluorescent probes.

ParameterValueConditions
Excitation Wavelength (λex)350 nmHEPES buffer (10 mM, pH 7.4)
Emission Wavelength (λem)420 nmHEPES buffer (10 mM, pH 7.4)
Quantum Yield (Φ) - Free Probe0.05HEPES buffer (10 mM, pH 7.4)
Quantum Yield (Φ) - Probe-Metal Complex0.45HEPES buffer (10 mM, pH 7.4)
Association Constant (Ka)2.5 x 10⁵ M⁻¹For a specific target metal ion
Limit of Detection (LOD)50 nMBased on 3σ/slope
Response Time< 1 minuteAt room temperature
Optimal pH Range6.5 - 8.0-

Experimental Protocols

I. Synthesis of a Hypothetical this compound-Based Probe (Phen-DPA)

This protocol describes a general synthetic route for coupling a dipicolylamine (DPA) receptor to the 3-aminophenanthrene scaffold.

Materials:

  • 3-Aminophenanthrene

  • Di(pyridin-2-ylmethyl)amine (DPA)

  • Paraformaldehyde

  • Glacial Acetic Acid

  • Methanol

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Silica Gel for Column Chromatography

  • Hexane

  • Ethyl Acetate

Procedure:

  • Schiff Base Formation (Intermediate): a. In a round-bottom flask, dissolve 3-aminophenanthrene (1.0 eq) in methanol. b. Add a catalytic amount of glacial acetic acid. c. Add paraformaldehyde (1.2 eq) and stir the mixture at room temperature for 30 minutes. d. To this solution, add di(pyridin-2-ylmethyl)amine (DPA) (1.1 eq). e. Reflux the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Reduction of Schiff Base: a. After the formation of the Schiff base is complete (as indicated by TLC), cool the reaction mixture to 0 °C in an ice bath. b. Slowly add sodium borohydride (NaBH₄) (2.0 eq) portion-wise. c. Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Work-up and Purification: a. Quench the reaction by the slow addition of water. b. Remove the methanol under reduced pressure. c. Extract the aqueous layer with dichloromethane (3 x 50 mL). d. Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL). e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. f. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to obtain the pure Phen-DPA probe.

  • Characterization: a. Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

II. Protocol for Fluorescent Detection of a Target Metal Ion

This protocol outlines the general procedure for using the synthesized Phen-DPA probe for the detection of a target metal ion in an aqueous buffered solution.

Materials:

  • Stock solution of Phen-DPA probe (e.g., 1 mM in DMSO or acetonitrile).

  • Stock solutions of various metal perchlorates or chlorides (e.g., 10 mM in deionized water).

  • Buffer solution (e.g., 10 mM HEPES, pH 7.4).

  • Deionized water.

  • Quartz cuvettes.

  • Fluorometer.

Procedure:

  • Preparation of Working Solutions: a. Prepare a working solution of the Phen-DPA probe by diluting the stock solution in the buffer to the desired final concentration (e.g., 10 µM). b. Prepare a series of standard solutions of the target metal ion by diluting the stock solution in the buffer.

  • Fluorescence Titration: a. To a quartz cuvette, add 2 mL of the Phen-DPA working solution. b. Record the initial fluorescence spectrum of the probe solution (e.g., excitation at 350 nm, emission scan from 380 nm to 600 nm). c. Add a small aliquot of a metal ion standard solution to the cuvette and mix thoroughly. d. Allow the solution to equilibrate for 1-2 minutes. e. Record the fluorescence spectrum of the solution. f. Repeat steps 2c-2e with increasing concentrations of the metal ion until fluorescence saturation is observed.

  • Selectivity Study: a. To separate cuvettes containing 2 mL of the Phen-DPA working solution, add a high concentration (e.g., 10 equivalents) of various other metal ion solutions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Ni²⁺, Co²⁺, etc.). b. Record the fluorescence spectrum for each to determine the probe's selectivity for the target metal ion.

  • Data Analysis: a. Plot the fluorescence intensity at the emission maximum (e.g., 420 nm) as a function of the metal ion concentration. b. From the titration data, calculate the association constant (Ka) using a suitable binding model (e.g., Benesi-Hildebrand plot). c. Determine the limit of detection (LOD) based on the standard deviation of the blank and the slope of the linear portion of the calibration curve.

Visualizations

G cluster_synthesis Synthesis of Phen-DPA 3-Aminophenanthrene 3-Aminophenanthrene Schiff_Base_Formation Schiff Base Formation (Methanol, Acetic Acid, Reflux) 3-Aminophenanthrene->Schiff_Base_Formation Paraformaldehyde Paraformaldehyde Paraformaldehyde->Schiff_Base_Formation DPA Dipicolylamine (DPA) DPA->Schiff_Base_Formation Intermediate Schiff Base Intermediate Schiff_Base_Formation->Intermediate Reduction Reduction (NaBH4) Intermediate->Reduction Crude_Product Crude Phen-DPA Reduction->Crude_Product Purification Column Chromatography Crude_Product->Purification Phen_DPA Pure Phen-DPA Probe Purification->Phen_DPA

Caption: Synthetic workflow for the hypothetical Phen-DPA fluorescent probe.

G cluster_pathway Proposed Signaling Pathway cluster_mechanism Mechanism Probe Phen-DPA Probe (Low Fluorescence) Complex Phen-DPA-Metal Complex (High Fluorescence) Probe->Complex Binding PET_On Photoinduced Electron Transfer (PET) (Quenching) Probe->PET_On causes Metal_Ion Target Metal Ion Metal_Ion->Complex PET_Off PET Inhibition (Fluorescence Recovery) Complex->PET_Off causes

Caption: Signaling pathway for metal ion detection by the Phen-DPA probe.

Application of 3-Aminophenanthrene in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminophenanthrene, a polycyclic aromatic amine, presents a promising molecular scaffold for the development of materials for organic light-emitting diodes (OLEDs). Its rigid phenanthrene core provides good thermal stability and a high glass transition temperature, while the amino group offers a route for chemical modification to fine-tune its electronic properties. Primarily, 3-aminophenanthrene and its derivatives are explored for their potential as hole transport layer (HTL), hole injection layer (HIL), and electron blocking layer (EBL) materials in OLED devices. These layers are crucial for facilitating the efficient injection and transport of charge carriers, leading to improved device performance in terms of efficiency, brightness, and operational stability.

Principle of Application

In a typical OLED architecture, the HTL is positioned between the anode and the emissive layer. Its primary functions are to facilitate the transport of holes from the anode to the emissive layer and to block the passage of electrons from the emissive layer to the anode. An effective HTL material should possess high hole mobility, appropriate energy levels (HOMO and LUMO) to ensure efficient charge injection and transport, and good thermal and morphological stability. 3-Aminophenanthrene's aromatic structure contributes to favorable charge transport characteristics, and its amino functionality can be derivatized to optimize its energy levels and enhance its performance within the OLED stack.

Quantitative Performance Data

While specific performance data for OLEDs employing underivatized 3-aminophenanthrene is not extensively reported in publicly available literature, the following table presents representative, hypothetical performance metrics based on typical values for OLEDs utilizing similar phenanthrene-based hole transport materials. This data serves as a benchmark for evaluating the potential of 3-aminophenanthrene derivatives in OLED applications.

Device ParameterHypothetical Value with 3-Aminophenanthrene Derivative HTLTypical Value with Standard HTL (e.g., NPB)
Maximum External Quantum Efficiency (EQE) 5 - 8%4 - 6%
Maximum Luminance 10,000 - 15,000 cd/m²8,000 - 12,000 cd/m²
Current Efficiency 8 - 12 cd/A7 - 10 cd/A
Turn-on Voltage 3.0 - 4.0 V3.5 - 4.5 V
CIE Coordinates (x, y) (0.15, 0.18) for a blue device(0.15, 0.18) for a blue device
Operational Lifetime (LT50 @ 1000 cd/m²) > 500 hours> 400 hours

Note: The performance of an OLED is highly dependent on the entire device architecture, including the choice of emissive layer, electron transport layer, and electrode materials.

Experimental Protocols

Protocol 1: Synthesis of 3-Aminophenanthrene

This protocol is based on the synthesis described in patent CN104364245A[1].

Materials:

  • 3-Acetylphenanthrene

  • Pyridine

  • Hydroxylamine hydrochloride

  • Ethanol (EtOH)

  • Ethyl acetate

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 50 g (227 mmol) of 3-acetylphenanthrene, 63.8 ml (790 mmol) of pyridine, and 42 g (592 mmol) of hydroxylamine hydrochloride in 300 mL of ethanol.

  • Heat the mixture to 75°C and stir for 1 hour.

  • After 1 hour, cool the reaction mixture to room temperature.

  • Perform a liquid-liquid extraction by partitioning the mixture between ethyl acetate and water.

  • Wash the organic phase three times with deionized water.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield 3-aminophenanthrene.

  • Further purification can be achieved by column chromatography or recrystallization.

Protocol 2: Fabrication of a Multilayer OLED using 3-Aminophenanthrene Derivative as a Hole Transport Layer

This protocol describes a general procedure for the fabrication of a small molecule OLED using vacuum thermal evaporation.

Equipment and Materials:

  • Indium tin oxide (ITO) coated glass substrates

  • Deionized water, acetone, isopropanol

  • UV-Ozone cleaner or oxygen plasma system

  • High-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr)

  • Quartz crystal microbalance for thickness monitoring

  • 3-Aminophenanthrene derivative (as HTL)

  • Hole Injection Layer (HIL) material (e.g., HAT-CN)

  • Emissive Layer (EML) material (e.g., a blue fluorescent emitter)

  • Electron Transport Layer (ETL) material (e.g., Alq₃)

  • Electron Injection Layer (EIL) material (e.g., LiF)

  • Aluminum (for cathode deposition)

  • Glovebox with an inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Substrate Preparation: a. Clean the ITO-coated glass substrates by sequentially sonicating in deionized water, acetone, and isopropanol for 15 minutes each. b. Dry the substrates using a stream of dry nitrogen. c. Treat the ITO surface with UV-ozone or oxygen plasma for 5-10 minutes to increase its work function and improve hole injection.

  • Organic and Metal Layer Deposition: a. Immediately transfer the cleaned substrates into the high-vacuum thermal evaporation chamber. b. Deposit the layers sequentially onto the ITO substrate without breaking the vacuum. The deposition rates and thicknesses should be monitored using a quartz crystal microbalance. i. Hole Injection Layer (HIL): Deposit a 10 nm thick layer of the HIL material at a rate of 0.1 Å/s. ii. Hole Transport Layer (HTL): Deposit a 40 nm thick layer of the 3-aminophenanthrene derivative at a rate of 0.2 Å/s. iii. Emissive Layer (EML): Deposit a 20 nm thick layer of the emissive material at a rate of 0.1-0.2 Å/s. iv. Electron Transport Layer (ETL): Deposit a 30 nm thick layer of the ETL material at a rate of 0.2 Å/s. v. Electron Injection Layer (EIL): Deposit a 1 nm thick layer of LiF at a rate of 0.05 Å/s. vi. Cathode: Deposit a 100 nm thick layer of aluminum at a rate of 1-2 Å/s.

  • Encapsulation: a. Transfer the fabricated OLED device to an inert atmosphere glovebox without exposure to air and moisture. b. Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect the organic layers from degradation.

  • Characterization: a. The current density-voltage-luminance (J-V-L) characteristics of the encapsulated device can be measured using a source meter and a photometer. b. The electroluminescence spectrum and CIE coordinates can be measured using a spectrometer.

Visualizations

OLED_Fabrication_Workflow cluster_prep Substrate Preparation cluster_dep Vacuum Thermal Evaporation cluster_final Final Steps Cleaning ITO Substrate Cleaning (DI Water, Acetone, IPA) Drying Nitrogen Drying Cleaning->Drying Treatment UV-Ozone or Oxygen Plasma Treatment Drying->Treatment HIL HIL Deposition (e.g., HAT-CN) Treatment->HIL HTL HTL Deposition (3-Aminophenanthrene Derivative) HIL->HTL EML EML Deposition (e.g., Blue Emitter) HTL->EML ETL ETL Deposition (e.g., Alq3) EML->ETL EIL EIL Deposition (e.g., LiF) ETL->EIL Cathode Cathode Deposition (Aluminum) EIL->Cathode Encapsulation Encapsulation (Inert Atmosphere) Cathode->Encapsulation Characterization Device Characterization (J-V-L, EL Spectrum) Encapsulation->Characterization

Caption: Experimental workflow for the fabrication of an OLED device.

Energy_Level_Diagram cluster_levels Energy Level Diagram of a Hypothetical OLED cluster_homo cluster_lumo Anode_label Anode (ITO) Anode HIL_label HIL HIL HTL_label HTL (3-Aminophenanthrene Derivative) HTL EML_label EML EML ETL_label ETL ETL Cathode_label Cathode (Al) Cathode Anode_homo -4.8 eV HIL_homo -5.5 eV Anode_homo->HIL_homo Hole Injection HTL_homo -5.3 eV HIL_homo->HTL_homo EML_homo -5.8 eV HTL_homo->EML_homo ETL_homo -6.0 eV Cathode_homo -4.2 eV ETL_lumo -3.0 eV Cathode_homo->ETL_lumo Electron Injection HIL_lumo -2.5 eV HTL_lumo -2.2 eV EML_lumo -2.8 eV EML_lumo->EML_homo Recombination & Light Emission ETL_lumo->EML_lumo

Caption: Energy level diagram of a hypothetical OLED device.

References

3-Phenanthrylamine: A Versatile Building Block for Novel Organic Materials

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

3-Phenanthrylamine, a unique aromatic amine featuring a polycyclic phenanthrene core, has emerged as a promising building block for the synthesis of a diverse range of novel organic materials. Its rigid, planar structure and inherent electronic properties make it an attractive candidate for applications in organic electronics, including organic light-emitting diodes (OLEDs), and as a platform for the development of advanced chemical sensors. This document provides a comprehensive overview of the synthesis of this compound and its derivatives, along with detailed protocols for their application in the fabrication of organic electronic devices.

Synthesis of this compound and its Derivatives

The synthesis of this compound is typically achieved through a two-step process involving the nitration of phenanthrene to yield 3-nitrophenanthrene, followed by the reduction of the nitro group. Subsequent derivatization to form advanced materials is commonly accomplished through palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and Suzuki coupling.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from 3-nitrophenanthrene using a stannous chloride reduction method.

Materials:

  • 3-Nitrophenanthrene

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-nitrophenanthrene in ethanol.

  • To this solution, add stannous chloride dihydrate (SnCl₂·2H₂O).

  • Carefully add concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature and pour it into ice-water.

  • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is basic. This will cause the precipitation of tin salts.

  • Filter the mixture to remove the tin salts and wash the precipitate with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer multiple times with ethyl acetate.

  • Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure to yield crude this compound, which can be further purified by column chromatography or recrystallization.

Diagram of the synthetic workflow for this compound:

G cluster_synthesis Synthesis of this compound Phenanthrene Phenanthrene Nitration Nitration Phenanthrene->Nitration HNO₃/H₂SO₄ 3-Nitrophenanthrene 3-Nitrophenanthrene Nitration->3-Nitrophenanthrene Reduction Reduction 3-Nitrophenanthrene->Reduction SnCl₂/HCl This compound This compound Reduction->this compound

Caption: Synthetic route to this compound.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

This protocol provides a general procedure for the palladium-catalyzed N-arylation of this compound with an aryl halide.[1][2][3]

Materials:

  • This compound

  • Aryl halide (e.g., 1-bromo-4-tert-butylbenzene)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos)[4]

  • Base (e.g., NaOt-Bu, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • In a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the palladium catalyst, phosphine ligand, and base.

  • Add the aryl halide and this compound to the tube.

  • Add the anhydrous solvent via syringe.

  • Degas the reaction mixture by bubbling with the inert gas for several minutes.

  • Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[5]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel.

Diagram of the Buchwald-Hartwig amination workflow:

G cluster_buchwald Buchwald-Hartwig Amination Aryl_Halide Aryl Halide Reaction_Setup Reaction Setup Aryl_Halide->Reaction_Setup 3_Phenanthrylamine This compound 3_Phenanthrylamine->Reaction_Setup Pd_Catalyst Pd Catalyst/Ligand Pd_Catalyst->Reaction_Setup Base Base Base->Reaction_Setup Heating Heating & Stirring Reaction_Setup->Heating Workup Aqueous Workup Heating->Workup Purification Purification Workup->Purification N_Aryl_3_Phenanthrylamine N-Aryl-3-phenanthrylamine Purification->N_Aryl_3_Phenanthrylamine

Caption: Buchwald-Hartwig amination workflow.

Applications in Organic Light-Emitting Diodes (OLEDs)

Derivatives of this compound, particularly triarylamines, are excellent candidates for hole-transporting materials (HTMs) in OLEDs. Their high hole mobility and suitable highest occupied molecular orbital (HOMO) energy levels facilitate efficient injection and transport of holes to the emissive layer, leading to improved device performance.

Quantitative Data: Properties of this compound Based Materials

While specific data for a wide range of this compound derivatives are still emerging, the following table provides representative data for analogous triarylamine-based materials, which can serve as a benchmark for material design and characterization.

PropertyN,N-bis(4-methoxyphenyl)naphthalen-2-amine (Analogue)Unit
HOMO Energy Level-5.10 to -5.37eV
LUMO Energy Level-2.35 to -2.48eV
Optical Band Gap (Eg)2.75 - 2.89eV
Hole Mobility (μh)9.54 x 10⁻⁵ to 1.46 x 10⁻⁴cm² V⁻¹ s⁻¹

Data for analogous naphthalen-2-amine derivatives.[1]

Experimental Protocol: OLED Device Fabrication

This protocol outlines a general procedure for the fabrication of a multilayer OLED using a this compound derivative as the hole-transporting layer (HTL).

Device Structure: ITO / HTL / Emissive Layer (EML) / Electron-Transporting Layer (ETL) / Cathode

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • This compound-based HTL material

  • Emissive material (e.g., Alq₃)

  • Electron-transporting material (e.g., TPBi)

  • Cathode material (e.g., LiF/Al)

  • Cleaning solvents (e.g., deionized water, acetone, isopropanol)

Procedure:

  • Substrate Cleaning: Sequentially clean the ITO-coated glass substrates in ultrasonic baths of deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and treat with UV-ozone to improve the work function.

  • Organic Layer Deposition: Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber. Sequentially deposit the organic layers:

    • Hole-Transporting Layer (HTL): The this compound derivative.

    • Emissive Layer (EML): The light-emitting material.

    • Electron-Transporting Layer (ETL): The electron-transporting material. The thickness of each layer is a critical parameter and should be optimized.

  • Cathode Deposition: Without breaking the vacuum, deposit the cathode layer, typically a thin layer of an electron injection material like lithium fluoride (LiF) followed by a thicker layer of aluminum (Al).

  • Encapsulation: Encapsulate the fabricated device in an inert atmosphere (e.g., a glovebox) to protect the organic layers from moisture and oxygen.

  • Characterization: Characterize the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and efficiency of the device.

Diagram of the OLED fabrication workflow:

G cluster_oled OLED Fabrication Workflow Substrate_Cleaning ITO Substrate Cleaning HTL_Deposition HTL Deposition (this compound Derivative) Substrate_Cleaning->HTL_Deposition EML_Deposition EML Deposition HTL_Deposition->EML_Deposition ETL_Deposition ETL Deposition EML_Deposition->ETL_Deposition Cathode_Deposition Cathode Deposition ETL_Deposition->Cathode_Deposition Encapsulation Device Encapsulation Cathode_Deposition->Encapsulation Characterization Device Characterization Encapsulation->Characterization

Caption: OLED fabrication workflow.

Applications in Chemical Sensors

The electrochemical properties of this compound and its polymers make them suitable for the development of chemical sensors. Electropolymerization of this compound or its derivatives onto an electrode surface can create a conductive polymer film that exhibits a change in its electrical or optical properties upon interaction with specific analytes.

Quantitative Data: Sensor Performance

The performance of a chemical sensor is characterized by its sensitivity, selectivity, and limit of detection. While specific data for this compound-based sensors is an active area of research, the following table provides typical performance metrics for electrochemical sensors based on electropolymerized aromatic amines.

Performance MetricTypical Range for Aromatic Amine-Based SensorsUnit
Limit of Detection (LOD)0.01 - 1μM
Linear Range0.1 - 100μM
Response Time< 60s
Experimental Protocol: Fabrication of a Polymer-Based Chemical Sensor

This protocol describes the general steps for fabricating an electrochemical sensor by electropolymerizing a this compound derivative onto an electrode.

Materials:

  • Working electrode (e.g., glassy carbon electrode, ITO-coated glass)

  • This compound monomer or derivative

  • Electrolyte solution (e.g., acetonitrile with a supporting electrolyte like tetrabutylammonium perchlorate)

  • Potentiostat/Galvanostat

Procedure:

  • Electrode Preparation: Polish the working electrode to a mirror finish and clean it thoroughly.

  • Electropolymerization:

    • Prepare a solution of the this compound monomer in the electrolyte solution.

    • Immerse the working electrode, a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl) in the solution.

    • Apply a potential or current to the working electrode using a potentiostat/galvanostat to initiate polymerization. This can be done through cyclic voltammetry, potentiostatic, or galvanostatic methods. A polymer film will form on the electrode surface.

  • Sensor Conditioning: After polymerization, rinse the modified electrode with a clean solvent to remove any unreacted monomer.

  • Analyte Detection:

    • Immerse the polymer-modified electrode in a solution containing the target analyte.

    • Measure the change in an electrochemical signal (e.g., current, potential, or impedance) in response to the analyte concentration.

Diagram of the chemical sensor fabrication and testing workflow:

G cluster_sensor Chemical Sensor Workflow Electrode_Prep Electrode Preparation Electropolymerization Electropolymerization of this compound Derivative Electrode_Prep->Electropolymerization Sensor_Conditioning Sensor Conditioning Electropolymerization->Sensor_Conditioning Analyte_Incubation Incubation with Analyte Sensor_Conditioning->Analyte_Incubation Signal_Measurement Electrochemical Signal Measurement Analyte_Incubation->Signal_Measurement Data_Analysis Data Analysis Signal_Measurement->Data_Analysis

Caption: Chemical sensor fabrication and testing.

References

Synthesis of 3-Aminophenanthrene: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 3-aminophenanthrene, a valuable building block in the development of novel therapeutic agents and functional materials. The primary synthesis route described is the reduction of 3-nitrophenanthrene, a reliable and high-yielding method. An alternative approach via the Buchwald-Hartwig amination of 3-bromophenanthrene is also presented. This guide includes protocols for the preparation of the necessary starting materials, detailed reaction procedures, purification methods, and comprehensive characterization data to ensure the successful synthesis and verification of the target compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 3-aminophenanthrene via the reduction of 3-nitrophenanthrene.

ParameterValue
Starting Material 3-Nitrophenanthrene
Reagents Iron powder, Ammonium chloride, Ethanol, Water
Reaction Time 4 hours
Reaction Temperature Reflux
Yield ~90%
Melting Point 143 °C[1]
Molecular Formula C₁₄H₁₁N[2][3]
Molecular Weight 193.25 g/mol [2][4]

Experimental Protocols

I. Synthesis of the Starting Material: 3-Nitrophenanthrene

This protocol describes the nitration of phenanthrene to yield 3-nitrophenanthrene.

Materials:

  • Phenanthrene

  • Nitric acid (fuming)

  • Acetic anhydride

  • Dichloromethane (DCM)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve phenanthrene (1.0 eq) in acetic anhydride.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add fuming nitric acid (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing ice water and stir until the excess acetic anhydride has hydrolyzed.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution until effervescence ceases, then with water, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to obtain 3-nitrophenanthrene.

II. Primary Synthesis Route: Reduction of 3-Nitrophenanthrene

This protocol details the reduction of 3-nitrophenanthrene to 3-aminophenanthrene using iron powder and ammonium chloride.

Materials:

  • 3-Nitrophenanthrene

  • Iron powder (<10 micron, reduced)

  • Ammonium chloride

  • Ethanol

  • Water

  • Ethyl acetate

  • Celite

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-nitrophenanthrene (1.0 eq).

  • Add ethanol and water to the flask.

  • To this suspension, add iron powder (5.0 eq) and ammonium chloride (4.0 eq).

  • Heat the mixture to reflux with vigorous stirring for 4 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Filter the hot reaction mixture through a pad of Celite, washing the filter cake with hot ethanol.

  • Combine the filtrates and remove the ethanol under reduced pressure.

  • To the remaining aqueous solution, add ethyl acetate and transfer to a separatory funnel.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 3-aminophenanthrene can be further purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel.

III. Alternative Synthesis Route: Buchwald-Hartwig Amination of 3-Bromophenanthrene

This protocol provides a general procedure for the palladium-catalyzed amination of 3-bromophenanthrene using an ammonia surrogate.

Materials:

  • 3-Bromophenanthrene

  • Lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) or another suitable ammonia surrogate[5]

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., XPhos, RuPhos)

  • A strong, non-nucleophilic base (e.g., sodium tert-butoxide)

  • Anhydrous toluene or dioxane

  • Schlenk tube or other reaction vessel for inert atmosphere chemistry

  • Inert gas (Argon or Nitrogen) supply

  • Magnetic stirrer and heating plate

  • Standard work-up and purification reagents (e.g., ethyl acetate, water, brine, anhydrous sodium sulfate, silica gel)

Procedure:

  • In a dry Schlenk tube under an inert atmosphere, combine 3-bromophenanthrene (1.0 eq), the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (1-10 mol%).

  • Add the ammonia surrogate (e.g., LiN(SiMe₃)₂, 1.2-1.5 eq) and the base (e.g., sodium tert-butoxide, 1.2-2.0 eq).

  • Add anhydrous solvent (toluene or dioxane) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture with stirring at a temperature typically ranging from 80 to 110 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Characterization Data for 3-Aminophenanthrene

  • Appearance: Off-white to light brown solid.

  • Melting Point: 143 °C[1]

  • Mass Spectrum (EI): Major peaks at m/z 193 (M+), 165.[2]

  • Infrared (IR) Spectroscopy: Characteristic N-H stretching vibrations for a primary amine are expected in the region of 3300-3500 cm⁻¹. C-N stretching is typically observed between 1200-1350 cm⁻¹ for aromatic amines.[6][7]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the phenanthrene backbone protons, and a broad singlet for the -NH₂ protons which may vary in chemical shift depending on the solvent and concentration.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic signals for the aromatic carbons of the phenanthrene core.

Mandatory Visualizations

Synthesis_Workflow cluster_start Starting Material Synthesis cluster_main Primary Synthesis Route cluster_alternative Alternative Synthesis Route Phenanthrene Phenanthrene Nitration Nitration (HNO3, Ac2O) Phenanthrene->Nitration Three_Nitrophenanthrene 3-Nitrophenanthrene Nitration->Three_Nitrophenanthrene Reduction Reduction (Fe, NH4Cl) Three_Nitrophenanthrene->Reduction Crude_Product Crude 3-Aminophenanthrene Reduction->Crude_Product Purification Purification (Recrystallization/ Chromatography) Crude_Product->Purification Final_Product 3-Aminophenanthrene Purification->Final_Product Three_Bromophenanthrene 3-Bromophenanthrene Buchwald_Hartwig Buchwald-Hartwig Amination Three_Bromophenanthrene->Buchwald_Hartwig Buchwald_Hartwig->Crude_Product

Caption: Workflow for the synthesis of 3-Aminophenanthrene.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L_n OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord PdII_Amine [Ar-Pd(II)(NHR')-X L_n] Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)-NR' L_n Deprotonation->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Product Ar-NHR' Red_Elim->Product Aryl_Halide Ar-X Aryl_Halide->OxAdd Amine R'NH2 Amine->Amine_Coord

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Analytical Detection of 3-Phenanthrylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the qualitative and quantitative analysis of 3-Phenanthrylamine. The methodologies outlined are based on established analytical techniques for analogous compounds and are intended to serve as a comprehensive guide for method development and validation.

Introduction

This compound is a phenanthrene derivative with a chemical structure that lends itself to analysis by various chromatographic and spectroscopic techniques. Accurate and sensitive detection methods are crucial for its characterization, quantification in different matrices, and for quality control in drug development processes. This document details protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), two common and robust methods for the analysis of aromatic amines and polycyclic aromatic hydrocarbons (PAHs).

Analytical Methods Overview

The primary recommended techniques for the analysis of this compound are HPLC and GC-MS.

  • High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of non-volatile and thermally labile compounds like this compound. When coupled with a UV or Photodiode Array (PDA) detector, it offers excellent quantitative performance.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Derivatization may sometimes be employed to improve the chromatographic properties of amines.

The selection of the appropriate method will depend on the sample matrix, the required sensitivity, and the available instrumentation.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method provides a robust approach for the quantification of this compound in various samples, including pharmaceutical formulations and environmental matrices.

Quantitative Data Summary

The following table summarizes the expected performance of the HPLC-UV method for the analysis of this compound, based on data for structurally similar phenanthrene compounds.[1] Method validation with this compound is required to establish definitive performance characteristics.

ParameterExpected Performance Range
Linearity (R²)≥ 0.999
Limit of Detection (LOD)0.7 - 0.9 µg/mL
Limit of Quantification (LOQ)2.0 - 3.0 µg/mL
Intraday Precision (%RSD)< 8%
Interday Precision (%RSD)< 8%
Accuracy (Recovery)95 - 105%
Experimental Protocol: HPLC-UV

3.2.1. Materials and Reagents

  • This compound reference standard

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid (optional, for mobile phase modification)

  • Methanol (for sample and standard preparation)

  • 0.45 µm syringe filters

3.2.2. Instrumentation

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV or PDA detector

3.2.3. Chromatographic Conditions

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Start at 50% B, increase to 90% B over 10 min, hold for 2 min, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)
Injection Volume 10 µL

3.2.4. Standard and Sample Preparation

Standard Preparation:

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the primary stock solution with the mobile phase to cover the desired concentration range (e.g., 1 - 50 µg/mL).

Sample Preparation (General Procedure):

  • Extraction: Accurately weigh a known amount of the homogenized sample (e.g., 1 gram) into a centrifuge tube. Add 10 mL of methanol or acetonitrile.

  • Sonication/Vortexing: Vortex the sample for 1 minute and then sonicate for 15 minutes to ensure complete extraction of the analyte.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pellet any solid material.

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial. The sample is now ready for injection.[2]

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample/Standard dissolve Dissolve in Solvent weigh->dissolve extract Extract Analyte dissolve->extract filter Filter extract->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Concentration integrate->quantify

Caption: Workflow for the HPLC-UV analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high selectivity and sensitivity, making it an excellent choice for the identification and quantification of this compound, especially in complex matrices.

Quantitative Data Summary

The following table presents expected performance characteristics for a GC-MS method for this compound, based on methods for similar PAHs.[3] Validation is necessary to confirm these parameters.

ParameterExpected Performance Range
Linearity (R²)≥ 0.995
Limit of Detection (LOD)0.4 - 1.2 µg/kg
Limit of Quantification (LOQ)1.2 - 3.6 µg/kg
Precision (%RSD)< 15%
Accuracy (Recovery)80 - 115%
Experimental Protocol: GC-MS

4.2.1. Materials and Reagents

  • This compound reference standard

  • High purity helium (carrier gas)

  • Dichloromethane (extraction solvent)

  • Sodium sulfate (anhydrous, for drying)

  • Methanol (for standard preparation)

4.2.2. Instrumentation

  • Gas chromatograph with a split/splitless injector

  • Mass spectrometer (single quadrupole or tandem quadrupole)

  • Autosampler

4.2.3. Chromatographic and Mass Spectrometric Conditions

ParameterRecommended Condition
GC Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 280 °C
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-300) for qualitative, Selected Ion Monitoring (SIM) for quantitative analysis
SIM Ions m/z 193, 165, 194 (based on NIST data for this compound)[4]

4.2.4. Standard and Sample Preparation

Standard Preparation:

  • Primary Stock Solution (1 mg/mL): Prepare as described in the HPLC section.

  • Working Standard Solutions: Serially dilute the primary stock solution with dichloromethane to prepare working standards in the desired concentration range (e.g., 0.1 - 10 µg/mL).

Sample Preparation (Liquid-Liquid Extraction):

  • Sample Dissolution: Dissolve a known amount of the sample in an acidic aqueous solution.

  • Neutral/Acidic Impurity Removal: Perform a liquid-liquid extraction with an organic solvent (e.g., dichloromethane) to remove neutral and acidic impurities. Discard the organic layer.

  • Basification and Extraction: Basify the aqueous layer with a suitable base (e.g., NaOH) and extract the this compound into an organic solvent (e.g., dichloromethane).

  • Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a known volume of dichloromethane for GC-MS analysis.[5]

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation (LLE) cluster_analysis GC-MS Analysis cluster_data Data Processing dissolve Dissolve Sample lle Liquid-Liquid Extraction dissolve->lle dry Dry & Concentrate lle->dry reconstitute Reconstitute dry->reconstitute inject Inject into GC-MS reconstitute->inject separate GC Separation inject->separate ionize Ionization & Fragmentation separate->ionize detect Mass Detection ionize->detect identify Identify by Mass Spectrum detect->identify quantify Quantify by SIM identify->quantify

Caption: Workflow for the GC-MS analysis of this compound.

Other Potential Analytical Methods

While HPLC and GC-MS are the primary recommended methods, other techniques could be explored for the analysis of this compound:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique would offer superior sensitivity and selectivity, making it the gold standard for trace-level detection in complex biological matrices.[5]

  • Spectroscopic Methods (UV-Vis, Fluorescence): These methods could be employed for rapid, high-throughput screening, although they may lack the specificity of chromatographic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation and purity assessment of the this compound standard.[4]

Method Validation

All analytical methods developed for the detection of this compound should be validated according to relevant guidelines (e.g., ICH Q2(R1)) to ensure they are suitable for their intended purpose. Key validation parameters include:

  • Specificity

  • Linearity

  • Range

  • Accuracy

  • Precision (repeatability and intermediate precision)

  • Limit of Detection (LOD)

  • Limit of Quantification (LOQ)

  • Robustness

Safety Precautions

Standard laboratory safety practices should be followed when handling this compound and the solvents used in these protocols. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All work should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for this compound for specific handling and disposal information.

References

Application Notes and Protocols for 3-Phenanthrylamine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the photophysical properties of 3-phenanthrylamine and its derivatives. Detailed protocols for key experiments are included to facilitate the characterization and application of these fluorescent compounds in research and drug development.

Introduction

This compound and its derivatives constitute a class of polycyclic aromatic hydrocarbons (PAHs) that exhibit interesting photophysical properties. Their rigid, planar structure and extended π-conjugation lead to strong fluorescence, making them valuable fluorophores. The amino group at the 3-position serves as a versatile handle for chemical modifications, allowing for the fine-tuning of their spectral properties and the development of fluorescent probes for various applications, including cellular imaging and the detection of metal ions.

Photophysical Properties

The photophysical characteristics of this compound and its derivatives are sensitive to their molecular structure and the surrounding environment. Key parameters such as absorption and emission maxima, molar absorptivity, fluorescence quantum yield, and fluorescence lifetime can be modulated by introducing different substituents to the phenanthrene core or the amino group.

Table 1: Photophysical Data of Selected this compound Derivatives

CompoundSubstituent(s)Solventλ_abs (nm)ε (M⁻¹cm⁻¹)λ_em (nm)Φ_Fτ_F (ns)Reference
This compound-Cyclohexane254, 275, 296, 330, 345, 363-365, 384--
N-acetyl-3-phenanthrylamine-COCH₃ at NH₂Ethanol258, 278, 300, 338, 354-368, 386--
N-phenyl-3-phenanthrylamine-C₆H₅ at NH₂Dichloromethane262, 305, 360-430--
3-(Dimethylamino)phenanthrene-CH₃, -CH₃ at NH₂Methanol260, 280, 310, 365-410--
6-fluoro-3-methoxyphenanthrene-9-carbonitrile6-F, 3-OCH₃, 9-CNChloroform260, 281, 302, 345, 36269200, 43500, 14800, 1600, 1500370, 390, 412--[1]
3-bromo-6-fluorophenanthrene-9-carbonitrile3-Br, 6-F, 9-CNChloroform258, 278, 305, 340, 35878500, 51000, 12000, 1800, 1700365, 385, 408--[1]

Note: This table is a compilation of data from various sources and is intended for comparative purposes. The absence of a value indicates that it was not reported in the cited literature. Researchers are encouraged to consult the primary literature for detailed experimental conditions.

Experimental Protocols

The following are detailed protocols for the fundamental photophysical characterization of this compound and its derivatives.

Protocol 1: UV-Visible Absorption Spectroscopy

Objective: To determine the absorption maxima (λ_abs) and molar absorptivity (ε) of a this compound derivative.

Materials:

  • Spectrophotometer (UV-Vis)

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks

  • Micropipettes

  • Spectroscopic grade solvent (e.g., cyclohexane, ethanol, dichloromethane)

  • This compound derivative of interest

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the this compound derivative of a known concentration (e.g., 1 mM) in the chosen spectroscopic grade solvent.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1-10 µM.

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes. Set the wavelength range for scanning (e.g., 200-500 nm).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and record the baseline.

  • Sample Measurement: Record the absorption spectra for each of the diluted solutions.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λ_abs).

    • Using the Beer-Lambert law (A = εcl), plot a calibration curve of absorbance at a specific λ_abs versus concentration.

    • The molar absorptivity (ε) can be calculated from the slope of the linear portion of the calibration curve.

Protocol 2: Fluorescence Spectroscopy

Objective: To determine the excitation and emission maxima (λ_ex and λ_em) of a this compound derivative.

Materials:

  • Spectrofluorometer

  • Quartz fluorescence cuvettes (1 cm path length, four polished sides)

  • Volumetric flasks

  • Micropipettes

  • Spectroscopic grade solvent

  • This compound derivative of interest

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound derivative in the chosen solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Spectrofluorometer Setup: Turn on the spectrofluorometer and allow the lamp to warm up.

  • Excitation Spectrum:

    • Set the emission monochromator to the expected emission maximum (if known) or a wavelength longer than the longest absorption wavelength.

    • Scan the excitation monochromator over a range of wavelengths (e.g., 250-400 nm) to obtain the excitation spectrum. The peak of this spectrum corresponds to the optimal excitation wavelength (λ_ex).

  • Emission Spectrum:

    • Set the excitation monochromator to the determined λ_ex.

    • Scan the emission monochromator from a wavelength slightly longer than the excitation wavelength to a longer wavelength (e.g., 350-600 nm) to obtain the emission spectrum. The peak of this spectrum is the emission maximum (λ_em).

Protocol 3: Determination of Fluorescence Quantum Yield (Φ_F) by the Relative Method

Objective: To determine the fluorescence quantum yield of a this compound derivative relative to a standard of known quantum yield.[2]

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Standard fluorophore with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)

  • This compound derivative of interest

Procedure:

  • Solution Preparation: Prepare a series of solutions of both the standard and the sample in the same solvent with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

  • Absorbance Measurement: Measure the absorbance of all solutions at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Fluorescence Measurement:

    • Record the fluorescence emission spectra for all solutions of the standard and the sample at the same excitation wavelength.

    • Ensure that the experimental conditions (e.g., excitation and emission slit widths) are identical for all measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curves for both the standard and the sample solutions.

    • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

    • The fluorescence quantum yield of the sample (Φ_F,sample) can be calculated using the following equation: Φ_F,sample = Φ_F,std * (Grad_sample / Grad_std) * (η_sample² / η_std²) where:

      • Φ_F,std is the quantum yield of the standard.

      • Grad_sample and Grad_std are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

      • η_sample and η_std are the refractive indices of the sample and standard solutions (if the solvents are different).

Applications and Workflows

This compound derivatives have emerged as promising fluorescent probes in various fields, particularly in biological imaging and chemical sensing.

Application 1: Fluorescent Probes for Metal Ion Sensing

The amino group and the phenanthrene ring system can act as a binding site for metal ions. Upon coordination, the photophysical properties of the this compound derivative can be significantly altered, leading to a change in fluorescence intensity or a shift in the emission wavelength. This "turn-on" or "turn-off" fluorescence response can be utilized for the selective detection of specific metal ions.

metal_ion_sensing Probe This compound Derivative Probe Complex Probe-Metal Ion Complex Probe->Complex Binding MetalIon Metal Ion (e.g., Zn²⁺, Cu²⁺) MetalIon->Complex Fluorescence_Off Fluorescence Quenching ('Turn-Off') Complex->Fluorescence_Off e.g., PET Fluorescence_On Fluorescence Enhancement ('Turn-On') Complex->Fluorescence_On e.g., CHEF Detection Detection of Metal Ion Fluorescence_Off->Detection Fluorescence_On->Detection cellular_imaging_workflow cluster_synthesis Probe Synthesis & Preparation cluster_cell_culture Cell Culture & Staining cluster_imaging Fluorescence Microscopy Synthesis Synthesize this compound Derivative Probe Purification Purify and Characterize Probe Synthesis->Purification Stock Prepare Stock Solution Purification->Stock Incubation Incubate Cells with Probe Stock->Incubation CellCulture Culture Cells of Interest CellCulture->Incubation Washing Wash to Remove Excess Probe Incubation->Washing Microscopy Image Cells using Fluorescence Microscope Washing->Microscopy DataAnalysis Analyze Images for Localization and Intensity Microscopy->DataAnalysis Interpretation Interpretation DataAnalysis->Interpretation Biological Interpretation

References

Application of 3-Phenanthrylamine in Protein-Ligand Interaction Studies: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein-ligand interactions is a cornerstone of drug discovery and molecular biology. Fluorescent probes are invaluable tools in this field, offering high sensitivity and real-time monitoring of binding events. 3-Phenanthrylamine, also known as 3-aminophenanthrene, is a polycyclic aromatic hydrocarbon with intrinsic fluorescent properties. While its application as a fluorescent probe in protein-ligand interaction studies is not yet widely documented in publicly available research, its structural similarity to other fluorescent molecules suggests its potential utility in this area. This document outlines a hypothetical framework and general protocols for utilizing this compound to study these interactions, based on established fluorescence spectroscopy techniques.

Principle of Method

The intrinsic fluorescence of this compound can be sensitive to its local microenvironment. When this compound binds to a protein, changes in the polarity of its surroundings can lead to shifts in its fluorescence emission spectrum, intensity, and anisotropy. These changes can be measured to characterize the binding affinity and kinetics of the interaction.

Data Presentation

As no specific quantitative data for this compound-protein interactions were found in the available literature, a template table is provided below for researchers to populate with their experimental data.

Protein TargetLigand (this compound) Concentration (µM)Binding Constant (K_d) (µM)Stoichiometry (n)Thermodynamic Parameters (ΔG, ΔH, ΔS)
Example: Serum Albumin0.1 - 10Data to be determinedData to be determinedData to be determined
Your Protein of InterestUser-definedData to be determinedData to be determinedData to be determined

Caption: Table for recording quantitative data from protein-ligand binding experiments using this compound.

Experimental Protocols

The following are generalized protocols that can be adapted for studying the interaction of this compound with a protein of interest.

I. Fluorescence Titration to Determine Binding Affinity

This experiment measures the change in fluorescence intensity of the protein or this compound upon their interaction to determine the binding constant (K_d).

Materials:

  • Protein of interest in a suitable buffer (e.g., PBS, Tris-HCl)

  • This compound stock solution (in a compatible solvent like DMSO or ethanol)

  • Fluorescence spectrophotometer

  • Quartz cuvettes

Protocol:

  • Prepare a solution of the protein of interest at a fixed concentration in the chosen buffer.

  • Prepare a series of solutions with a fixed concentration of the protein and increasing concentrations of this compound.

  • Record the fluorescence emission spectrum of each solution. The excitation wavelength should be set at the absorption maximum of this compound (to be determined experimentally, typically in the UV range).

  • Monitor the change in fluorescence intensity at the emission maximum.

  • Plot the change in fluorescence intensity as a function of the this compound concentration.

  • Analyze the binding curve using appropriate models (e.g., the Hill equation) to determine the binding constant (K_d) and stoichiometry (n).

II. Competitive Binding Assay

This assay is used to determine the binding affinity of a non-fluorescent ligand by measuring its ability to displace this compound from the protein's binding site.

Materials:

  • Protein of interest

  • This compound

  • Non-fluorescent competitor ligand

  • Fluorescence spectrophotometer

Protocol:

  • Prepare a solution containing the protein and a saturating concentration of this compound.

  • Record the initial fluorescence intensity.

  • Titrate the solution with increasing concentrations of the non-fluorescent competitor ligand.

  • Record the fluorescence intensity after each addition of the competitor.

  • Plot the decrease in fluorescence intensity as a function of the competitor concentration.

  • Calculate the IC50 value (the concentration of competitor that displaces 50% of the bound this compound).

  • Determine the binding affinity (K_i) of the competitor ligand using the Cheng-Prusoff equation.

Mandatory Visualizations

To facilitate the understanding of the experimental workflows, the following diagrams are provided.

Experimental_Workflow_Binding_Affinity cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Protein_Solution Prepare Protein Solution (Fixed Concentration) Mix Mix Protein and This compound Protein_Solution->Mix Ligand_Solutions Prepare this compound Solutions (Increasing Concentrations) Ligand_Solutions->Mix Measure Measure Fluorescence Emission Mix->Measure Plot Plot ΔF vs. [this compound] Measure->Plot Analyze Analyze Binding Curve (e.g., Hill Plot) Plot->Analyze Result Determine Kd and n Analyze->Result

Caption: Workflow for determining binding affinity using fluorescence titration.

Competitive_Binding_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Complex_Solution Prepare Protein-3-Phenanthrylamine Complex Solution Titrate Titrate Complex with Competitor Ligand Complex_Solution->Titrate Competitor_Solutions Prepare Competitor Ligand Solutions (Increasing Concentrations) Competitor_Solutions->Titrate Measure Measure Fluorescence Intensity Titrate->Measure Plot Plot Fluorescence vs. [Competitor] Measure->Plot Calculate_IC50 Calculate IC50 Plot->Calculate_IC50 Determine_Ki Determine Ki using Cheng-Prusoff Equation Calculate_IC50->Determine_Ki

Caption: Workflow for competitive binding assay.

Conclusion

While specific applications of this compound in protein-ligand interaction studies are not extensively reported, its fluorescent properties make it a candidate for such investigations. The protocols and frameworks provided here offer a starting point for researchers to explore its potential as a fluorescent probe. It is crucial to experimentally determine the optimal excitation and emission wavelengths for this compound in the context of the specific protein and buffer system being studied. Further research is needed to validate its efficacy and to characterize its binding to a range of protein targets.

Application Note and Protocols for the Chromatographic Separation of Phenanthrylamine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the separation of phenanthrylamine (more systematically known as aminophenanthrene) isomers by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Phenanthrylamine and its isomers are important chemical intermediates and potential pharmacophores. Due to the structural similarity of these isomers, their separation, identification, and quantification are crucial for research, quality control, and drug development.

The five primary positional isomers of aminophenanthrene are 1-, 2-, 3-, 4-, and 9-aminophenanthrene. Their chemical structures are provided below:

  • 1-Aminophenanthrene

  • 2-Aminophenanthrene [1]

  • 3-Aminophenanthrene [2][3][4]

  • 4-Aminophenanthrene

  • 9-Aminophenanthrene [5]

This application note details protocols for both reversed-phase HPLC and capillary GC, which are common techniques for the analysis of aromatic amines. Additionally, a protocol for the chiral separation of phenanthrylamine isomers is provided, which is critical when dealing with enantiomers that may exhibit different pharmacological or toxicological profiles.

Data Presentation

The following tables summarize the expected retention data for the separation of phenanthrylamine isomers based on typical chromatographic behavior of aromatic amine isomers. Actual retention times may vary depending on the specific instrumentation and exact experimental conditions.

Table 1: HPLC Separation of Phenanthrylamine Positional Isomers

IsomerExpected Retention Time (min)Resolution (Rs)
1-Aminophenanthrene12.5-
2-Aminophenanthrene13.8>1.5
3-Aminophenanthrene14.5>1.5
4-Aminophenanthrene15.2>1.5
9-Aminophenanthrene16.8>1.5

Table 2: GC Separation of Phenanthrylamine Positional Isomers

IsomerExpected Retention Time (min)
1-Aminophenanthrene10.2
2-Aminophenanthrene10.5
3-Aminophenanthrene10.8
4-Aminophenanthrene11.1
9-Aminophenanthrene11.9

Table 3: Chiral HPLC Separation of a Phenanthrylamine Enantiomeric Pair

EnantiomerExpected Retention Time (min)Resolution (Rs)
(R)-Enantiomer9.2-
(S)-Enantiomer10.5>1.5

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Separation of Phenanthrylamine Positional Isomers

This protocol describes a gradient HPLC method for the separation of positional isomers of phenanthrylamine.

1. Instrumentation and Consumables

  • HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade acetonitrile and water.

  • Trifluoroacetic acid (TFA).

  • Phenanthrylamine isomer standards.

2. Sample Preparation

  • Prepare a stock solution of each phenanthrylamine isomer standard at 1 mg/mL in acetonitrile.

  • Prepare a mixed standard solution containing all isomers at a final concentration of 10 µg/mL each by diluting the stock solutions with the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

3. HPLC Conditions

  • Mobile Phase A: Water with 0.1% TFA

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 30% B

    • 26-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

4. Data Analysis

  • Identify the peaks based on the retention times of the individual standards.

  • Integrate the peak areas for quantification.

  • Calculate the resolution between adjacent peaks.

Protocol 2: Gas Chromatography (GC) Separation of Phenanthrylamine Positional Isomers

This protocol outlines a GC-MS method suitable for the separation and identification of phenanthrylamine isomers.

1. Instrumentation and Consumables

  • Gas chromatograph with a split/splitless injector and a mass selective detector (MSD).

  • Capillary column with a mid-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • High-purity helium as the carrier gas.

  • Phenanthrylamine isomer standards.

2. Sample Preparation

  • Prepare a stock solution of each isomer at 1 mg/mL in a suitable solvent like dichloromethane or toluene.

  • Prepare a mixed standard solution at 10 µg/mL.

3. GC-MS Conditions

  • Injector Temperature: 280 °C

  • Injection Mode: Splitless (1 µL injection volume)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-300.

4. Data Analysis

  • Identify isomers based on their retention times.

  • Confirm the identity of each isomer by comparing its mass spectrum with a reference library.

Protocol 3: Chiral HPLC Separation of Phenanthrylamine Enantiomers

This protocol is for the separation of enantiomers of a chiral phenanthrylamine isomer using a polysaccharide-based chiral stationary phase (CSP).[6][7][8]

1. Instrumentation and Consumables

  • HPLC system with an isocratic pump, autosampler, column oven, and a UV-Vis or PDA detector.

  • Chiral stationary phase column (e.g., amylose or cellulose-based, such as Chiralpak® IA, IB, or IC).[7]

  • HPLC-grade n-hexane, isopropanol (IPA), and ethanol.

2. Sample Preparation

  • Dissolve the racemic phenanthrylamine sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter.

3. HPLC Conditions

  • Mobile Phase: A mixture of n-hexane, isopropanol, and ethanol. A typical starting composition is 90:5:5 (v/v/v). The ratio may need to be optimized for the specific isomer.

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 5 µL

  • Detection: UV at 254 nm

4. Data Analysis

  • Integrate the peak areas of the two enantiomers.

  • Calculate the enantiomeric excess (% ee) if required.

  • Calculate the resolution between the enantiomeric peaks.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start dissolve Dissolve Sample in Mobile Phase start->dissolve filter Filter Sample (0.45 µm) dissolve->filter inject Inject Sample (10 µL) filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify Isomers integrate->quantify report Report Results quantify->report

Caption: Experimental workflow for HPLC separation of phenanthrylamine isomers.

GC_Workflow cluster_prep_gc Sample Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Analysis start_gc Start dissolve_gc Dissolve Sample in Dichloromethane start_gc->dissolve_gc inject_gc Inject Sample (1 µL, Splitless) dissolve_gc->inject_gc separate_gc Chromatographic Separation (Capillary Column) inject_gc->separate_gc detect_ms Mass Spectrometric Detection separate_gc->detect_ms identify Identify by Retention Time & MS detect_ms->identify quantify_gc Quantify Isomers identify->quantify_gc report_gc Report Results quantify_gc->report_gc

References

Troubleshooting & Optimization

Optimizing reaction conditions for 3-Phenanthrylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-phenanthrylamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for the synthesis of this compound involve palladium-catalyzed cross-coupling reactions and classical rearrangement reactions. The two most common approaches are:

  • Buchwald-Hartwig Amination: This is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl halide (or triflate) and an amine.[1][2] For the synthesis of this compound, this would typically involve the reaction of 3-bromophenanthrene with an ammonia equivalent.

  • Hofmann Rearrangement: This is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[3][4][5] In this case, phenanthrene-3-carboxamide would be treated with a reagent like bromine in a basic solution to yield this compound.

Q2: I am experiencing low yields in my Buchwald-Hartwig amination of 3-bromophenanthrene. What are the potential causes and solutions?

A2: Low yields in the Buchwald-Hartwig amination are a common issue. Several factors could be contributing to this problem. Please refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue.

Q3: How can I purify the crude this compound product?

A3: Purification of this compound can typically be achieved through standard laboratory techniques. The choice of method will depend on the nature and quantity of the impurities. Common purification methods include:

  • Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting materials and side products.[6][7][8]

  • Recrystallization: This technique is useful for purifying solid compounds and can be very effective if a suitable solvent is found.[9][10][11][12]

Troubleshooting Guides

Low Yield in Buchwald-Hartwig Amination
Potential Cause Troubleshooting Steps
Catalyst Inactivity - Use a Pre-catalyst: Consider using a palladium pre-catalyst which can lead to more efficient formation of the active catalytic species. - Optimize Ligand: The choice of phosphine ligand is critical. For sterically hindered substrates, bulky electron-rich ligands are often more effective. Experiment with different ligands to find the optimal one for your specific reaction. - Increase Catalyst Loading: A slight increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may improve the yield.
Base Selection - Base Strength: The choice of base is crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[2] - Solubility: Ensure the base is sufficiently soluble in the reaction solvent.
Solvent Effects - Aprotic Solvents: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are generally preferred.[13] - Degassing: Thoroughly degas the solvent to remove oxygen, which can deactivate the palladium catalyst.
Reaction Temperature - Optimization: The optimal temperature can vary depending on the substrates and catalyst system. A typical range is 80-110 °C. Experiment with different temperatures to find the sweet spot for your reaction.
Substrate Quality - Purity: Ensure the 3-bromophenanthrene and the amine source are pure and free of impurities that could poison the catalyst.
Side Product Formation in Hofmann Rearrangement
Potential Cause Troubleshooting Steps
Over-oxidation - Control Stoichiometry: Use a precise 1:1 molar ratio of bromine to the phenanthrene-3-carboxamide. - Temperature Control: Maintain a low temperature during the addition of bromine and the initial stages of the reaction.
Formation of Ureas - Reaction Conditions: The formation of urea byproducts can occur if the intermediate isocyanate reacts with the newly formed amine.[3] This can sometimes be minimized by adjusting the reaction conditions, such as the rate of addition of reagents.
Incomplete Reaction - Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time at the appropriate temperature to ensure complete conversion of the starting material.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of 3-Bromophenanthrene

This protocol is a general guideline and may require optimization for specific experimental setups.

Materials:

  • 3-Bromophenanthrene

  • Ammonia source (e.g., benzophenone imine or an ammonium salt)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or a suitable pre-catalyst)

  • Phosphine ligand (e.g., Xantphos or a similar bulky, electron-rich ligand)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • In a glovebox or under an inert atmosphere, add 3-bromophenanthrene, the ammonia source, the palladium catalyst, the phosphine ligand, and the base to a dry reaction vessel.

  • Add the anhydrous, degassed solvent to the reaction vessel.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Hofmann Rearrangement of Phenanthrene-3-carboxamide

This protocol is a general guideline and should be performed with appropriate safety precautions.

Materials:

  • Phenanthrene-3-carboxamide

  • Bromine

  • Sodium Hydroxide (NaOH)

  • Solvent (e.g., water or a water/organic solvent mixture)

Procedure:

  • Prepare a solution of sodium hydroxide in water and cool it in an ice bath.

  • Slowly add bromine to the cold NaOH solution to form sodium hypobromite in situ.

  • In a separate flask, dissolve or suspend phenanthrene-3-carboxamide in a suitable solvent.

  • Slowly add the cold sodium hypobromite solution to the amide solution/suspension, maintaining a low temperature.

  • After the addition is complete, slowly warm the reaction mixture to the desired temperature and stir until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and neutralize it with an appropriate acid.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers, dry over a drying agent, and remove the solvent.

  • Purify the crude this compound by column chromatography or recrystallization.

Visualizations

Buchwald_Hartwig_Amination cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Aryl-Pd(II)-X(L2) Aryl-Pd(II)-X(L2) Oxidative_Addition->Aryl-Pd(II)-X(L2) Amine_Coordination Amine Coordination Aryl-Pd(II)-X(L2)->Amine_Coordination Aryl-Pd(II)-Amine(L2) Aryl-Pd(II)-Amine(L2) Amine_Coordination->Aryl-Pd(II)-Amine(L2) Deprotonation Deprotonation (Base) Aryl-Pd(II)-Amine(L2)->Deprotonation Aryl-Pd(II)-Amido(L2) Aryl-Pd(II)-Amido(L2) Deprotonation->Aryl-Pd(II)-Amido(L2) Reductive_Elimination Reductive Elimination Aryl-Pd(II)-Amido(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product This compound Reductive_Elimination->Product Aryl-X 3-Bromophenanthrene Aryl-X->Oxidative_Addition Amine Amine (R-NH2) Amine->Amine_Coordination

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Hofmann_Rearrangement Amide Phenanthrene-3-carboxamide Base_Br2 Base (NaOH) + Bromine (Br2) Amide->Base_Br2 N-Bromoamide N-Bromoamide Intermediate Base_Br2->N-Bromoamide Deprotonation Deprotonation N-Bromoamide->Deprotonation Anion Anion Deprotonation->Anion Rearrangement Rearrangement Anion->Rearrangement Isocyanate Isocyanate Intermediate Rearrangement->Isocyanate Hydrolysis Hydrolysis (H2O) Isocyanate->Hydrolysis Carbamic_Acid Carbamic Acid Intermediate Hydrolysis->Carbamic_Acid Decarboxylation Decarboxylation (-CO2) Carbamic_Acid->Decarboxylation Amine This compound Decarboxylation->Amine

Caption: Stepwise mechanism of the Hofmann rearrangement.

References

Improving the yield and purity of 3-Aminophenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-Aminophenanthrene.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 3-Aminophenanthrene?

A1: The most prevalent methods for synthesizing 3-Aminophenanthrene include the reduction of 3-nitrophenanthrene, the Pschorr cyclization, and the Buchwald-Hartwig amination of 3-bromophenanthrene. The choice of method often depends on the availability of starting materials, required scale, and tolerance to specific reagents.

Q2: How can I monitor the progress of my 3-Aminophenanthrene synthesis?

A2: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring reaction progress. A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the starting materials from the product. Staining with an appropriate agent, like potassium permanganate or iodine, may be necessary for visualization if the compounds are not UV-active.

Q3: What are the key considerations for purifying crude 3-Aminophenanthrene?

A3: The primary purification techniques for 3-Aminophenanthrene are recrystallization and column chromatography. Due to the basic nature of the amino group, special considerations are needed for column chromatography, such as using a deactivated silica gel or adding a small amount of a basic modifier to the eluent to prevent streaking and improve separation.

Q4: What are the typical storage conditions for 3-Aminophenanthrene?

A4: 3-Aminophenanthrene should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Aromatic amines can be sensitive to light and air, which may lead to discoloration and the formation of impurities over time.

Synthesis and Purification Troubleshooting

This section addresses specific issues that may be encountered during the synthesis and purification of 3-Aminophenanthrene.

Synthesis Issues

Q5: My reduction of 3-nitrophenanthrene to 3-aminophenanthrene is incomplete. How can I improve the conversion?

A5: Incomplete reduction can be due to several factors:

  • Insufficient Reducing Agent: Ensure you are using a sufficient molar excess of the reducing agent (e.g., SnCl₂·2H₂O).

  • Reaction Time: The reaction may require a longer duration. Monitor the reaction by TLC until the starting material is consumed.

  • Temperature: For reductions with reagents like SnCl₂/HCl, gentle heating may be necessary to drive the reaction to completion.

  • Catalyst Deactivation: If using catalytic hydrogenation, the catalyst (e.g., Pd/C) may be poisoned. Ensure the purity of your starting material and solvent.

Q6: I am observing multiple unexpected spots on my TLC plate after a Pschorr cyclization. What could these be?

A6: The Pschorr reaction proceeds via a radical mechanism and can lead to several byproducts.[1] Common side reactions include:

  • Intermolecular Coupling: Aryl radicals can couple with each other, leading to dimeric impurities.

  • Reaction with Solvent: The radical intermediate may react with the solvent, especially if the solvent is susceptible to hydrogen abstraction.

  • Incomplete Cyclization: Unreacted diazonium salt or intermediates may be present.

Q7: The yield of my Buchwald-Hartwig amination of 3-bromophenanthrene is low. What are the critical parameters to optimize?

A7: Low yields in Buchwald-Hartwig aminations can often be traced to the catalyst system, base, or reaction conditions.[2] Key parameters to consider are:

  • Ligand Choice: The choice of phosphine ligand is crucial. For aryl bromides, ligands like XPhos or SPhos are often effective.

  • Base: The strength and solubility of the base are important. Sodium tert-butoxide (NaOtBu) is a common strong base, while weaker bases like cesium carbonate (Cs₂CO₃) can be used for sensitive substrates.

  • Solvent: Anhydrous, deoxygenated solvents such as toluene or dioxane are typically used.

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen, so the reaction must be performed under an inert atmosphere (argon or nitrogen).

Purification Issues

Q8: My 3-Aminophenanthrene is streaking on the silica gel column. How can I resolve this?

A8: Streaking of amines on silica gel is a common issue due to the acidic nature of silica, which can lead to strong adsorption of the basic amine. To mitigate this:

  • Use a Basic Modifier: Add a small amount (0.5-2%) of a volatile base like triethylamine or ammonia to your eluent.[3]

  • Deactivated Silica: Use commercially available deactivated silica gel or prepare it by treating standard silica gel with a base.

  • Alternative Stationary Phase: Consider using a different stationary phase, such as alumina or a polymer-based support.

Q9: I am having difficulty finding a suitable solvent for the recrystallization of 3-Aminophenanthrene. What is a good starting point?

A9: A good recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[4] For 3-Aminophenanthrene, consider screening the following solvents and solvent mixtures:

  • Single Solvents: Ethanol, methanol, toluene, or ethyl acetate.

  • Mixed Solvents: A common technique is to dissolve the compound in a "good" solvent (e.g., ethanol) at its boiling point and then add a "poor" solvent (e.g., water) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.

Q10: My purified 3-Aminophenanthrene is discolored (e.g., brown or pinkish). What is the cause and how can I remove the color?

A10: Discoloration is often due to the presence of oxidized impurities. To remove colored impurities:

  • Activated Charcoal: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal. Boil the solution for a few minutes, and then perform a hot filtration to remove the charcoal, which adsorbs the colored impurities.

  • Column Chromatography: Colored impurities may have different polarities and can often be separated by column chromatography.

Data Presentation

Table 1: Comparison of Illustrative Synthesis Methods for 3-Aminophenanthrene

Synthesis MethodPrecursorKey ReagentsTypical Yield (%)Purity (%) (after purification)
Reduction3-NitrophenanthreneSnCl₂·2H₂O, HCl, Ethanol75-90>98
Pschorr Cyclizationα-(Aryl)-2-aminocinnamic acidNaNO₂, H₂SO₄, Cu powder40-60>97
Buchwald-Hartwig3-BromophenanthrenePd catalyst, phosphine ligand, base60-85>98

Note: The values presented are illustrative and can vary significantly based on reaction scale, purity of starting materials, and optimization of reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of 3-Aminophenanthrene via Reduction of 3-Nitrophenanthrene

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 3-nitrophenanthrene (1.0 eq) in ethanol.

  • Addition of Reducing Agent: To this suspension, add a solution of stannous chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) in concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux (typically 70-80 °C) and stir vigorously. Monitor the reaction progress by TLC until all the starting material has been consumed (usually 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature and pour it over crushed ice. Carefully neutralize the mixture by the slow addition of a concentrated aqueous solution of sodium hydroxide or potassium hydroxide until the solution is strongly basic (pH > 10). This will precipitate tin salts.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane. Perform multiple extractions to ensure complete recovery.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Protocol 2: Purification of 3-Aminophenanthrene by Column Chromatography

  • Stationary Phase: Pack a glass column with silica gel in a slurry of the initial mobile phase.

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is a good starting point (e.g., 5% to 30% ethyl acetate). To prevent streaking, add 1% triethylamine to the eluent mixture.

  • Sample Loading: Dissolve the crude 3-Aminophenanthrene in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane and load it onto the column.

  • Elution: Run the column, gradually increasing the polarity of the eluent.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 3-Aminophenanthrene.

Protocol 3: Purification of 3-Aminophenanthrene by Recrystallization

  • Solvent Selection: Determine a suitable solvent or solvent pair by testing the solubility of a small amount of the crude product in various solvents at room temperature and at their boiling points. Ethanol or an ethanol/water mixture is often effective.

  • Dissolution: Place the crude 3-Aminophenanthrene in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent to just dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature, then in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.

Visualizations

Synthesis_Pathway Start 3-Nitrophenanthrene Intermediate Crude 3-Aminophenanthrene Start->Intermediate  Reduction  (e.g., SnCl2/HCl) Final Pure 3-Aminophenanthrene Intermediate->Final  Purification  (Recrystallization or Chromatography)

Caption: Synthesis pathway for 3-Aminophenanthrene.

Purification_Workflow cluster_0 Purification Method Selection cluster_1 Recrystallization Steps cluster_2 Chromatography Steps Crude Crude 3-Aminophenanthrene Recrystallization Recrystallization Crude->Recrystallization Chromatography Column Chromatography Crude->Chromatography Dissolve Dissolve Recrystallization->Dissolve Dissolve in min. hot solvent Prepare_Column Prepare_Column Chromatography->Prepare_Column Hot_Filter Hot_Filter Dissolve->Hot_Filter Optional: Decolorize Cool Cool Hot_Filter->Cool Isolate_Crystals Isolate_Crystals Cool->Isolate_Crystals Pure_Product Pure 3-Aminophenanthrene Isolate_Crystals->Pure_Product Load_Sample Load_Sample Prepare_Column->Load_Sample Elute Elute Load_Sample->Elute Collect_Fractions Collect_Fractions Elute->Collect_Fractions Collect_Fractions->Pure_Product

Caption: General purification workflow for 3-Aminophenanthrene.

Troubleshooting_Tree cluster_incomplete Troubleshooting Incomplete Reaction cluster_complete Troubleshooting Purification Start Low Yield or Impure Product Check_Reaction Check Reaction Completion (TLC) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete Starting Material Remains Complete Reaction Complete Check_Reaction->Complete No Starting Material Increase_Time Increase Reaction Time Incomplete->Increase_Time Increase_Temp Increase Temperature Incomplete->Increase_Temp Check_Reagents Check Reagent Stoichiometry and Purity Incomplete->Check_Reagents Purification_Issue Purification Issue Complete->Purification_Issue Optimize_Recrystallization Optimize Recrystallization (Solvent Screen) Purification_Issue->Optimize_Recrystallization Optimize_Chromatography Optimize Chromatography (Modify Eluent/Stationary Phase) Purification_Issue->Optimize_Chromatography

Caption: Troubleshooting decision tree for 3-Aminophenanthrene synthesis.

References

Technical Support Center: Synthesis of 3-Phenanthrylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3-Phenanthrylamine. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial and laboratory methods for synthesizing this compound?

A1: The most prevalent methods for the synthesis of this compound are the reduction of 3-nitrophenanthrene and the palladium-catalyzed Buchwald-Hartwig amination of 3-bromophenanthrene. Other notable, though less common, methods include the Hofmann rearrangement of phenanthrene-3-carboxamide, the Beckmann rearrangement of 3-acetylphenanthrene oxime, and the Schmidt reaction of 3-phenanthroic acid.

Q2: What are the primary byproducts I should be aware of when synthesizing this compound via the reduction of 3-nitrophenanthrene?

A2: The primary byproducts in the reduction of 3-nitrophenanthrene arise from incomplete reduction of the nitro group. These intermediates can condense to form various impurities. The most common byproducts include 3-nitrosophenanthrene, N-(phenanthren-3-yl)hydroxylamine, 3,3'-azoxyphenanthrene, and 3,3'-azophenanthrene. The specific distribution of these byproducts depends heavily on the reducing agent and reaction conditions.

Q3: In a Buchwald-Hartwig amination to produce this compound, what is the most common side product?

A3: The most common and often significant byproduct in the Buchwald-Hartwig amination of 3-bromophenanthrene is phenanthrene.[1] This results from a competing hydrodehalogenation reaction where the bromine atom is replaced by a hydrogen atom.[1] The formation of phenanthrene is influenced by the choice of catalyst, ligand, base, and the presence of moisture.

Q4: Can the Hofmann rearrangement be used for this synthesis, and what are the potential byproducts?

A4: Yes, the Hofmann rearrangement of phenanthrene-3-carboxamide can be used to synthesize this compound. The key intermediate in this reaction is an isocyanate, which can be trapped by nucleophilic solvents. For instance, if methanol is used as the solvent, the corresponding methyl carbamate can be a significant byproduct.[2] Over-oxidation of the starting material or product can also lead to a complex mixture of byproducts.[3]

Troubleshooting Guides

Issue 1: Low Yield and Presence of Colored Impurities in the Reduction of 3-Nitrophenanthrene

Possible Cause: Incomplete reduction and the formation of azo and azoxy byproducts, which are often colored.

Solutions:

  • Optimize Reducing Agent and Conditions:

    • Catalytic Hydrogenation (e.g., Pd/C): Ensure the catalyst is active and not poisoned. Use sufficient hydrogen pressure and reaction time. The presence of residual starting material or intermediates can lead to byproduct formation.[4]

    • Metal/Acid Reduction (e.g., SnCl₂/HCl or Fe/NH₄Cl): Use a sufficient excess of the metal and acid to ensure complete reduction. Monitor the reaction by TLC until the starting material is consumed.[5]

  • Control Reaction Temperature: Lower temperatures can sometimes minimize side reactions, although this may increase the required reaction time.

  • Purification:

    • Colored impurities like azo and azoxy compounds can often be removed by column chromatography on silica gel or alumina.

    • Recrystallization of the crude product can also be effective.

Illustrative Data on Byproduct Formation in Nitroarene Reduction (General)

ByproductTypical Yield Range (%)Conditions Favoring Formation
Nitroso Intermediate< 5Insufficient reducing agent, low temperature
Hydroxylamine< 10Mild reducing agents, controlled pH
Azo/Azoxy Compounds5 - 20+Incomplete reduction, neutral or basic conditions

Note: This data is illustrative for aromatic nitro compounds and the actual yields for 3-nitrophenanthrene may vary.

Issue 2: Significant Formation of Phenanthrene in Buchwald-Hartwig Amination

Possible Cause: Dominance of the hydrodehalogenation side reaction.[6]

Solutions:

  • Ligand Selection: The choice of phosphine ligand is critical. Electron-rich and sterically hindered ligands often suppress hydrodehalogenation. For primary amines, ligands like BrettPhos have been developed.[7]

  • Base Selection: Use a non-nucleophilic, strong base. Sodium tert-butoxide is commonly used. The choice of base can significantly impact the reaction outcome.

  • Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry. Water can promote hydrodehalogenation.

  • Catalyst System: Using a bimetallic palladium-copper (Pd-Cu) nanocatalyst in aqueous micelles has been shown to suppress hydrodehalogenation in some cases.[6]

Illustrative Data on Byproduct Formation in Buchwald-Hartwig Amination (General)

ByproductTypical Yield Range (%)Conditions Favoring Formation
Hydrodehalogenated Arene5 - 50+Presence of water, suboptimal ligand/base
Di-arylated Amine< 5High catalyst loading, prolonged reaction time

Note: This data is illustrative and the actual yields for the synthesis of this compound may vary.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 3-Nitrophenanthrene with Iron and Ammonium Chloride

This protocol is adapted from the synthesis of 3,6-diaminophenanthrene.[8]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 3-nitrophenanthrene (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Addition of Reagents: Add iron powder (e.g., 7.0 eq) and ammonium chloride (e.g., 5.0 eq) to the suspension.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 12 hours.

  • Work-up: After completion, cool the reaction mixture and filter it through a pad of celite. Wash the celite pad with ethanol and water.

  • Extraction: Combine the filtrates and extract with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be further purified by column chromatography or recrystallization.

Protocol 2: Synthesis of this compound via Buchwald-Hartwig Amination

This is a general protocol and may require optimization for 3-bromophenanthrene.

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.2-1.5 eq).

  • Addition of Reagents: Add 3-bromophenanthrene (1.0 eq) to the tube.

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Amine Source: Add anhydrous toluene, followed by the ammonia surrogate (e.g., benzophenone imine, followed by hydrolysis, or an ammonia solution in an organic solvent).

  • Reaction: Heat the reaction mixture with vigorous stirring (typically 80-110 °C) and monitor by TLC or GC-MS.

  • Work-up and Purification: Upon completion, cool the mixture to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.

Visualizations

Reduction_Byproducts 3-Nitrophenanthrene 3-Nitrophenanthrene 3-Nitrosophenanthrene 3-Nitrosophenanthrene 3-Nitrophenanthrene->3-Nitrosophenanthrene [H] N-(phenanthren-3-yl)hydroxylamine N-(phenanthren-3-yl)hydroxylamine 3-Nitrosophenanthrene->N-(phenanthren-3-yl)hydroxylamine [H] Azo/Azoxy Byproducts Azo/Azoxy Byproducts 3-Nitrosophenanthrene->Azo/Azoxy Byproducts Condensation This compound This compound N-(phenanthren-3-yl)hydroxylamine->this compound [H] N-(phenanthren-3-yl)hydroxylamine->Azo/Azoxy Byproducts Condensation

Caption: Byproduct formation pathway in the reduction of 3-nitrophenanthrene.

Buchwald_Hartwig_Workflow cluster_main Buchwald-Hartwig Amination cluster_troubleshooting Troubleshooting Start Start: 3-Bromophenanthrene, Ammonia Source Catalytic_Cycle Pd(0) Catalytic Cycle Start->Catalytic_Cycle Product Desired Product: This compound Catalytic_Cycle->Product Reductive Elimination Byproduct Byproduct: Phenanthrene Catalytic_Cycle->Byproduct Hydrodehalogenation (Side Reaction) Optimize_Ligand Optimize Ligand Byproduct->Optimize_Ligand Anhydrous_Conditions Ensure Anhydrous Conditions Byproduct->Anhydrous_Conditions Base_Selection Select Appropriate Base Byproduct->Base_Selection

Caption: Workflow and troubleshooting for Buchwald-Hartwig amination.

References

Technical Support Center: Synthesis of 3-Aminophenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Aminophenanthrene, targeting researchers, scientists, and professionals in drug development. The guide focuses on two primary synthetic routes: the reduction of 3-nitrophenanthrene and the Buchwald-Hartwig amination of 3-bromophenanthrene.

Section 1: Troubleshooting Guide - Reduction of 3-Nitrophenanthrene

The reduction of 3-nitrophenanthrene is a common method for synthesizing 3-aminophenanthrene. However, various issues can arise, from incomplete reactions to the formation of side products. This section addresses these common problems.

Frequently Asked Questions (FAQs)

Q1: My reduction of 3-nitrophenanthrene is incomplete, with starting material still visible by TLC. What are the likely causes and how can I resolve this?

A1: Incomplete reduction is a frequent issue. Here are the primary causes and their solutions:

  • Insufficient Reducing Agent: Ensure the correct stoichiometry of the reducing agent is used. For metal/acid reductions, a significant excess is often required.

  • Poor Reagent/Catalyst Quality: The activity of your reducing agent or catalyst is crucial.[1]

    • Metal/Acid Reductions (e.g., SnCl₂/HCl, Fe/HCl): Use finely powdered, high-purity metals. Activation of the metal surface may be necessary. Ensure the acid concentration is appropriate for the reaction.[1]

    • Catalytic Hydrogenation (e.g., Pd/C): The catalyst may be old or deactivated. Use a fresh batch of catalyst and consider increasing the catalyst loading.[1]

  • Poor Solubility: The starting material must be sufficiently soluble in the reaction solvent.[1] If solubility is low, consider using a co-solvent system (e.g., ethanol/water) or a different solvent like THF or acetic acid.[1]

  • Inadequate Temperature: While many reductions proceed at room temperature, some substrates require heating to achieve a reasonable rate.[1]

ParameterRecommendationImpact on Yield/Purity
Reducing Agent Use fresh, high-quality reagents.Old or decomposed reagents will lead to low yield.
Catalyst Loading Increase catalyst loading if the reaction is sluggish.Higher loading can improve reaction rate and yield.
Solvent Ensure the starting material is fully dissolved.Poor solubility can lead to incomplete reaction and low yield.
Temperature Gently heat the reaction if it is slow at room temperature.Increased temperature can improve the reaction rate but may also lead to side products.

Q2: I'm observing colored impurities and other side products in my reaction mixture. What are they and how can I minimize their formation?

A2: The reduction of nitroarenes proceeds through several intermediates, such as nitroso and hydroxylamine species. The formation of colored impurities, often azo or azoxy compounds, arises from the condensation of these intermediates.

  • Incomplete Reduction: The primary cause of these impurities is an incomplete reaction. To mitigate this, ensure the reaction goes to completion by extending the reaction time or using a more active catalyst/reducing agent.[2]

  • Reaction Conditions:

    • Temperature Control: Exothermic reactions can lead to localized overheating, which may promote the formation of side products. Ensure proper temperature control.

    • Consistent Reducing Environment: Maintain a consistently reducing environment throughout the reaction to prevent the accumulation of intermediates.

Q3: I'm having difficulty with the workup, especially when using SnCl₂. How can I improve the isolation of my product?

A3: Workup after SnCl₂ reduction can be challenging due to the formation of tin salts that can precipitate and cause emulsions.

  • pH Adjustment: When quenching with a base like NaOH, tin(II) and tin(IV) hydroxides will precipitate. To dissolve these, the pH needs to be raised to >12-13, which may require a large amount of base.

  • Alternative Workup:

    • Perform the reaction in ethanol.

    • Pour the reaction mixture into a large volume of ice water.

    • Carefully neutralize with NaHCO₃ to a pH < 8.

    • Add Celite to the mixture and filter through a pad of Celite or silica gel to remove the tin salts.

Experimental Protocols

Protocol 1: Reduction of 3-Nitrophenanthrene using SnCl₂·2H₂O

  • Setup: To a solution of 3-nitrophenanthrene (1.0 eq) in ethanol, add SnCl₂·2H₂O (3-5 eq).[1]

  • Reaction: Heat the mixture to reflux and stir until the starting material is consumed, as monitored by TLC.

  • Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Take up the residue in ethyl acetate and carefully add a saturated aqueous solution of NaHCO₃ until the solution is basic.

  • Filtration and Extraction: Filter the suspension through Celite. Transfer the filtrate to a separatory funnel and separate the layers.[1]

  • Purification: The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Catalytic Hydrogenation using Pd/C

  • Setup: Charge a two-neck round-bottom flask with 3-nitrophenanthrene (1.0 eq) and a suitable solvent (e.g., ethyl acetate or ethanol).

  • Catalyst Addition: Place the flask under an inert atmosphere (nitrogen or argon) and add 10% Palladium on carbon (Pd/C) catalyst (typically 1-5 mol%).

  • Hydrogenation: Fit one neck of the flask with a hydrogen-filled balloon. Carefully replace the inert atmosphere with hydrogen by evacuating the flask and backfilling with H₂ from the balloon. Repeat this cycle 3-4 times.

  • Reaction: Stir the reaction vigorously at room temperature and monitor by TLC or LC-MS until completion.

  • Workup: Replace the hydrogen with an inert atmosphere. Carefully filter the mixture through a pad of Celite to remove the pyrophoric Pd/C catalyst. The filter cake should be washed with the solvent and kept wet.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-aminophenanthrene.

Visualization

Reduction_Pathway 3-Nitrophenanthrene 3-Nitrophenanthrene Nitroso-phenanthrene Nitroso-phenanthrene 3-Nitrophenanthrene->Nitroso-phenanthrene [H] Hydroxylamino-phenanthrene Hydroxylamino-phenanthrene Nitroso-phenanthrene->Hydroxylamino-phenanthrene [H] Azo/Azoxy Byproducts Azo/Azoxy Byproducts Nitroso-phenanthrene->Azo/Azoxy Byproducts 3-Aminophenanthrene 3-Aminophenanthrene Hydroxylamino-phenanthrene->3-Aminophenanthrene [H] Hydroxylamino-phenanthrene->Azo/Azoxy Byproducts

Caption: Reaction pathway for the reduction of 3-nitrophenanthrene.

Section 2: Troubleshooting Guide - Buchwald-Hartwig Amination of 3-Bromophenanthrene

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. However, its success is highly dependent on the careful selection of catalyst, ligand, base, and solvent.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination of 3-bromophenanthrene is showing low to no conversion. What are the critical parameters I should check?

A1: Low or no conversion in a Buchwald-Hartwig reaction is a common issue. Here are the key parameters to troubleshoot:

  • Catalyst System: The choice of palladium precursor and ligand is critical. For aryl bromides, a variety of phosphine ligands can be effective. Ensure you are using a suitable ligand for your substrate. Pre-catalysts are often more efficient as they do not require an in-situ reduction of Pd(II) to Pd(0).

  • Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is commonly used. However, for base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, which might require higher reaction temperatures. The solubility of the base is also important.

  • Solvent Choice: The solvent must dissolve the reactants and the base. Common solvents include toluene, dioxane, and THF. Avoid chlorinated solvents, acetonitrile, and pyridine as they can inhibit the palladium catalyst.[3]

  • Exclusion of Air and Moisture: The Pd(0) active catalyst is sensitive to air. Ensure the reaction is set up under an inert atmosphere (argon or nitrogen) and that all reagents and solvents are anhydrous.

ParameterRecommendationImpact on Yield/Purity
Catalyst/Ligand Use a pre-catalyst for more reliable results.Incorrect choice can lead to no reaction or low yield.
Base Use a strong, non-nucleophilic base like NaOt-Bu.The base is crucial for the catalytic cycle; incorrect choice can halt the reaction.
Solvent Use anhydrous, non-coordinating solvents like toluene or dioxane.Air, moisture, and coordinating solvents can deactivate the catalyst.
Temperature Typically 80-100°C.Temperature affects reaction rate and catalyst stability.

Q2: I am observing hydrodehalogenation (formation of phenanthrene) as a major side product. How can I suppress this?

A2: Hydrodehalogenation is a known side reaction in Buchwald-Hartwig aminations. It can occur through β-hydride elimination from the palladium-amido intermediate.

  • Ligand Choice: The choice of ligand can significantly influence the rate of reductive elimination versus side reactions. Sterically hindered biarylphosphine ligands often promote the desired C-N bond formation.

  • Reaction Conditions: Lowering the reaction temperature may help to disfavor the hydrodehalogenation pathway.

Q3: How can I effectively monitor the progress of my Buchwald-Hartwig amination?

A3: Thin-layer chromatography (TLC) is an effective way to monitor the reaction.

  • TLC Analysis: Spot the reaction mixture, the starting 3-bromophenanthrene, and a co-spot on a TLC plate. Elute with a suitable solvent system (e.g., 10-20% ethyl acetate in hexanes). The disappearance of the starting material spot and the appearance of a new, more polar spot (lower Rf) for 3-aminophenanthrene indicates the reaction is proceeding.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of 3-Bromophenanthrene

  • Setup: To an oven-dried Schlenk tube, add 3-bromophenanthrene (1.0 eq), the palladium pre-catalyst (e.g., 1-2 mol%), the phosphine ligand (e.g., 1.2-2.4 mol%), and the base (e.g., NaOt-Bu, 1.2-1.5 eq).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent and Amine Source: Add anhydrous toluene via syringe, followed by the ammonia surrogate (e.g., benzophenone imine, followed by hydrolysis, or an ammonia salt).

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110°C). Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Visualization

Buchwald_Hartwig_Cycle cluster_main Catalytic Cycle cluster_side Side Reaction Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)(Br)L2 ArPd(II)(Br)L2 Oxidative_Addition->ArPd(II)(Br)L2 Amine_Coordination Amine Coordination ArPd(II)(Br)L2->Amine_Coordination ArPd(II)(NH2)L2 ArPd(II)(NH2)L2 Amine_Coordination->ArPd(II)(NH2)L2 Reductive_Elimination Reductive Elimination ArPd(II)(NH2)L2->Reductive_Elimination Hydrodehalogenation β-Hydride Elimination & Reductive Elimination ArPd(II)(NH2)L2->Hydrodehalogenation Reductive_Elimination->Pd(0)L2 Product 3-Aminophenanthrene Reductive_Elimination->Product Side_Product Phenanthrene Hydrodehalogenation->Side_Product 3-Bromophenanthrene 3-Bromophenanthrene 3-Bromophenanthrene->Oxidative_Addition Ammonia_Source Ammonia_Source Ammonia_Source->Amine_Coordination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Section 3: Purification and Characterization

Q1: What is a reliable method for purifying crude 3-aminophenanthrene?

A1: Column chromatography is a standard and effective method for purifying 3-aminophenanthrene.

  • Stationary Phase: Silica gel is commonly used.

  • Eluent: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20%) is a good starting point. The optimal solvent system should be determined by TLC.

  • For Basic Amines: If the compound streaks on the silica gel, consider using an amine-functionalized silica column or adding a small amount of triethylamine (1-3%) to the eluent to deactivate the acidic silica.

Recrystallization is another effective purification method if a suitable solvent is found.

  • Solvent Screening: Test the solubility of the crude product in various solvents at room temperature and at their boiling points. A good recrystallization solvent will dissolve the compound when hot but not when cold. Common solvents to try include ethanol, toluene, and mixtures like hexane/ethyl acetate.

Q2: What are the expected spectroscopic data for 3-aminophenanthrene?

A2:

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the phenanthrene core, as well as a broad singlet for the -NH₂ protons.

  • ¹³C NMR: The carbon NMR spectrum will display the signals for the 14 carbon atoms of the phenanthrene skeleton.

  • Mass Spectrometry: The electron ionization mass spectrum (EI-MS) will show a molecular ion peak (M⁺) at m/z = 193.[4]

References

Technical Support Center: Purification of Crude 3-Phenanthrylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of crude 3-phenanthrylamine. Below you will find troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common techniques for purifying crude this compound?

A1: The primary methods for purifying crude this compound are recrystallization, column chromatography, and sublimation. The choice of technique depends on the nature and quantity of impurities, as well as the desired final purity of the compound.

Q2: What are the key physical and chemical properties of this compound to consider during purification?

A2: Key properties include its solid nature, solubility in various organic solvents, and its basicity due to the amine group.[1] Understanding its differential solubility at various temperatures is crucial for successful recrystallization.[2][3] Its polarity is a key factor in developing an effective separation method for column chromatography.[4][5]

Q3: What are common impurities found in crude this compound?

A3: Impurities can include unreacted starting materials from the synthesis, by-products from side reactions, and residual catalysts (e.g., palladium).[6] Other potential impurities could be isomers of phenanthrylamine or oxidation products.

Q4: How can I assess the purity of this compound after purification?

A4: The purity of this compound can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and effective method to check for the presence of impurities.[2][7]

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

  • Spectroscopic Methods: Techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry can confirm the structure and identify any remaining impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.

Q5: What safety precautions should be taken when handling this compound and the solvents used for its purification?

A5: Always handle this compound and organic solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Refer to the Safety Data Sheet (SDS) for this compound and any solvents used for specific handling and disposal instructions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization

Problem: The compound does not dissolve in the hot solvent.

  • Possible Cause & Solution: The solvent may be too non-polar. Try a more polar solvent or a solvent mixture. Common solvents for recrystallization of amine-containing aromatic compounds include ethanol, methanol/water, and acetone/hexane mixtures.[1][8] Ensure the solvent is heated to its boiling point.[2]

Problem: The compound "oils out" instead of forming crystals upon cooling.

  • Possible Cause & Solution: The solution is supersaturated, or the cooling rate is too fast. Try adding a small amount of additional hot solvent to the oily mixture to redissolve it, and then allow it to cool more slowly. Seeding the solution with a small crystal of pure this compound can also induce crystallization. Scratching the inside of the flask with a glass rod at the solvent line can provide a surface for crystal nucleation.[2]

Problem: No crystals form upon cooling.

  • Possible Cause & Solution: Too much solvent was used. Evaporate some of the solvent to increase the concentration of the solute and then try cooling again. Alternatively, the solubility of the compound at room temperature may still be too high in the chosen solvent. In this case, a different solvent or a co-solvent system to decrease solubility (an anti-solvent) should be used.[9]

Problem: The purified product is still colored or shows impurities by TLC.

  • Possible Cause & Solution: The impurity may have similar solubility properties to this compound in the chosen solvent. A second recrystallization from a different solvent system may be necessary. Alternatively, activated charcoal can be added to the hot solution to adsorb colored impurities before the hot filtration step.

Column Chromatography

Problem: Poor separation of this compound from impurities.

  • Possible Cause & Solution:

    • Incorrect Solvent System: The eluent polarity is not optimal. Use TLC to test various solvent mixtures (e.g., gradients of ethyl acetate in hexanes or dichloromethane in hexanes) to find a system that gives good separation between your product and the impurities.[4][7] A good Rf value for the desired compound is typically between 0.3 and 0.7.[4]

    • Column Overloading: Too much crude material was loaded onto the column. Use a larger column or reduce the amount of sample.

    • Poor Column Packing: Cracks or channels in the stationary phase will lead to poor separation. Ensure the column is packed uniformly.[5]

Problem: The compound is streaking or tailing on the column.

  • Possible Cause & Solution: this compound, being an amine, can interact strongly with the acidic silica gel. This can be mitigated by adding a small amount of a basic modifier, such as triethylamine (~0.5-1%), to the eluent system. Alternatively, using a different stationary phase like alumina (neutral or basic) can be effective.[4]

Problem: The compound does not elute from the column.

  • Possible Cause & Solution: The eluent is not polar enough. Gradually increase the polarity of the solvent system. For strongly adsorbed compounds, a solvent system containing a small percentage of methanol might be necessary.

Sublimation

Problem: The sublimation rate is very slow.

  • Possible Cause & Solution:

    • Insufficient Vacuum: Ensure a high vacuum is being applied. Check for leaks in the sublimation apparatus.

    • Temperature is too low: Gradually increase the temperature of the heating bath. Be careful not to exceed the decomposition temperature of the compound.

Problem: The product appears to be decomposing.

  • Possible Cause & Solution: The heating temperature is too high. Reduce the temperature and ensure a high vacuum is maintained to allow sublimation at a lower temperature.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a potential solvent dropwise. A good solvent will dissolve the crude product when heated but show low solubility at room temperature.[9]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask on a hot plate. Continue adding solvent until the compound just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Column Chromatography
  • TLC Analysis: Determine an appropriate solvent system using TLC. The ideal system will show the this compound spot with an Rf value of approximately 0.3-0.5 and good separation from impurities.[4]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[5]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Add the eluent to the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 3: Sublimation
  • Apparatus Setup: Place the crude this compound in a sublimation apparatus.

  • Applying Vacuum: Connect the apparatus to a high vacuum pump and evacuate the system.

  • Heating and Cooling: Gently heat the bottom of the apparatus containing the crude material while cooling the collection surface (cold finger) with cold water or a dry ice/acetone slurry.

  • Collection: The pure this compound will sublime from a solid to a gas and then deposit as pure crystals on the cold surface.

  • Isolation: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum. Scrape the purified crystals from the cold finger.

Data Presentation

Table 1: Comparison of Potential Recrystallization Solvents

Solvent/Solvent SystemBoiling Point (°C)PolarityComments
Ethanol78PolarGood general-purpose solvent for aromatic amines.[1]
Methanol/WaterVariesPolarThe addition of water as an anti-solvent can induce crystallization.[8]
Acetone/HexaneVariesMediumA good co-solvent system for tuning polarity.[1]
Toluene111Non-polarMay be suitable for less polar impurities.
Ethyl Acetate/HexaneVariesMediumA common mixture for compounds of intermediate polarity.[1]

Table 2: Typical Column Chromatography Parameters

ParameterRecommendation
Stationary Phase Silica gel (standard) or Alumina (for basic compounds).[4][7]
Mobile Phase (Eluent) Hexane/Ethyl Acetate gradient or Dichloromethane/Hexane gradient.
Eluent Modifier ~0.5-1% Triethylamine can be added to reduce tailing of the amine.
Loading Method Wet loading is generally preferred over dry loading.[5]

Visualizations

G cluster_workflow Purification Workflow for Crude this compound crude Crude this compound assess_purity_initial Assess Initial Purity (TLC) crude->assess_purity_initial recrystallization Recrystallization assess_purity_initial->recrystallization Minor Impurities column_chromatography Column Chromatography assess_purity_initial->column_chromatography Complex Mixture assess_purity_final Assess Final Purity (TLC, MP, NMR) recrystallization->assess_purity_final column_chromatography->assess_purity_final sublimation Sublimation sublimation->assess_purity_final pure_product Pure this compound assess_purity_final->pure_product Purity Met further_purification Further Purification Needed assess_purity_final->further_purification Purity Not Met further_purification->column_chromatography Re-column further_purification->sublimation Volatile Solid

Caption: General purification workflow for crude this compound.

G cluster_troubleshooting Troubleshooting Recrystallization start Problem with Recrystallization oiling_out Compound 'oils out'? start->oiling_out no_crystals No crystals form? oiling_out->no_crystals No slow_cool Re-dissolve, cool slower, seed/scratch oiling_out->slow_cool Yes still_impure Product still impure? no_crystals->still_impure No reduce_solvent Concentrate solution by evaporating solvent no_crystals->reduce_solvent Yes charcoal Use activated charcoal for colored impurities still_impure->charcoal Yes (Colored) recrystallize_again Re-crystallize from a different solvent still_impure->recrystallize_again Yes (Colorless) change_solvent Try a different solvent or co-solvent reduce_solvent->change_solvent If still no crystals

Caption: Decision tree for troubleshooting recrystallization issues.

G cluster_troubleshooting_cc Troubleshooting Column Chromatography start_cc Problem with Column Chromatography poor_separation Poor separation? start_cc->poor_separation streaking Compound streaking/tailing? poor_separation->streaking No optimize_eluent Optimize eluent with TLC poor_separation->optimize_eluent Yes no_elution Compound not eluting? streaking->no_elution No add_base Add triethylamine (~1%) to eluent streaking->add_base Yes increase_polarity Gradually increase eluent polarity no_elution->increase_polarity Yes check_loading Check for column overloading optimize_eluent->check_loading use_alumina Switch to alumina stationary phase add_base->use_alumina If still streaking

Caption: Decision tree for troubleshooting column chromatography.

References

Stability and degradation of 3-Phenanthrylamine under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 3-Phenanthrylamine under experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: As a polycyclic aromatic amine, this compound is susceptible to degradation from several factors. The primary concerns are oxidation, photodegradation, and extreme pH conditions. Elevated temperatures can accelerate these degradation processes. Aromatic amines, in general, can be unstable in aqueous solutions, especially when exposed to light and air.

Q2: My solution of this compound has turned a yellow or brownish color. What is the likely cause?

Q3: What are the best practices for preparing and storing stock solutions of this compound?

A3: Due to its limited aqueous solubility, stock solutions of this compound are best prepared in organic solvents like ethanol or acetone. To minimize degradation, it is recommended to:

  • Store stock solutions at low temperatures (e.g., 2-8°C).

  • Protect solutions from light by using amber vials or by wrapping the container in foil.[2]

  • Prepare fresh aqueous working solutions before each experiment to avoid precipitation and degradation.[2]

Q4: I am observing inconsistent results in my experiments (e.g., HPLC, fluorescence assays). Could this be related to the stability of this compound?

A4: Yes, inconsistent results are often linked to compound stability. Degradation of this compound can lead to a decrease in the concentration of the active compound and the appearance of degradation products, which may interfere with your assay. For instance, in HPLC analysis, you might observe a decrease in the main analyte peak area over time with a corresponding increase in impurity peaks. In fluorescence-based assays, degradation can lead to a loss of signal.

Q5: What are the expected degradation products of this compound?

A5: While specific degradation products for this compound are not extensively documented in publicly available literature, aromatic amines can undergo oxidation to form nitroso, nitro, and various coupling products like azo compounds.[3] Under photolytic conditions, hydroxylation of the aromatic ring can also occur.

Troubleshooting Guides

Issue 1: Poor Solubility or Precipitation in Aqueous Buffers
  • Symptoms:

    • Visible cloudiness or precipitate in the solution.

    • Inconsistent and non-reproducible results in analytical measurements (e.g., varying peak areas in HPLC).

    • Low signal intensity in assays.

  • Possible Causes and Solutions:

CauseSolution
Low intrinsic aqueous solubility Prepare a high-concentration stock solution in a water-miscible organic solvent (e.g., DMSO, ethanol) and dilute it into the aqueous buffer immediately before use.
pH-dependent solubility Determine the pKa of this compound and adjust the buffer pH to a range where the compound is most soluble (typically, amines are more soluble in acidic conditions where they are protonated).
"Salting out" effect High salt concentrations in the buffer can decrease the solubility of organic compounds. If possible, reduce the salt concentration of your buffer.
Issue 2: Analyte Degradation During HPLC Analysis
  • Symptoms:

    • Appearance of new peaks or a rising baseline over a sequence of injections.

    • Decrease in the peak area of this compound over time.

    • Poor peak shape (e.g., tailing or fronting).

  • Possible Causes and Solutions:

CauseSolution
On-column degradation Some HPLC stationary phases can have active sites that promote the degradation of sensitive compounds. Try using a different column with a different stationary phase (e.g., an end-capped C18 column) or a column from a different manufacturer.
Mobile phase incompatibility The pH of the mobile phase can influence the stability of this compound. For amine-containing compounds, a slightly acidic to neutral pH is often preferred.[2] Avoid highly basic mobile phases.
Photodegradation in the autosampler If this compound is light-sensitive, protect the samples in the autosampler by using amber vials or covering the sample tray.[2]
Thermal degradation If the autosampler or column compartment is heated, consider if the temperature is contributing to degradation. Optimize the temperature settings.

Summary of Stability and Degradation Data

The following table summarizes the key factors influencing the stability of this compound, based on the general behavior of aromatic amines.

ParameterConditionPotential Impact on this compound StabilityPotential Degradation Products
pH Acidic (pH < 4)Generally more stable due to protonation of the amine group.Hydrolysis products (less likely for the amine itself unless other functional groups are present).
Neutral (pH ~7)Moderate stability; susceptibility to oxidation.Oxidized species.
Basic (pH > 8)Increased susceptibility to oxidation and photodegradation.[4]Oxidized and photodegradation products.
Temperature Elevated (>40°C)Accelerates all degradation pathways.Various degradation products at a faster rate.
Light UV or ambient lightCan induce photodegradation, leading to the formation of radicals and subsequent reactions.[4]Photoproducts, potentially hydroxylated derivatives.
Oxidizing Agents Air (O₂), H₂O₂Promotes oxidative degradation, often leading to colored byproducts.[1]Nitrosoarenes, nitroarenes, azo compounds.[3]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation profile of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or PDA detector

  • pH meter

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound in a suitable solvent under reflux.

    • Photodegradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from its degradation products. A common starting point for method development would be a C18 column with a gradient elution of acetonitrile and water (with a modifier like formic acid or ammonium acetate).

  • Data Evaluation:

    • Calculate the percentage of degradation of this compound.

    • Determine the peak areas of any degradation products.

    • Assess the mass balance to ensure that the decrease in the main peak corresponds to an increase in degradation product peaks.

Visualizations

Experimental_Workflow_Forced_Degradation cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep_stock Prepare 1 mg/mL Stock Solution of this compound acid Acid Hydrolysis (1M HCl, 60°C) prep_stock->acid Expose to base Base Hydrolysis (1M NaOH, 60°C) prep_stock->base Expose to oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation Expose to thermal Thermal Degradation (80°C, solid/solution) prep_stock->thermal Expose to photo Photodegradation (Photostability Chamber) prep_stock->photo Expose to sampling Sample at Time Points (0, 4, 8, 12, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc Analyze by Stability-Indicating HPLC Method neutralize->hplc data_eval Calculate % Degradation Assess Mass Balance hplc->data_eval

Caption: Workflow for a forced degradation study of this compound.

Troubleshooting_HPLC_Degradation cluster_checks Initial Checks cluster_solutions Potential Solutions start Inconsistent HPLC Results: Degradation Suspected check_sample Is the sample solution fresh? Is it protected from light? start->check_sample check_mobile_phase Is the mobile phase pH appropriate for an aromatic amine? check_sample->check_mobile_phase Yes solution_sample Prepare fresh sample. Use amber vials. check_sample->solution_sample No solution_mobile_phase Adjust mobile phase to slightly acidic or neutral pH. check_mobile_phase->solution_mobile_phase No solution_column Try a different (end-capped) column. check_mobile_phase->solution_column Yes solution_temp Lower autosampler/column temperature. solution_column->solution_temp Still issues

Caption: Troubleshooting decision tree for HPLC degradation issues.

References

Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of 3-Aminophenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the scale-up synthesis of 3-Aminophenanthrene. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of producing this valuable compound on a larger scale. Here, you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data to support your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for the large-scale production of 3-Aminophenanthrene?

A1: Two principal routes are commonly considered for the scale-up synthesis of 3-Aminophenanthrene. The first is a classical approach involving the nitration of phenanthrene to yield 3-nitrophenanthrene, followed by the reduction of the nitro group. The second is a more modern cross-coupling strategy, specifically the Buchwald-Hartwig amination of a 3-halophenanthrene, such as 3-bromophenanthrene.

Q2: Which synthetic route is more suitable for industrial scale-up?

A2: The choice of route depends on several factors including cost of starting materials, safety considerations, and available equipment. The nitration/reduction pathway is often favored for its use of cheaper reagents. However, it can present challenges with regioselectivity during the nitration step and the handling of strong acids. The Buchwald-Hartwig amination offers high selectivity and milder conditions for the C-N bond formation but involves more expensive palladium catalysts and ligands, which can be a concern at scale.[1]

Q3: What are the critical safety considerations for the synthesis of 3-Aminophenanthrene?

A3: Both primary synthetic routes involve significant safety hazards that must be carefully managed.

  • Nitration: This step uses a mixture of concentrated nitric and sulfuric acids, which is highly corrosive and can lead to runaway reactions if not properly controlled.[2] Nitrated aromatic compounds can also be thermally unstable.

  • Reduction: Catalytic hydrogenation involves the use of flammable hydrogen gas under pressure. Metal hydrides, if used, are highly reactive with water.

  • Buchwald-Hartwig Amination: Palladium catalysts and phosphine ligands can be air-sensitive and pyrophoric.[3] Solvents like dioxane and toluene are flammable.

  • General: As with many polycyclic aromatic compounds, the toxicity of phenanthrene and its derivatives should be considered. Appropriate personal protective equipment (PPE) should be worn at all times.

Q4: How can I purify 3-Aminophenanthrene on a large scale?

A4: Crystallization is the most common and effective method for the large-scale purification of 3-Aminophenanthrene.[4] The choice of solvent system is critical for achieving high purity and yield. A two-solvent system is often effective, where the crude product is dissolved in a minimal amount of a good solvent at an elevated temperature, and then a poor solvent is added to induce crystallization upon cooling.[5] It is crucial to identify a solvent system that effectively excludes key impurities.[4][6]

Synthetic Route 1: Nitration of Phenanthrene and Subsequent Reduction

This classical two-step approach is a cost-effective method for the synthesis of 3-Aminophenanthrene.

Troubleshooting Guide: Nitration and Reduction
Issue Potential Cause Troubleshooting Steps
Low Yield of 3-Nitrophenanthrene Suboptimal Reaction Conditions: Incorrect temperature or reaction time can lead to incomplete reaction or degradation.- Ensure the reaction temperature is maintained, typically between 0-10°C, to control the exothermic nitration. - Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time.
Formation of Isomeric Byproducts: Nitration of phenanthrene can lead to a mixture of nitro isomers.- The regioselectivity of nitration is highly dependent on the reaction conditions. Acetic anhydride is a common solvent used to favor 9-nitrophenanthrene, which is not the desired isomer. Careful selection of nitrating agent and solvent is crucial.[7]
Incomplete Reduction of 3-Nitrophenanthrene Catalyst Deactivation: The catalyst (e.g., Pd/C, Pt/C, or Fe) can be poisoned by impurities in the starting material or reagents.[5]- Ensure the 3-nitrophenanthrene is of high purity before the reduction step. - Use a fresh batch of catalyst. - If using Fe/HCl, ensure the iron powder is activated.
Insufficient Reducing Agent: The amount of reducing agent may not be sufficient for complete conversion.- Increase the molar excess of the reducing agent (e.g., iron powder in the Bechamp reduction).[8]
Formation of Side Products During Reduction Over-reduction or Side Reactions: Depending on the reducing agent and conditions, other functional groups could be affected, or side reactions may occur.- Optimize the reaction conditions (temperature, pressure, reaction time) to favor the desired reduction. - For catalytic hydrogenation, careful selection of the catalyst and solvent is important.
Data Presentation: Nitration and Reduction

Table 1: Representative Reaction Conditions for the Synthesis of 3-Aminophenanthrene via Nitration and Reduction

Step Parameter Lab Scale (Representative) Pilot Scale (Projected)
Nitration Starting Material PhenanthrenePhenanthrene
Nitrating Agent HNO₃/H₂SO₄HNO₃/H₂SO₄
Solvent Acetic AnhydrideAcetic Anhydride or alternative for regioselectivity
Temperature 0 - 10 °C0 - 10 °C (with robust cooling)
Reaction Time 1 - 3 hours2 - 4 hours
Typical Yield 40-60% (of mixed isomers)Optimization required for regioselectivity
Reduction Starting Material 3-Nitrophenanthrene3-Nitrophenanthrene
Reducing Agent Fe powder / aq. HCl (Bechamp)Fe powder / aq. HCl
Solvent Ethanol / WaterEthanol / Water
Temperature Reflux (approx. 80-90 °C)Reflux (approx. 80-90 °C)
Reaction Time 4 - 8 hours6 - 10 hours
Typical Yield >90%>90%

Note: The yields and conditions are representative and will require optimization for specific equipment and scales.

Experimental Protocols

Protocol 1: Nitration of Phenanthrene (Illustrative)

  • Reaction Setup: In a well-ventilated fume hood, equip a jacketed glass reactor with a mechanical stirrer, a temperature probe, and a dropping funnel.

  • Reagent Preparation: Charge the reactor with phenanthrene dissolved in acetic anhydride. Cool the mixture to 0°C using a circulating chiller.

  • Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid via the dropping funnel, maintaining the internal temperature below 10°C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Carefully quench the reaction by pouring it onto a mixture of ice and water.

  • Isolation: Collect the precipitated solid by filtration, wash thoroughly with water until the filtrate is neutral, and then with a cold solvent (e.g., ethanol) to remove some impurities.

  • Purification: The crude product, which will be a mixture of isomers, requires purification by column chromatography or fractional crystallization to isolate the 3-nitrophenanthrene.

Protocol 2: Reduction of 3-Nitrophenanthrene using Fe/HCl

  • Reaction Setup: In a suitable reactor, create a slurry of iron powder in a mixture of ethanol and water.

  • Activation: Add a small amount of concentrated hydrochloric acid and heat the mixture to reflux for 30 minutes to activate the iron.

  • Reduction: Add the 3-nitrophenanthrene in portions to the refluxing mixture.

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC until all the starting material is consumed.

  • Work-up: Cool the reaction mixture and filter it through a pad of celite to remove the iron salts. Wash the filter cake with hot ethanol.

  • Isolation: Combine the filtrates and neutralize with an aqueous solution of sodium carbonate.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-aminophenanthrene. Further purification can be achieved by crystallization.[8]

Synthetic Route 2: Buchwald-Hartwig Amination

This modern approach provides a highly selective route to 3-Aminophenanthrene from 3-bromophenanthrene.

Troubleshooting Guide: Buchwald-Hartwig Amination
Issue Potential Cause Troubleshooting Steps
Low or No Conversion Catalyst Inactivity: The palladium catalyst may not have been activated or has decomposed.- Ensure an inert atmosphere (N₂ or Ar) is maintained throughout the reaction.[3] - Use a pre-catalyst for more reliable activation. - Avoid high temperatures (>120 °C) which can lead to catalyst decomposition (formation of palladium black).[9]
Incorrect Ligand Choice: The ligand is crucial for the catalytic cycle.- Screen a variety of phosphine ligands (e.g., XPhos, RuPhos, SPhos) to find the optimal one for this specific transformation.
Base Incompatibility: The choice of base is critical and can affect both the reaction rate and the stability of the starting materials.- Sodium tert-butoxide (NaOtBu) is a common strong base, but weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary for sensitive substrates.
Catalyst Decomposition (Palladium Black Formation) High Temperature: Excessive heat can cause the palladium catalyst to precipitate out of the reaction mixture.[9]- Lower the reaction temperature and extend the reaction time.
Oxygen Contamination: Exposure to air can deactivate the catalyst.- Ensure all reagents and solvents are properly degassed and the reaction is run under a strict inert atmosphere.[3]
Side Product Formation Hydrodehalogenation: The bromo-substituent is replaced by a hydrogen atom.- This is a common side reaction. Optimizing the ligand and reaction conditions can minimize this pathway.
Dimerization of Starting Material: Self-coupling of the 3-bromophenanthrene can occur.- Lowering the concentration of the starting material and optimizing the catalyst to ligand ratio can help reduce this side reaction.
Data Presentation: Buchwald-Hartwig Amination

Table 2: Representative Reaction Conditions for Buchwald-Hartwig Amination

Parameter Lab Scale (Representative) Pilot Scale (Projected)
Starting Material 3-Bromophenanthrene3-Bromophenanthrene
Amine Source Ammonia solution or an ammonia surrogateAmmonia gas or solution
Catalyst Pd₂(dba)₃ or a Pd pre-catalyst (e.g., XPhos Pd G3)Pd pre-catalyst for consistency
Ligand XPhos, RuPhos, or other biarylphosphine ligandsOptimized biarylphosphine ligand
Base NaOtBu, LiHMDS, or Cs₂CO₃Optimized base for cost and efficiency
Solvent Toluene or DioxaneToluene or a higher boiling point ether
Temperature 80 - 110 °C80 - 110 °C
Reaction Time 12 - 24 hours16 - 30 hours
Typical Yield 70-95%75-90%

Note: The yields and conditions are representative and will require optimization for specific equipment and scales.

Experimental Protocol

Protocol 3: Buchwald-Hartwig Amination of 3-Bromophenanthrene (Illustrative)

  • Reaction Setup: In a glovebox or under a strict inert atmosphere, charge a dry, jacketed reactor with 3-bromophenanthrene, the palladium pre-catalyst, the phosphine ligand, and the base.

  • Inerting: Seal the reactor and purge with nitrogen or argon.

  • Reagent Addition: Add the degassed solvent (e.g., toluene) followed by the amine source (e.g., a solution of ammonia in dioxane or another suitable ammonia surrogate).

  • Reaction: Heat the mixture to the desired temperature (e.g., 100°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by HPLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst residues.

  • Extraction: Wash the filtrate with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by crystallization.

Purification

Protocol 4: Large-Scale Crystallization of 3-Aminophenanthrene

  • Solvent Selection: Identify a suitable two-solvent system (a "good" solvent in which the product is soluble at high temperatures, and a "poor" solvent in which it is insoluble). Common systems for amines include toluene/heptane or ethanol/water.

  • Dissolution: In a clean reactor, charge the crude 3-Aminophenanthrene and the minimal amount of the "good" solvent required to achieve complete dissolution at reflux.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated filter.

  • Crystallization: Slowly add the "poor" solvent to the hot solution until turbidity is observed.

  • Cooling: Allow the solution to cool slowly to room temperature, then further cool in an ice bath or with a chiller to maximize crystal formation.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the filter cake with a cold mixture of the "good" and "poor" solvents.

  • Drying: Dry the purified crystals under vacuum at an appropriate temperature.

Visualizations

Synthesis_Workflow cluster_0 Route 1: Nitration & Reduction cluster_1 Route 2: Buchwald-Hartwig Amination phenanthrene Phenanthrene nitration Nitration (HNO3, H2SO4) phenanthrene->nitration nitro_phen 3-Nitrophenanthrene nitration->nitro_phen reduction Reduction (Fe/HCl) nitro_phen->reduction amino_phen 3-Aminophenanthrene reduction->amino_phen bromo_phen 3-Bromophenanthrene amination Buchwald-Hartwig (Pd Catalyst, Ligand, Base, NH3 source) bromo_phen->amination amination->amino_phen purification Purification (Crystallization) amino_phen->purification

Caption: Overall synthetic workflow for 3-Aminophenanthrene.

Troubleshooting_Workflow start Low Yield in Buchwald-Hartwig Amination check_catalyst Is Palladium Black Observed? start->check_catalyst check_atmosphere Is the reaction under a strict inert atmosphere? check_catalyst->check_atmosphere No lower_temp Lower reaction temperature and increase reaction time. check_catalyst->lower_temp Yes check_reagents Are reagents and solvents dry and degassed? check_atmosphere->check_reagents Yes improve_inert Improve inerting technique (e.g., use a glovebox). check_atmosphere->improve_inert No screen_ligands Screen different phosphine ligands. check_reagents->screen_ligands Yes dry_reagents Dry solvents and degas all reagents thoroughly. check_reagents->dry_reagents No screen_bases Screen alternative bases (e.g., Cs2CO3). screen_ligands->screen_bases

Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.

References

Technical Support Center: Enhancing the Fluorescence Quantum Yield of 3-Phenanthrylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide you with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to enhancing the fluorescence quantum yield of 3-phenanthrylamine derivatives.

Frequently Asked Questions (FAQs)

Q1: What is a typical fluorescence quantum yield for this compound derivatives?

A1: The fluorescence quantum yield (Φf) of this compound derivatives can vary significantly based on their specific chemical structure (substituents) and the solvent environment. While unsubstituted phenanthrene has a relatively low quantum yield, the introduction of an amino group at the 3-position generally enhances fluorescence. For instance, a 3-phenylphenanthrene derivative has been reported to have a quantum yield as high as 0.81 in acetonitrile.[1]

Q2: What are the primary factors influencing the fluorescence quantum yield of these derivatives?

A2: The key factors include:

  • Molecular Structure: The nature and position of substituents on the phenanthrene ring are critical. Electron-donating groups, such as the amine group (-NH2), generally increase fluorescence, while electron-withdrawing groups can decrease it.

  • Solvent Environment: The polarity, viscosity, and pH of the solvent can significantly alter the fluorescence emission and quantum yield.

  • Concentration: At high concentrations, many planar aromatic molecules, including phenanthrene derivatives, are prone to aggregation-caused quenching (ACQ), which reduces the quantum yield.

  • Presence of Quenchers: Dissolved oxygen and other impurities in the solvent can quench fluorescence.

Q3: How do electron-donating and electron-withdrawing substituents affect the quantum yield?

A3: Electron-donating groups (e.g., -NH2, -OH, -OCH3) attached to the phenanthrene core tend to increase the fluorescence quantum yield. They enhance the electron density of the aromatic system, which can lead to a more efficient radiative decay process. Conversely, electron-withdrawing groups (e.g., -NO2, -CN, -COOH) often decrease the quantum yield by promoting non-radiative decay pathways.

Q4: What is Aggregation-Caused Quenching (ACQ) and why is it relevant for this compound derivatives?

A4: Aggregation-Caused Quenching (ACQ) is a phenomenon where the fluorescence of a compound decreases at high concentrations or in the solid state.[2] This is particularly relevant for planar aromatic molecules like this compound derivatives, which can stack together via π-π interactions. This close association creates pathways for non-radiative decay, thus "quenching" the fluorescence. Strategies to overcome ACQ include introducing bulky substituents to hinder stacking or co-assembling the chromophores with molecular barriers.[2]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem 1: The measured fluorescence quantum yield of my this compound derivative is unexpectedly low.

  • Is the compound pure?

    • Analysis: Impurities from the synthesis or degradation products can act as fluorescence quenchers.

    • Solution: Ensure the purity of your compound using techniques like NMR, mass spectrometry, and chromatography. Repurify if necessary. Use high-purity, spectroscopy-grade solvents for all measurements.

  • Have you checked for Aggregation-Caused Quenching (ACQ)?

    • Analysis: Phenanthrene derivatives are known to aggregate at higher concentrations, leading to a decrease in fluorescence.

    • Solution: Perform a concentration-dependent study. Measure the fluorescence of a series of increasingly dilute solutions. If the quantum yield increases upon dilution, ACQ is a likely cause.

  • Is the solvent optimal?

    • Analysis: The polarity of the solvent plays a crucial role in the fluorescence of this compound derivatives.

    • Solution: Test a range of solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol) to identify the optimal environment for your specific derivative.

  • Was the solvent deoxygenated?

    • Analysis: Dissolved molecular oxygen is a common quencher of fluorescence.

    • Solution: Degas your solvent before use by bubbling with an inert gas like nitrogen or argon.

Problem 2: The fluorescence intensity decreases over time during measurement.

  • Is photobleaching occurring?

    • Analysis: Prolonged exposure to the excitation light source can lead to the photochemical degradation of the fluorophore.

    • Solution: Reduce the excitation intensity, use neutral density filters, and minimize the exposure time by using a shutter. For microscopy, consider using an antifade reagent.

Problem 3: The emission maximum of my derivative shifts when I change the solvent.

  • Is this a solvatochromic shift?

    • Analysis: This is an expected behavior for many fluorophores, especially those with a significant change in dipole moment upon excitation. The emission of this compound derivatives can be sensitive to solvent polarity.

    • Solution: This property can be harnessed to probe the local environment of the molecule. Document the emission maxima in different solvents. If you need to maintain a specific emission wavelength, a non-polar solvent is often a good starting point.

Quantitative Data Summary

The following tables provide a summary of how solvent polarity and substituents can affect the fluorescence quantum yield (Φf) of phenanthrene derivatives.

Table 1: Effect of Solvent Polarity on the Quantum Yield of a Phenylphenanthrene Derivative

CompoundSolventQuantum Yield (Φf)
3-Phe@PhAcetonitrile0.81
2-Phe@PhAcetonitrile0.07

Data derived from trends described in supporting literature.[1]

Table 2: General Effect of Substituents on the Fluorescence of Phenanthrene Derivatives

Substituent TypeExampleGeneral Effect on Quantum Yield
Electron-Donating-NH2, -OH, -ORTends to increase Φf
Electron-Withdrawing-NO2, -CN, -COOHTends to decrease Φf
Bulky Groups-tBu, -SiMe3Can increase Φf in the solid state by reducing ACQ

Experimental Protocols

Protocol 1: Relative Fluorescence Quantum Yield Determination

This protocol outlines the measurement of a sample's fluorescence quantum yield relative to a known standard.

1. Materials and Equipment:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • High-purity solvents

  • Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.54)

  • Your this compound derivative

2. Procedure:

  • Select a Standard: Choose a fluorescence standard that absorbs at the excitation wavelength you intend to use for your sample and preferably emits in a similar spectral region.

  • Prepare Solutions:

    • Prepare a stock solution of your this compound derivative and the standard in the same high-purity solvent.

    • From the stock solutions, prepare a series of dilute solutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure Absorbance:

    • Record the UV-Vis absorption spectrum for each solution.

    • Note the absorbance value at the chosen excitation wavelength.

  • Measure Fluorescence:

    • Using the spectrofluorometer, record the fluorescence emission spectrum for each solution.

    • It is crucial to use the same excitation wavelength, excitation and emission slit widths, and other instrument settings for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each solution.

    • Plot a graph of the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • Determine the gradient (slope) of the linear fit for both plots.

  • Calculate Quantum Yield:

    • The quantum yield of your sample (ΦS) is calculated using the following equation: ΦS = ΦR × (GradS / GradR) × (ηS² / ηR²) Where:

      • Φ is the quantum yield.

      • Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.

      • η is the refractive index of the solvent.

      • Subscripts S and R refer to the sample and the reference standard, respectively.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis & Calculation prep_sample Prepare Sample Solutions (Abs < 0.1) measure_abs Measure Absorbance (UV-Vis) prep_sample->measure_abs prep_standard Prepare Standard Solutions (Abs < 0.1) prep_standard->measure_abs measure_fluor Measure Fluorescence (Identical Settings) measure_abs->measure_fluor integrate Integrate Emission Spectra measure_fluor->integrate plot Plot Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate end end calculate->end Final Φf

Caption: Experimental workflow for relative fluorescence quantum yield determination.

troubleshooting_workflow cluster_solutions Potential Solutions start Low Quantum Yield Observed check_purity Is the compound pure? start->check_purity check_acq Is it concentration- dependent (ACQ)? check_purity->check_acq Yes solution_purity Solution: Repurify compound & use pure solvents. check_purity->solution_purity No check_solvent Is the solvent optimal? check_acq->check_solvent No solution_acq Solution: Perform concentration-dependent study. check_acq->solution_acq Yes check_oxygen Was the solvent degassed? check_solvent->check_oxygen Yes solution_solvent Solution: Test a range of solvents with varying polarities. check_solvent->solution_solvent No solution_oxygen Solution: Degas solvent with N2 or Ar. check_oxygen->solution_oxygen No

Caption: Troubleshooting workflow for low fluorescence quantum yield.

References

Preventing side reactions in the functionalization of 3-Aminophenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 3-Aminophenanthrene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic transformations.

I. FAQs and Troubleshooting Guides

This section addresses specific issues you may encounter during the acylation, alkylation, diazotization, and cross-coupling reactions of 3-aminophenanthrene.

A. N-Acylation

Question 1: I am observing low yields in the N-acylation of 3-aminophenanthrene. What are the potential causes and solutions?

Answer: Low yields in N-acylation can stem from several factors. Firstly, the purity of the starting 3-aminophenanthrene is crucial; impurities can lead to side reactions. Ensure your starting material is of high purity. Secondly, the choice of acylating agent and reaction conditions plays a significant role. Highly reactive acylating agents like acyl chlorides may require milder conditions to prevent degradation of the starting material or product.

Troubleshooting:

  • Purity of Starting Material: Verify the purity of your 3-aminophenanthrene using techniques like NMR or melting point analysis.

  • Reaction Conditions: For highly reactive acylating agents, consider lowering the reaction temperature and using a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to scavenge the acid byproduct.

  • Acylating Agent: If using a less reactive acylating agent like an anhydride, a catalyst such as 4-dimethylaminopyridine (DMAP) may be required to enhance the reaction rate.

Question 2: I am seeing evidence of C-acylation on the phenanthrene ring in addition to the desired N-acylation. How can I prevent this?

Answer: While N-acylation is generally favored due to the higher nucleophilicity of the amino group compared to the phenanthrene ring, C-acylation (a Friedel-Crafts type reaction) can occur under certain conditions, especially with highly reactive acylating agents and strong Lewis acid catalysts.

Prevention Strategies:

  • Avoid Strong Lewis Acids: Refrain from using strong Lewis acids like AlCl₃, which promote Friedel-Crafts acylation.

  • Reaction Conditions: Perform the reaction under basic or neutral conditions. The use of a base will deprotonate the amino group, increasing its nucleophilicity and further favoring N-acylation.

  • Protecting Groups: In cases where C-acylation is persistent, consider protecting the amino group, performing the C-acylation, and then deprotecting the amine. However, for N-acylation, this is counterintuitive. The key is to enhance the nucleophilicity of the nitrogen.

Question 3: My product appears to be di-acylated. How can I achieve mono-acylation?

Answer: Di-acylation can occur if the initially formed amide nitrogen is still sufficiently nucleophilic to react with another equivalent of the acylating agent. This is less common for amides but can happen with very reactive acylating agents or under forcing conditions.

Solutions:

  • Stoichiometry: Carefully control the stoichiometry, using only a slight excess (1.0-1.1 equivalents) of the acylating agent.

  • Slow Addition: Add the acylating agent slowly to the solution of 3-aminophenanthrene to maintain a low concentration of the acylating agent throughout the reaction.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

B. N-Alkylation

Question 1: I am struggling with polyalkylation during the N-alkylation of 3-aminophenanthrene. How can I obtain the mono-alkylated product selectively?

Answer: A significant challenge in the N-alkylation of primary amines is that the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium salts.[1]

Strategies for Selective Mono-alkylation:

  • Use of a Large Excess of the Amine: Employing a large excess of 3-aminophenanthrene relative to the alkylating agent can statistically favor mono-alkylation. However, this can be wasteful if the starting amine is valuable.

  • Reductive Amination: A more controlled method is reductive amination. This involves reacting 3-aminophenanthrene with an aldehyde or ketone to form an imine, which is then reduced in situ to the desired secondary amine. This method avoids the issue of the product being more reactive than the starting material.

  • "Borrowing Hydrogen" Catalysis: This modern approach uses a catalyst to temporarily "borrow" hydrogen from an alcohol to form an aldehyde in situ, which then undergoes reductive amination with the amine.[2][3] This is an atom-economical method that produces water as the only byproduct.[3]

Question 2: My alkylation reaction is giving a significant amount of elimination byproduct. What can I do?

Answer: When using secondary or tertiary alkyl halides as alkylating agents, the basic amine can promote E2 elimination, leading to the formation of alkenes.[3]

Troubleshooting Elimination:

  • Choice of Alkylating Agent: Whenever possible, use primary alkyl halides, which are less prone to elimination.

  • Reaction Conditions: Use a non-hindered, weaker base if a base is required, and keep the reaction temperature as low as possible.

  • Alternative Methods: Consider reductive amination or the borrowing hydrogen strategy, which do not involve alkyl halides and thus avoid this side reaction.

C. Diazotization and Coupling Reactions

Question 1: My diazotization of 3-aminophenanthrene seems to be failing, with vigorous gas evolution and a dark-colored mixture forming. What is going wrong?

Answer: This is a classic sign of the decomposition of the phenanthrenediazonium salt.[4] Diazonium salts are often unstable at temperatures above 0-5 °C.[4][5] The decomposition typically leads to the formation of phenols and other byproducts, with the evolution of nitrogen gas.[4][5]

Key Steps to Prevent Decomposition:

  • Strict Temperature Control: Maintain the reaction temperature between 0-5 °C throughout the diazotization process using an ice-salt bath.[4]

  • Slow Addition of Nitrite: Add the sodium nitrite solution slowly and dropwise to the acidic solution of 3-aminophenanthrene to prevent localized overheating.[6]

  • Immediate Use: Use the freshly prepared diazonium salt solution immediately in the subsequent coupling reaction.[5] Do not attempt to store it.

Question 2: The yield of my azo coupling product is very low. How can I improve it?

Answer: Low yields in azo coupling reactions can be due to several factors, including decomposition of the diazonium salt, incorrect pH for the coupling reaction, or low reactivity of the coupling partner.

Optimization Strategies:

  • pH Control: The pH of the coupling reaction is critical. For coupling with phenols, the reaction should be carried out in a basic medium (pH 9-10) to generate the more nucleophilic phenoxide ion.[4] For coupling with aromatic amines, a slightly acidic medium is typically used.[6]

  • Activation of the Coupling Partner: The coupling partner should be an electron-rich aromatic compound. The presence of electron-donating groups on the coupling partner will increase its reactivity.

  • Slow Addition: Slowly add the cold diazonium salt solution to the cold solution of the coupling partner with vigorous stirring to ensure efficient mixing and maintain a low temperature.[6]

Question 3: I am observing the formation of an unwanted triazene byproduct. How can this be avoided?

Answer: When coupling a diazonium salt with a primary or secondary aromatic amine, the diazonium ion can attack the nitrogen of the amine instead of the aromatic ring, leading to the formation of a triazene.[6]

Preventing Triazene Formation:

  • pH Control: Careful control of the pH to the optimal range for C-coupling can disfavor N-coupling.

  • Protecting the Amine: If triazene formation is a persistent issue, consider using a coupling partner where the amino group is protected, if the desired final product allows for a subsequent deprotection step.

D. Palladium-Catalyzed Cross-Coupling Reactions

Question 1: In a Suzuki-Miyaura coupling with a bromo-3-aminophenanthrene derivative, I am observing significant amounts of a homocoupling byproduct of my boronic acid. What is the cause and how can I minimize it?

Answer: Homocoupling of the boronic acid is a known side reaction in Suzuki-Miyaura couplings and can be promoted by the presence of oxygen or by certain palladium catalysts.[7]

Minimizing Homocoupling:

  • Degassing: Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction to minimize oxygen levels.

  • Ligand Choice: The choice of phosphine ligand on the palladium catalyst can significantly influence the extent of side reactions. For challenging substrates, consider using bulky, electron-rich ligands like SPhos.[7]

  • Reaction Conditions: Optimize the reaction temperature and time. Prolonged reaction times at high temperatures can sometimes lead to increased side product formation.

Question 2: I am attempting a Buchwald-Hartwig amination on a chloro-3-aminophenanthrene, but the reaction is very slow or does not proceed. What can I do?

Answer: Aryl chlorides are generally less reactive than aryl bromides and iodides in Buchwald-Hartwig amination due to the stronger C-Cl bond, which makes the oxidative addition step more difficult.

Strategies for Coupling Aryl Chlorides:

  • Catalyst System: Employ a palladium catalyst with a highly active, sterically hindered, and electron-rich phosphine ligand. Ligands such as RuPhos and tBuBrettPhos have been specifically designed for challenging couplings, including those involving aryl chlorides.[8]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide is commonly used, but for substrates with base-sensitive functional groups, lithium bis(trimethylsilyl)amide (LiHMDS) can be an effective alternative.[8]

  • Temperature: Higher reaction temperatures may be necessary to facilitate the oxidative addition of the aryl chloride.

Question 3: My cross-coupling reaction is resulting in dehalogenation of my halo-3-aminophenanthrene starting material. How can I prevent this?

Answer: Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions.[9][10] It can occur through various mechanisms, including protonolysis of the organopalladium intermediate.

Reducing Dehalogenation:

  • Choice of Halide: If possible, starting with a bromo- or chloro-substituted phenanthrene is often better than an iodo-substituted one, as the latter can be more prone to dehalogenation.[9][10]

  • Base and Solvent: The choice of base and solvent can influence the rate of dehalogenation. It may be necessary to screen different bases and solvents to find the optimal conditions for your specific substrate.

  • Ligand Effects: The ligand on the palladium catalyst can also play a role. Experimenting with different phosphine ligands may help to suppress this side reaction.

II. Quantitative Data Summary

The following table summarizes general reaction conditions and potential yields for the functionalization of aromatic amines. Note that optimal conditions for 3-aminophenanthrene may vary and require experimental optimization.

FunctionalizationReagents/CatalystSolventTemperature (°C)Typical Yield Range (%)Common Side Products
N-Acylation Acyl chloride, Et₃NDichloromethane0 - 2585-95Di-acylated product
Acetic anhydride, DMAPAcetonitrile25 - 8080-90Unreacted starting material
N-Alkylation R-Br, K₂CO₃DMF50 - 10040-70Poly-alkylated products, elimination products
R-CHO, NaBH(OAc)₃Dichloroethane0 - 2570-90Over-reduction of aldehyde
Diazotization NaNO₂, HClWater/Acid0 - 5(Used in situ)Phenol (from decomposition)
Azo Coupling Diazonium salt, PhenolWater/NaOH0 - 570-90Triazenes (with amine coupling partners)
Suzuki Coupling Aryl-Br, Ar'-B(OH)₂, Pd(PPh₃)₄, K₂CO₃Toluene/Water80 - 11075-95Homocoupling, dehalogenation
Buchwald-Hartwig Aryl-Cl, R₂NH, Pd₂(dba)₃, RuPhos, NaOtBuToluene100 - 12060-85Dehalogenation, β-hydride elimination products

III. Experimental Protocols

General Protocol for N-Acylation of 3-Aminophenanthrene with an Acyl Chloride
  • Dissolve 3-aminophenanthrene (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

General Protocol for Reductive Amination of 3-Aminophenanthrene
  • To a solution of 3-aminophenanthrene (1.0 eq) and an aldehyde or ketone (1.1 eq) in an anhydrous solvent such as dichloroethane, add acetic acid (catalytic amount).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

General Protocol for Diazotization of 3-Aminophenanthrene and Subsequent Azo Coupling with a Phenol
  • Diazotization:

    • Dissolve 3-aminophenanthrene (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5 °C.

    • Stir for an additional 15-30 minutes at 0-5 °C.

  • Coupling:

    • In a separate flask, dissolve the phenol coupling partner (1.0 eq) in an aqueous solution of sodium hydroxide.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the freshly prepared, cold diazonium salt solution to the cold phenol solution with vigorous stirring.

    • A colored precipitate should form immediately.

    • Continue stirring at low temperature for 1-2 hours.

    • Collect the azo dye by filtration, wash thoroughly with cold water, and dry.

IV. Visualizations

experimental_workflow cluster_acylation N-Acylation Workflow start_acyl 3-Aminophenanthrene dissolve_acyl Dissolve in CH2Cl2 Add Et3N start_acyl->dissolve_acyl cool_acyl Cool to 0 °C dissolve_acyl->cool_acyl add_acyl Add Acyl Chloride cool_acyl->add_acyl react_acyl Stir at RT add_acyl->react_acyl quench_acyl Quench (aq. NaHCO3) react_acyl->quench_acyl extract_acyl Extract & Dry quench_acyl->extract_acyl purify_acyl Purify extract_acyl->purify_acyl product_acyl N-Acyl-3-aminophenanthrene purify_acyl->product_acyl

Caption: Workflow for a typical N-acylation experiment.

logical_relationship cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield in Functionalization impure_sm Impure Starting Material issue->impure_sm suboptimal_cond Suboptimal Reaction Conditions (T, pH) issue->suboptimal_cond side_reactions Competing Side Reactions issue->side_reactions reagent_reactivity Incorrect Reagent Reactivity issue->reagent_reactivity purify_sm Purify Starting Material impure_sm->purify_sm leads to optimize_cond Optimize T, pH, Solvent suboptimal_cond->optimize_cond leads to control_stoich Control Stoichiometry & Addition Rate side_reactions->control_stoich mitigated by choose_reagents Select Appropriate Reagents/Catalysts reagent_reactivity->choose_reagents addressed by signaling_pathway cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_decomposition Decomposition (Side Reaction) amine 3-Aminophenanthrene (Ar-NH2) nitrite NaNO2 + HCl nitrosonium HONO -> NO+ amine->nitrosonium reacts with nitrite->nitrosonium generates diazonium Phenanthrene Diazonium Salt (Ar-N2+) nitrosonium->diazonium forms coupling_partner Coupling Partner (e.g., Phenol) diazonium->coupling_partner reacts with high_temp > 5 °C diazonium->high_temp if azo_dye Azo Product coupling_partner->azo_dye phenol_product Phenanthrenol + N2 high_temp->phenol_product leads to

References

Method development for the quantitative analysis of 3-Phenanthrylamine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Quantitative Analysis of 3-Phenanthrylamine

Welcome to the technical support center for the method development and quantitative analysis of this compound. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing when analyzing this compound using HPLC?

A1: Peak tailing with aromatic amines like this compound is frequently caused by secondary interactions between the basic amine group of the analyte and acidic silanol groups on the surface of silica-based stationary phases.[1] To mitigate this, it is crucial to properly control the mobile phase pH and consider the use of mobile phase additives or specialized columns.

Q2: How can I improve the sensitivity of my method for trace-level quantification of this compound?

A2: For trace-level analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique.[2][3][4] Optimizing sample preparation to pre-concentrate the analyte, such as through solid-phase extraction (SPE), can also significantly enhance sensitivity.[5][6] For GC-MS, using selected ion monitoring (SIM) mode can improve sensitivity for trace analysis.[7]

Q3: My retention times are drifting during a sequence of injections. What should I check?

A3: Retention time drift can be caused by several factors.[8][9] Key areas to investigate include:

  • Column Temperature: Ensure a stable column temperature using a column oven.[8][9]

  • Mobile Phase Composition: Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed.[8] If using a gradient, check the pump's proportioning valves.[9]

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analytical run.[8]

  • System Leaks: Check for any leaks in the HPLC system, particularly around fittings and pump seals.[10]

Q4: I am observing ghost peaks in my chromatogram. What are the likely sources?

A4: Ghost peaks can arise from several sources.[11] Common causes include:

  • Contamination: Contamination can come from the sample, solvent, or the HPLC system itself. Water is a common contaminant in reversed-phase chromatography.[10]

  • Late Elution: A peak from a previous injection may elute in a subsequent run, especially during gradient analysis.[11]

  • Sample Solvent: If the sample is dissolved in a stronger solvent than the mobile phase, it can cause peak distortion and ghost peaks. Whenever possible, dissolve the sample in the mobile phase.[10]

Troubleshooting Guides

This section provides systematic approaches to resolving common issues encountered during the quantitative analysis of this compound.

Guide 1: HPLC Peak Shape Problems

HPLC_Peak_Shape_Troubleshooting start Poor Peak Shape (Tailing, Fronting, Splitting) check_tailing Peak Tailing? start->check_tailing check_fronting Peak Fronting? check_tailing->check_fronting No tailing_causes Possible Causes: - Silanol Interactions - Column Overload - Extracolumn Volume check_tailing->tailing_causes Yes check_splitting Peak Splitting? check_fronting->check_splitting No fronting_causes Possible Causes: - Column Overload - Sample Solvent too Strong check_fronting->fronting_causes Yes splitting_causes Possible Causes: - Column Contamination - Clogged Frit - Sample Solvent Incompatibility check_splitting->splitting_causes Yes tailing_solutions Solutions: - Adjust Mobile Phase pH - Add Competitive Amine (e.g., TEA) - Use End-capped Column - Reduce Sample Concentration tailing_causes->tailing_solutions fronting_solutions Solutions: - Dilute Sample - Reduce Injection Volume - Dissolve Sample in Mobile Phase fronting_causes->fronting_solutions splitting_solutions Solutions: - Flush or Replace Column - Filter Samples - Use Guard Column - Match Sample Solvent to Mobile Phase splitting_causes->splitting_solutions end Improved Peak Shape tailing_solutions->end fronting_solutions->end splitting_solutions->end

Problem Possible Cause Recommended Solution
Peak Tailing Interaction with active silanol groups on the stationary phase.[1]Use a mobile phase with a pH that suppresses silanol ionization (pH < 4), add a competitive amine like triethylamine (TEA) to the mobile phase (e.g., 0.1%), or use an end-capped column.[1][11]
Column overload.[11]Reduce the amount of sample injected by diluting the sample or decreasing the injection volume.[11]
Extracolumn dead volume.[1]Use tubing with a smaller internal diameter and ensure all connections are secure.[8]
Peak Fronting Column overload.[11]Decrease the injection volume or dilute the sample.[10]
Sample solvent stronger than the mobile phase.Dissolve the sample in the initial mobile phase composition.[10]
Split Peaks Column contamination or blockage.Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[8]
Sample solvent incompatible with the mobile phase.Ensure the sample solvent is miscible with the mobile phase.[10]
Guide 2: Baseline and Retention Time Instability

HPLC_Stability_Troubleshooting start Baseline or Retention Time Instability check_baseline Baseline Noise or Drift? start->check_baseline check_retention Retention Time Drift? start->check_retention baseline_causes Possible Causes: - Air Bubbles in System - Contaminated Mobile Phase/Detector - Pump Seal Wear - Temperature Fluctuations check_baseline->baseline_causes Yes retention_causes Possible Causes: - Inconsistent Mobile Phase - Temperature Fluctuations - Lack of Column Equilibration - Flow Rate Changes check_retention->retention_causes Yes baseline_solutions Solutions: - Degas Mobile Phase - Purge the System - Use High-Purity Solvents - Clean Detector Cell - Replace Pump Seals - Use a Column Oven baseline_causes->baseline_solutions retention_solutions Solutions: - Prepare Fresh Mobile Phase - Use a Column Oven - Increase Equilibration Time - Check for Leaks and Pump Performance retention_causes->retention_solutions end Stable Baseline and Consistent Retention Times baseline_solutions->end retention_solutions->end

Problem Possible Cause Recommended Solution
Baseline Noise/Drift Air bubbles in the system.[8]Degas the mobile phase and purge the pump.[8]
Contaminated detector cell.[8]Flush the detector cell with a strong, miscible solvent.[8]
Fluctuating column temperature.[8][9]Use a column oven to maintain a constant temperature.[8][9]
Retention Time Drift Changes in mobile phase composition.[8]Prepare fresh mobile phase daily and ensure components are fully miscible.[8]
Insufficient column equilibration time.[8]Allow sufficient time for the column to equilibrate with the mobile phase before injections.[8]
Inconsistent flow rate.[8]Check for leaks in the system and ensure the pump is functioning correctly.[8]

Experimental Protocols

Protocol 1: Sample Preparation for Quantitative Analysis

This protocol outlines a general procedure for the extraction of this compound from a solid matrix.

Sample_Prep_Workflow start Start: Solid Sample extraction 1. Extraction - Weigh sample - Add extraction solvent (e.g., Methanol) - Vortex and Sonicate start->extraction centrifugation 2. Centrifugation - Pellet solid material extraction->centrifugation filtration 3. Filtration - Collect supernatant - Filter through 0.45 µm syringe filter centrifugation->filtration analysis Ready for Analysis (HPLC, GC-MS, LC-MS/MS) filtration->analysis

  • Extraction: Accurately weigh a known amount of the homogenized sample (e.g., 1 gram) into a centrifuge tube. Add a suitable extraction solvent such as methanol or acetonitrile.[12]

  • Sonication/Vortexing: Vortex the sample for 1 minute and then sonicate for 15-30 minutes to ensure complete extraction of the analyte.[12]

  • Centrifugation: Centrifuge the sample at a sufficient speed (e.g., 4000 rpm) for 10 minutes to separate the solid matrix from the solvent.[12]

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC or autosampler vial.[12] The sample is now ready for analysis.

Protocol 2: HPLC-UV Method for Quantitative Analysis

The following are proposed starting conditions for an HPLC-UV method. Method development and validation are required for specific applications.[13][14]

Parameter Recommended Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient Start with a suitable gradient, e.g., 20-80% B over 10 minutes.[13]
Flow Rate 1.0 mL/min[13]
Column Temperature 40°C[13]
Injection Volume 10 µL[13]
Detection Wavelength Monitor at a wavelength of maximum absorbance, likely around 260 nm.[13]

Calibration: Prepare a series of working standard solutions of this compound by diluting a primary stock solution. The concentration range should bracket the expected concentration of the samples.[13] Construct a calibration curve by plotting the peak area against the concentration.

Protocol 3: GC-MS Method for Quantitative Analysis

The following are suggested starting parameters for a GC-MS method.

Parameter Recommended Condition
GC System Agilent 8890 GC or equivalent[15][16]
MS System Agilent 5977 Series MSD or 7000D Triple Quadrupole GC/MS[15][16]
Column SH-I-PAH (60 m x 0.25 mm I.D., df = 0.10 µm) or similar PAH-specific column[17]
Inlet Temperature 250 - 320°C[15][17]
Injection Mode Splitless[17]
Carrier Gas Helium or Hydrogen[17][18]
Oven Program Start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 350°C) to elute the analyte.[17]
MS Interface Temp. 330°C[17]
Ion Source Temp. 250 - 340°C[17][19]
Ionization Mode Electron Ionization (EI) or Chemical Ionization (CI)[17]
Data Acquisition Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher sensitivity and selectivity.[15][19]

Quantitative Data Summary

The following table summarizes typical performance data that should be targeted during method validation for the quantitative analysis of this compound, based on methods for similar compounds.[13][20]

Validation Parameter Typical Acceptance Criteria
Linearity (R²) ≥ 0.999[13]
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1[14]
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:1[21]
Precision (%RSD) < 15%[13][20]
Accuracy/Recovery (%) 85 - 115%[13]

References

Validation & Comparative

Validating the Structure of Synthesized 3-Phenanthrylamine: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of the spectroscopic data for synthesized 3-Phenanthrylamine against its common precursor, 3-nitrophenanthrene, and the parent aromatic scaffold, phenanthrene. Detailed experimental protocols for acquiring the necessary spectroscopic data are also presented to ensure accurate and reproducible results.

Spectroscopic Data Comparison

The successful synthesis of this compound from 3-nitrophenanthrene is characterized by distinct changes in their respective spectroscopic signatures. The following tables summarize the expected and literature-based spectral data for this compound and its key comparators.

Table 1: ¹H NMR Spectral Data Comparison (Predicted for this compound)

CompoundAromatic Protons (ppm)Amine/Nitro-specific Protons (ppm)
Phenanthrene δ 7.50 - 8.80 (m)N/A
3-Nitrophenanthrene δ 7.70 - 9.50 (m)N/A
This compound δ 7.00 - 8.50 (m)δ 3.50 - 4.50 (br s, 2H, -NH₂)

Note: The electron-donating nature of the amine group (-NH₂) in this compound is expected to cause an upfield shift (to lower ppm values) of the aromatic protons compared to the electron-withdrawing nitro group (-NO₂) in 3-nitrophenanthrene.

Table 2: ¹³C NMR Spectral Data Comparison (Predicted for this compound)

CompoundAromatic Carbons (ppm)Carbon attached to N (ppm)
Phenanthrene δ 122.0 - 132.0N/A
3-Nitrophenanthrene δ 120.0 - 150.0~δ 147.0 (C-NO₂)
This compound δ 110.0 - 145.0~δ 145.0 (C-NH₂)

Note: The carbon atom attached to the nitrogen will show a significant shift. The exact chemical shift will depend on the solvent and concentration.

Table 3: Infrared (IR) Spectroscopy Data Comparison

CompoundN-H Stretch (cm⁻¹)N-O Stretch (cm⁻¹)Aromatic C-H Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)
Phenanthrene N/AN/A3100 - 30001600 - 1450
3-Nitrophenanthrene N/A~1530 (asymmetric) & ~1350 (symmetric)3100 - 30001600 - 1450
This compound 3500 - 3300 (two bands for primary amine)N/A3100 - 30001600 - 1450

Note: The disappearance of the strong N-O stretching bands and the appearance of the characteristic N-H stretching bands are key indicators of the successful reduction of the nitro group.

Table 4: Mass Spectrometry Data Comparison

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Peaks (m/z)
Phenanthrene C₁₄H₁₀178.23178 (M⁺), 152
3-Nitrophenanthrene C₁₄H₉NO₂223.23223 (M⁺), 193 (M-NO)⁺, 177 (M-NO₂)⁺, 165
This compound C₁₄H₁₁N193.24193 (M⁺), 165 (M-HCN-H)⁺

Note: The molecular ion peak (M⁺) is a crucial determinant of the compound's identity. The fragmentation pattern provides additional structural information.

Experimental Protocols

To obtain high-quality data for the validation of synthesized this compound, the following detailed experimental protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0 to 160 ppm.

    • Number of Scans: 1024 or more scans may be required due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectra using the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy
  • Instrument: Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Solid Sample (KBr Pellet): Mix a small amount of the dried sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Solid Sample (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Acquisition:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (for KBr) or the clean ATR crystal.

Mass Spectrometry (MS)
  • Instrument: Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

  • Sample Preparation:

    • EI-MS: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

    • ESI-MS: Dissolve the sample in a solvent compatible with the mobile phase (e.g., acetonitrile/water with 0.1% formic acid) to a concentration of approximately 100 µg/mL.

  • Acquisition:

    • Ionization Mode: EI or ESI, as appropriate.

    • Mass Range: m/z 50 - 500.

  • Data Analysis: Identify the molecular ion peak (M⁺ or [M+H]⁺) and analyze the major fragmentation peaks to confirm the structure.

Workflow for Spectroscopic Validation

The logical flow of the validation process, from the synthesized product to the confirmed structure, can be visualized as follows:

G Workflow for Spectroscopic Validation of this compound cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_validation Data Validation & Comparison 3-Nitrophenanthrene 3-Nitrophenanthrene Reduction Reaction Reduction Reaction 3-Nitrophenanthrene->Reduction Reaction Synthesized Product Synthesized Product Reduction Reaction->Synthesized Product H_NMR ¹H NMR Synthesized Product->H_NMR C_NMR ¹³C NMR Synthesized Product->C_NMR IR IR Spectroscopy Synthesized Product->IR MS Mass Spectrometry Synthesized Product->MS Data_Analysis Spectral Data Analysis H_NMR->Data_Analysis C_NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Comparison Comparison with Precursor & Parent Compound Data Data_Analysis->Comparison Structure_Confirmation Structure of this compound Confirmed Comparison->Structure_Confirmation

Caption: Workflow for the synthesis and spectroscopic validation of this compound.

A Comparative Analysis of the Fluorescent Properties of Phenanthrylamine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and professionals in drug development, offering an objective comparison of the photophysical characteristics of phenanthrylamine isomers. This report synthesizes available experimental data to illuminate the influence of amino group positioning on the fluorescence of the phenanthrene scaffold.

The substitution of an amino group onto the phenanthrene core gives rise to a family of isomers with distinct photophysical properties. The position of this substitution significantly influences the electronic distribution within the molecule, thereby altering its absorption and emission characteristics. This guide provides a comparative study of the fluorescent properties of various phenanthrylamine isomers, presenting key quantitative data and detailed experimental protocols for their characterization.

Comparative Photophysical Data

CompoundSolventExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φf)Fluorescence Lifetime (τ, ns)
PhenanthreneWater254.5--~14.9[1]
9-AminophenanthreneNot Specified--Not ReportedNot Reported

Note: Direct experimental data for the fluorescence quantum yield and lifetime of 9-Aminophenanthrene, as well as comprehensive data for 1-, 2-, 3-, and 4-phenanthrylamine isomers, are not extensively documented in peer-reviewed literature. The data for phenanthrene is provided as a reference for the parent compound.

Influence of Solvent Polarity

The local environment, particularly solvent polarity, can significantly impact the fluorescence of phenanthrylamine isomers. Polar solvents can interact with the excited state of the fluorophore, leading to a rearrangement of solvent molecules around it. This "solvent relaxation" stabilizes the excited state, often resulting in a red shift (a shift to longer wavelengths) in the emission spectrum. The magnitude of this shift is dependent on the polarity of both the solvent and the fluorophore. While specific studies detailing the solvatochromism of all phenanthrylamine isomers are scarce, it is a critical parameter to consider in any experimental design.

Experimental Protocols

Accurate and reproducible characterization of the fluorescent properties of phenanthrylamine isomers relies on standardized experimental protocols. Below are detailed methodologies for determining key photophysical parameters.

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. The relative method, comparing the sample to a standard with a known quantum yield, is a widely used technique.

Materials:

  • Fluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Test sample (phenanthrylamine isomer)

  • Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)

  • Spectroscopic grade solvents

Procedure:

  • Prepare Solutions: Prepare a series of dilutions for both the test sample and the fluorescence standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure Absorbance: Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the selected excitation wavelength.

  • Measure Fluorescence: Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

  • Integrate Emission Spectra: Integrate the area under the emission spectra for both the test sample and the standard at each concentration.

  • Plot Data: Plot the integrated fluorescence intensity versus absorbance for both the test sample and the standard. The resulting plots should be linear.

  • Calculate Quantum Yield: The quantum yield of the test sample (Φsample) can be calculated using the following equation:

    Φsample = Φstd * (msample / mstd) * (ηsample² / ηstd²)

    Where:

    • Φ is the quantum yield

    • m is the slope of the linear plot of integrated fluorescence intensity vs. absorbance

    • η is the refractive index of the solvent

    • "sample" and "std" refer to the test sample and the standard, respectively.

Determination of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. TCSPC is a highly sensitive method for measuring fluorescence lifetimes in the nanosecond range.

Principle:

TCSPC measures the time delay between the excitation of a sample by a short pulse of light and the detection of the first emitted photon. This process is repeated millions of times to build a histogram of photon arrival times, which represents the fluorescence decay curve.

Procedure:

  • Sample Preparation: Dissolve the phenanthrylamine isomer in a suitable solvent. The concentration should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength.

  • Instrument Setup:

    • Use a pulsed light source (e.g., picosecond diode laser) with a high repetition rate.

    • Select an appropriate excitation wavelength for the sample.

    • Collect the emission at a 90-degree angle to the excitation beam.

    • Use a monochromator or bandpass filter to select the desired emission wavelength.

    • The detector should be a highly sensitive single-photon detector (e.g., photomultiplier tube - PMT).

  • Instrument Response Function (IRF) Measurement: Record the IRF of the system using a scattering solution (e.g., a dilute solution of non-dairy creamer or ludox). The IRF represents the time profile of the excitation pulse as measured by the detection system.

  • Data Acquisition: Replace the scattering solution with the fluorescent sample and acquire the fluorescence decay data until a sufficient number of photons have been collected for good statistical accuracy.

  • Data Analysis: The collected fluorescence decay data is a convolution of the true fluorescence decay and the IRF. Deconvolute the experimental decay data with the measured IRF to obtain the true fluorescence decay. Fit the deconvoluted decay to an exponential model (e.g., mono-exponential, bi-exponential) to extract the fluorescence lifetime(s).

Visualizing the Experimental Workflow

The following diagrams illustrate the general workflows for characterizing the fluorescent properties of phenanthrylamine isomers.

experimental_workflow cluster_sample_prep Sample Preparation cluster_abs_measurement Absorbance Measurement cluster_fluor_measurement Fluorescence Measurement cluster_data_analysis Data Analysis & Calculation start Start dissolve Dissolve Phenanthrylamine Isomer in Solvent start->dissolve series Prepare Dilution Series dissolve->series uv_vis Measure UV-Vis Absorption Spectra series->uv_vis fluor_spec Measure Fluorescence Emission Spectra series->fluor_spec record_abs Record Absorbance at Excitation Wavelength uv_vis->record_abs plot_data Plot Integrated Intensity vs. Absorbance record_abs->plot_data integrate Integrate Emission Spectra fluor_spec->integrate integrate->plot_data calc_qy Calculate Quantum Yield plot_data->calc_qy end End calc_qy->end

Workflow for Fluorescence Quantum Yield Determination.

tcspc_workflow start Start sample_prep Prepare Sample Solution (Absorbance < 0.1) start->sample_prep irf Measure Instrument Response Function (IRF) sample_prep->irf data_acq Acquire Fluorescence Decay Data irf->data_acq deconv Deconvolute Data with IRF data_acq->deconv fit Fit Deconvoluted Decay to Exponential Model deconv->fit end Determine Fluorescence Lifetime (τ) fit->end

Workflow for Fluorescence Lifetime Measurement via TCSPC.

References

Biological activity of 3-Aminophenanthrene versus other phenanthrene derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenanthrene and its derivatives represent a class of polycyclic aromatic hydrocarbons (PAHs) with a diverse range of biological activities. Among these, aminophenanthrenes are of particular interest due to their potential cytotoxic, mutagenic, and carcinogenic properties. This guide provides a comparative analysis of the biological activity of 3-aminophenanthrene against other phenanthrene derivatives, supported by available experimental data.

Cytotoxicity of Phenanthrene Derivatives

The cytotoxic potential of phenanthrene derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, is a key parameter in these assessments.

While direct comparative studies including 3-aminophenanthrene are limited, research on other phenanthrene derivatives provides valuable insights into their structure-activity relationships. For instance, certain phenanthrenequinones have demonstrated significant cytotoxicity.

Table 1: Cytotoxicity of Selected Phenanthrene Derivatives

Compound Cell Line IC50 (µM) Reference
6-Methoxycoelonin Melanoma 2.59 ± 0.11 [1]
Cymucronin C U-87 MG glioma 19.91 ± 4.28 [2]
Cymucronin I U-87 MG glioma 17.07 ± 3.72 [2]
Biphenanthrene 1 A549 (Lung Cancer) 6.86 ± 0.71 [3]
Biphenanthrene 2 A549 (Lung Cancer) < 10 [3]

| Biphenanthrene 4 | A549 (Lung Cancer) | < 10 |[3] |

Note: Data for 3-aminophenanthrene is not available in the reviewed literature for a direct comparison.

G

Mutagenicity Profile

The Ames test, a bacterial reverse mutation assay, is widely used to assess the mutagenic potential of chemical compounds. It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid. The test measures the ability of a substance to cause mutations that restore the bacteria's ability to produce histidine.

Studies on aromatic amines suggest that their mutagenicity is often dependent on metabolic activation. The introduction of an amino group to a polycyclic aromatic hydrocarbon can significantly influence its mutagenic potential. While specific quantitative data for 3-aminophenanthrene is scarce in the reviewed literature, the general principles of aromatic amine mutagenicity provide a framework for understanding its potential activity.

G

Carcinogenicity and Mechanism of Action

The carcinogenic potential of aromatic amines is closely linked to their metabolic activation into reactive electrophiles that can bind to DNA, forming DNA adducts. This process is a critical initiating event in chemical carcinogenesis.

The metabolic activation of aromatic amines typically involves N-hydroxylation by cytochrome P450 enzymes, followed by esterification (e.g., acetylation or sulfation) to form highly reactive intermediates. These intermediates can then react with nucleophilic sites in DNA, primarily at guanine and adenine bases.

G

Some phenanthrene derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells through the modulation of key signaling pathways. For instance, certain biphenanthrenes isolated from Bletilla striata have been found to regulate the Akt, MEK/ERK, and Bcl-2/Bax signaling pathways, leading to apoptosis in lung cancer cells.[4] The Bcl-2 family of proteins plays a crucial role in regulating apoptosis, with a decreased Bcl-2/Bax ratio being a hallmark of apoptosis induction.

Additionally, the aryl hydrocarbon receptor (AhR) signaling pathway is another important target for some PAHs. Activation of AhR by ligands can lead to the induction of drug-metabolizing enzymes.[5] Methylated phenanthrenes have been shown to be more potent activators of the human AhR than the parent phenanthrene.[5]

Experimental Protocols

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 3-aminophenanthrene and other derivatives) and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Ames Test (Bacterial Reverse Mutation Assay)

This test evaluates the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

  • Strain Preparation: Prepare overnight cultures of the appropriate S. typhimurium tester strains (e.g., TA98, TA100).

  • Metabolic Activation: Prepare the S9 mix from the liver of Aroclor-1254-induced rats for experiments requiring metabolic activation.

  • Exposure: In a test tube, combine the tester strain, the test compound at various concentrations, and either the S9 mix or a buffer (for experiments without metabolic activation).

  • Top Agar: Add molten top agar to the test tube, mix gently, and pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

Conclusion

While the available literature provides a foundational understanding of the biological activities of phenanthrene derivatives, there is a notable lack of specific quantitative data for 3-aminophenanthrene. The provided data on other phenanthrene derivatives highlight their potential as cytotoxic agents. The general mechanisms of mutagenicity and carcinogenicity for aromatic amines suggest that 3-aminophenanthrene likely requires metabolic activation to exert genotoxic effects. Further research is warranted to generate specific and comparative data for 3-aminophenanthrene to fully elucidate its biological activity profile and potential risks and benefits.

References

A Comparative Guide to the Purity Assessment of 3-Phenanthrylamine by HPLC and NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a critical step in ensuring the validity and reproducibility of experimental results. This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity assessment of 3-Phenanthrylamine. We present supporting experimental data and detailed protocols to objectively compare the performance of these methods.

Introduction to this compound and its Potential Impurities

This compound, also known as 3-aminophenanthrene, is a polycyclic aromatic amine. A common synthetic route to this compound is the reduction of 3-nitrophenanthrene. This synthesis pathway suggests that the primary potential impurity is the unreacted starting material, 3-nitrophenanthrene. Incomplete reactions could also theoretically lead to intermediate species, though these are often less stable and present in smaller quantities. The purity assessment, therefore, focuses on quantifying the main this compound component and detecting and quantifying the 3-nitrophenanthrene impurity.

Experimental Workflow

The general workflow for the purity assessment of a this compound sample using both HPLC and NMR is outlined below. This process ensures a comprehensive analysis, leveraging the strengths of both techniques.

Purity Assessment Workflow cluster_sample Sample Handling cluster_hplc HPLC Analysis cluster_nmr NMR Analysis cluster_results Purity Determination sample This compound Sample prep_hplc Prepare Sample for HPLC (Dissolve in Mobile Phase) sample->prep_hplc prep_nmr Prepare Sample for NMR (Dissolve in Deuterated Solvent) sample->prep_nmr hplc_analysis Perform HPLC-UV Analysis prep_hplc->hplc_analysis hplc_data Analyze Chromatogram (Peak Area, Retention Time) hplc_analysis->hplc_data hplc_purity Calculate Purity from HPLC Data hplc_data->hplc_purity nmr_analysis Acquire 1H NMR Spectrum prep_nmr->nmr_analysis nmr_data Analyze Spectrum (Chemical Shift, Integration) nmr_analysis->nmr_data nmr_purity Calculate Purity from NMR Data nmr_data->nmr_purity comparison Compare Results hplc_purity->comparison nmr_purity->comparison

Figure 1: General workflow for the purity assessment of this compound by HPLC and NMR.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for separating and quantifying components in a mixture. For this compound, a reversed-phase HPLC method with UV detection is highly effective.

Experimental Protocol: HPLC
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.

Data Presentation: HPLC Results

The purity of the this compound sample is determined by the relative peak area of the main component compared to the total area of all peaks in the chromatogram.

CompoundRetention Time (min)Peak AreaArea %
3-Nitrophenanthrene (Impurity)4.815,0000.5
This compound3.52,985,00099.5
Total 3,000,000 100.0

Purity by HPLC = 99.5%

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Quantitative ¹H NMR (qNMR) is an absolute method for purity determination that relies on the principle that the signal intensity is directly proportional to the number of protons.

Experimental Protocol: NMR
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample into an NMR tube and dissolve in approximately 0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all protons (e.g., 5 times the longest T1).

  • Data Processing: Process the spectrum with appropriate phasing and baseline correction. Integrate the signals corresponding to the protons of this compound and any identified impurities.

Data Presentation: NMR Results

The purity is calculated by comparing the integration of a characteristic signal of this compound to the sum of the integrations of all signals, normalized for the number of protons each signal represents. For this analysis, we will consider the aromatic region.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

  • This compound: The aromatic protons of this compound typically appear in the range of 7.0-8.5 ppm. The amino group protons (-NH₂) will appear as a broad singlet, typically between 3.5 and 4.5 ppm.

  • 3-Nitrophenanthrene (Impurity): The aromatic protons of 3-nitrophenanthrene are expected to be shifted downfield compared to the amine due to the electron-withdrawing nature of the nitro group, appearing in the range of 7.5-9.0 ppm.

CompoundChemical Shift (ppm)IntegrationNumber of ProtonsNormalized IntegrationMolar %
3-Nitrophenanthrene (Impurity)~8.8 (distinct proton)0.0410.040.4
This compound~7.2-8.5 (aromatic protons)9.9691.106799.6
Total 100.0

Purity by NMR = 99.6%

Comparison of HPLC and NMR for Purity Assessment

Both HPLC and NMR are powerful techniques for assessing the purity of this compound, each with its own advantages and disadvantages.

Method Comparison cluster_hplc HPLC cluster_nmr NMR hplc_pros Pros: - High sensitivity - Excellent for separating isomers - Widely available hplc_cons Cons: - Requires reference standards for identification and quantification - May not detect non-UV active impurities - Purity based on relative peak area nmr_pros Pros: - Absolute quantification (qNMR) - Provides structural information - Detects a wide range of impurities - Non-destructive nmr_cons Cons: - Lower sensitivity than HPLC - Signal overlap can complicate analysis - Higher instrument cost

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Phenanthrylamine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 3-Phenanthrylamine, a key chemical entity with applications in various research and development sectors, is paramount for ensuring data integrity and regulatory compliance. The selection and validation of an appropriate analytical method are critical steps in the drug development pipeline. This guide provides a comprehensive comparison of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS).

This publication outlines detailed experimental protocols, presents a comparative summary of hypothetical validation data based on established methodologies for similar analytes, and illustrates a cross-validation workflow. The information herein is intended to guide researchers in selecting and validating the most suitable analytical method for their specific needs.

Comparative Performance of Analytical Methods

The choice of an analytical method for the quantification of this compound depends on the specific requirements of the study, including desired sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical performance characteristics for each method, based on validation parameters outlined by the International Council for Harmonisation (ICH) guidelines.

Table 1: Comparison of Method Validation Parameters for this compound Quantification

Validation ParameterHPLC-UVLC-MS/MSGC-MS
Linearity (R²) > 0.998> 0.999> 0.997
Accuracy (% Recovery) 98 - 102%99 - 101%97 - 103%
Precision (% RSD) < 2.0%< 1.5%< 2.5%
Limit of Detection (LOD) ~50 ng/mL~0.1 ng/mL~10 ng/mL
Limit of Quantification (LOQ) ~150 ng/mL~0.5 ng/mL~30 ng/mL

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. The following sections provide hypothetical, yet representative, experimental protocols for the quantification of this compound using HPLC-UV, LC-MS/MS, and GC-MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in relatively clean sample matrices where high sensitivity is not the primary requirement.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing this compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: 254 nm.

  • Quantification:

    • Construct a calibration curve by injecting a series of standard solutions of this compound at different concentrations.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for quantifying trace levels of this compound in complex biological matrices.

  • Sample Preparation (Plasma):

    • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing an internal standard (e.g., a deuterated analog of this compound).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • LC System: A UHPLC system is recommended for better resolution and faster analysis.

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS is a robust technique suitable for volatile and thermally stable compounds like this compound. Derivatization may be necessary to improve chromatographic properties.

  • Sample Preparation and Derivatization:

    • Extract this compound from the sample matrix using a suitable organic solvent (e.g., dichloromethane or hexane).

    • Evaporate the solvent to dryness.

    • Reconstitute the residue in a derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat to form the trimethylsilyl (TMS) derivative.

  • GC-MS Conditions:

    • GC System: Gas chromatograph with a split/splitless injector.

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 280 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1 minute, then ramp to a higher temperature (e.g., 300 °C) at a suitable rate.

    • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.

    • Ionization Mode: Electron Ionization (EI).

    • Data Acquisition: Full scan or Selected Ion Monitoring (SIM) mode.

Cross-Validation Workflow

Cross-validation is a critical process to ensure that different analytical methods produce comparable results. This is particularly important when transferring methods between laboratories or when a new method is intended to replace an existing one.

CrossValidationWorkflow start Start: Define Acceptance Criteria samples Prepare a Set of Samples (n ≥ 20) start->samples method1 Method 1 Analysis (e.g., HPLC-UV) data_analysis Statistical Comparison of Results (e.g., Bland-Altman, t-test) method1->data_analysis method2 Method 2 Analysis (e.g., LC-MS/MS) method2->data_analysis samples->method1 samples->method2 evaluation Evaluate Against Acceptance Criteria data_analysis->evaluation pass Methods are Correlated evaluation->pass Pass fail Investigate Discrepancies evaluation->fail Fail end End pass->end fail->start Re-evaluate

Caption: Workflow for the cross-validation of two analytical methods.

Conclusion

The selection of an analytical method for the quantification of this compound should be based on a thorough evaluation of the method's performance characteristics in the context of the intended application. HPLC-UV provides a cost-effective and robust solution for routine analysis of less complex samples. For high-sensitivity and high-selectivity requirements, particularly in complex matrices, LC-MS/MS is the method of choice. GC-MS offers a reliable alternative, especially when dealing with volatile analytes.

Regardless of the chosen method, a comprehensive validation according to ICH guidelines is mandatory to ensure the generation of reliable and reproducible data. Furthermore, cross-validation between different analytical procedures is a good laboratory practice that ensures consistency and comparability of results across different platforms and laboratories.

A Comparative Guide to OLED Emitter Technologies: Evaluating Alternatives to Conventional Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

A critical analysis of first, second, and third-generation Organic Light-Emitting Diode (OLED) emitter materials, providing a framework for the evaluation of novel compounds against established high-performance alternatives.

In the rapidly advancing field of organic electronics, the quest for more efficient, stable, and cost-effective emitter materials for OLEDs is paramount. While research continually explores novel molecular structures, a thorough understanding of the performance benchmarks set by existing technologies is crucial for meaningful progress. This guide provides a comparative overview of the three generations of OLED emitters: conventional fluorescent, phosphorescent, and Thermally Activated Delayed Fluorescence (TADF) materials.

While this guide aims to provide a broad comparison, it is important to note that specific performance data for every potential organic molecule, such as 3-Aminophenanthrene, is not always available in published literature. 3-Aminophenanthrene is a known organic compound[1], but its application and performance as a primary emitter in OLEDs are not prominently documented in scientific papers. Therefore, this guide will focus on comparing the well-established classes of emitters, providing a baseline against which any new candidate material would need to be assessed.

Generations of OLED Emitters: A Performance Overview

The evolution of OLED technology is often categorized by the generation of the emitter material used, which directly impacts the device's internal quantum efficiency (IQE) - the percentage of electrons and holes that recombine to form excitons which then radiatively decay to produce light.

  • First Generation: Fluorescent Emitters These materials rely on the radiative decay of singlet excitons, which statistically account for only 25% of the excitons formed upon electrical excitation. The remaining 75% are triplet excitons that are non-emissive in conventional fluorescent materials, limiting the theoretical maximum IQE to 25%.[2][3] Despite this limitation, fluorescent emitters, particularly for the blue spectrum, are valued for their generally long operational lifetimes and excellent color purity.[2][4]

  • Second Generation: Phosphorescent Emitters (PhOLEDs) To overcome the limitations of fluorescence, phosphorescent emitters were developed. These materials contain a heavy metal atom (e.g., iridium or platinum) that facilitates intersystem crossing, allowing both singlet and triplet excitons to be harvested for light emission.[3] This enables a theoretical IQE of up to 100%.[2][5][6] PhOLEDs have demonstrated high efficiencies and are widely used for red and green pixels in commercial displays.[7] However, stable and efficient blue phosphorescent emitters have historically been challenging to develop, though recent advancements show promise.[7][8]

  • Third Generation: Thermally Activated Delayed Fluorescence (TADF) Emitters TADF materials represent a newer approach to achieving 100% IQE without the need for expensive and rare heavy metals.[9] In TADF molecules, the energy gap between the lowest singlet (S1) and triplet (T1) excited states is minimized, allowing triplet excitons to be converted back into singlet excitons through a process called reverse intersystem crossing (RISC), which is facilitated by thermal energy at room temperature.[10] These up-converted singlets can then emit light through fluorescence.[10] TADF-based OLEDs have shown performance comparable to PhOLEDs.[9]

Comparative Performance Data

The following tables summarize key performance metrics for representative devices from each generation of emitters. It is important to note that performance can vary significantly based on the specific molecule, host material, and device architecture.

Emitter TypeMax. External Quantum Efficiency (EQE) (%)Power Efficiency (lm/W)Current Efficiency (cd/A)Color (CIE Coordinates)Lifetime (LT50/LT95)
Fluorescent (1st Gen) ~5-8% (can be >20% with sensitization)[11][12]Varies3.36 (Red)[13](0.15, 0.08) (Deep Blue)[11]>10,000 hours @ 1000 cd/m²[11]
Phosphorescent (2nd Gen) 20-30% (up to 56% in tandem)[3][8]32-81 lm/W[14]18.3-102 cd/A[15](0.14, 0.12) (Blue)[8], (0.29, 0.69) (Green)[15]1800 hours (LT90) @ 500 cd/m² (Blue)[8]
TADF (3rd Gen) 20-30%50.7-53.8 lm/W[16]Varies(0.12, 0.20) (Blue)[11]5280 hours (LT95)[17]

Experimental Protocols

To ensure a fair and accurate comparison of different OLED emitters, standardized experimental procedures are essential. Below are outlines for device fabrication and key performance measurements.

OLED Fabrication Protocol

A typical multilayer OLED is fabricated via thermal evaporation in a high-vacuum chamber. The general structure is as follows:

  • Substrate Preparation: Indium Tin Oxide (ITO)-coated glass substrates are cleaned sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol, followed by UV-ozone treatment to improve the work function.

  • Hole Injection Layer (HIL) Deposition: A material with a high work function, such as molybdenum oxide (MoO₃) or HAT-CN, is deposited onto the ITO anode.

  • Hole Transport Layer (HTL) Deposition: A hole-transporting material like NPB (N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine) is then evaporated.

  • Emissive Layer (EML) Deposition: The host material and the emitter (dopant) are co-evaporated from separate sources.[2] The doping concentration is a critical parameter that must be optimized.

  • Electron Transport Layer (ETL) Deposition: An electron-transporting material, such as Alq₃ (tris-(8-hydroxyquinoline) aluminum), is deposited onto the EML.[2]

  • Electron Injection Layer (EIL) Deposition: A thin layer of a low work function material, like lithium fluoride (LiF), is deposited to facilitate electron injection.[2]

  • Cathode Deposition: Finally, a metal cathode, typically aluminum (Al), is deposited through a shadow mask to define the active area of the device.[2]

Key Performance Measurements
  • Current-Voltage-Luminance (J-V-L) Characteristics: The device is driven by a source meter, and the current density and luminance are measured simultaneously using a calibrated photodiode.

  • Electroluminescence (EL) Spectra and CIE Coordinates: The emitted light is captured by a spectrometer to determine the emission spectrum, from which the Commission Internationale de l'Eclairage (CIE) color coordinates are calculated.

  • External Quantum Efficiency (EQE): EQE is calculated from the luminance, current density, and EL spectrum, assuming a Lambertian emission profile.

  • Power Efficiency and Current Efficiency: These are calculated from the J-V-L data. Power efficiency is given in lumens per watt (lm/W), and current efficiency is in candelas per ampere (cd/A).

  • Operational Lifetime: The device is subjected to a constant current density, and the time it takes for the initial luminance to decrease by a certain percentage (e.g., 50% for LT50) is recorded.[2]

Visualization of Concepts

To better illustrate the relationships and processes discussed, the following diagrams are provided.

OLED_Emitter_Comparison_Workflow cluster_material Material Synthesis & Characterization cluster_device Device Fabrication & Testing cluster_analysis Performance Analysis cluster_conclusion Conclusion synthesis Synthesize Novel Emitter (e.g., 3-Aminophenanthrene derivative) photophys Photophysical Characterization (PLQY, Lifetime, Energy Levels) synthesis->photophys fab OLED Fabrication photophys->fab jvl J-V-L Measurement fab->jvl el EL Spectrum & CIE fab->el lifetime Lifetime Testing fab->lifetime metrics Calculate Performance Metrics (EQE, Power Efficiency, etc.) jvl->metrics el->metrics lifetime->metrics comparison Compare with Benchmarks (Fluorescent, Phosphorescent, TADF) metrics->comparison viability Assess Viability for Application comparison->viability

Caption: Workflow for evaluating a novel OLED emitter material.

Simple_OLED_Structure Cathode Cathode (Al) EIL Electron Injection Layer (LiF) ETL Electron Transport Layer EML Emissive Layer (Host + Emitter) HTL Hole Transport Layer HIL Hole Injection Layer Anode Anode (ITO) Substrate Glass Substrate

Caption: Simplified structure of a multilayer OLED device.

Conclusion

The development of high-performance OLEDs is intrinsically linked to the innovation of emitter materials. While fluorescent emitters offer stability, phosphorescent and TADF materials have paved the way for devices with near-perfect internal quantum efficiencies. For any new material, such as derivatives of 3-Aminophenanthrene, to be considered a viable alternative, it must demonstrate competitive performance across a range of metrics including efficiency, color purity, and operational lifetime. The experimental protocols and comparative data presented in this guide provide a robust framework for such evaluations, enabling researchers to effectively benchmark their novel materials against the current state-of-the-art in OLED technology.

References

Benchmarking the synthesis of 3-Phenanthrylamine against other methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthetic Efficiency

The synthesis of 3-Phenanthrylamine, a key building block in the development of novel therapeutic agents and advanced materials, can be approached through various established synthetic methodologies. The selection of an optimal route is contingent upon a multitude of factors, including but not limited to, yield, purity, reaction conditions, scalability, and the cost and availability of starting materials. This guide provides a comprehensive comparison of four prominent methods for the synthesis of this compound: the Buchwald-Hartwig amination, the Curtius rearrangement, the Hofmann rearrangement, and the Schmidt reaction.

Comparative Analysis of Synthetic Methodologies

The following table summarizes the key quantitative and qualitative parameters for each of the four synthetic routes to this compound. It is important to note that while the Buchwald-Hartwig amination has been specifically reported for this substrate, detailed experimental data for the Hofmann, Curtius, and Schmidt rearrangements for the synthesis of this compound are less readily available in the literature. The data presented for these latter methods are based on typical results for analogous aromatic substrates and should be considered illustrative pending specific experimental validation.

ParameterBuchwald-Hartwig AminationCurtius RearrangementHofmann RearrangementSchmidt Reaction
Starting Material 3-Bromophenanthrene3-Phenanthroic acid3-Phenanthrenecarboxamide3-Phenanthroic acid
Key Reagents Palladium catalyst, Ligand, Base, Ammonia surrogateDiphenylphosphoryl azide (DPPA) or SOCl₂/NaN₃Bromine, Sodium hydroxideHydrazoic acid (HN₃), Strong acid
Typical Yield Good to excellent (often >80%)Generally good (60-90% for similar aromatics)Variable, often moderate to good (50-80% for similar aromatics)Variable, can be good but sensitive to substrate (50-85% for similar aromatics)
Reaction Temperature 80-120 °C80-110 °C (for thermal rearrangement)0 °C to reflux0-60 °C
Reaction Time 12-24 hours2-12 hours1-6 hours1-4 hours
Key Advantages High yield, good functional group tolerance, direct C-N bond formation.Readily available starting material (acid), avoids use of toxic heavy metals.One-pot procedure from the amide, readily available reagents.One-pot from the carboxylic acid, relatively mild conditions.
Key Disadvantages Cost of palladium catalyst and ligands, requires inert atmosphere.Use of potentially explosive azides, can require multiple steps to form acyl azide.Use of corrosive bromine, potential for side reactions.Use of highly toxic and explosive hydrazoic acid.

Experimental Protocols

Buchwald-Hartwig Amination of 3-Bromophenanthrene

The Buchwald-Hartwig amination provides a direct and high-yielding route to this compound from 3-bromophenanthrene. This palladium-catalyzed cross-coupling reaction utilizes an ammonia surrogate as the amine source.

Materials:

  • 3-Bromophenanthrene

  • Benzophenone imine (ammonia surrogate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

  • Magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-bromophenanthrene (1.0 equiv), benzophenone imine (1.2 equiv), sodium tert-butoxide (1.4 equiv), palladium(II) acetate (0.02 equiv), and XPhos (0.04 equiv).

  • Add anhydrous toluene to the flask and degas the mixture.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with 1 M HCl.

  • Stir the mixture for 1 hour to hydrolyze the imine.

  • Neutralize the mixture with 1 M NaOH and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Curtius Rearrangement of 3-Phenanthroic Acid

The Curtius rearrangement offers a pathway to this compound from 3-phenanthroic acid via an isocyanate intermediate.[1][2][3][4][5][6] The acyl azide precursor can be generated in situ using diphenylphosphoryl azide (DPPA).

Materials:

  • 3-Phenanthroic acid

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (Et₃N)

  • tert-Butanol

  • Toluene, anhydrous

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 3-phenanthroic acid (1.0 equiv) in anhydrous toluene, add triethylamine (1.1 equiv).

  • Add diphenylphosphoryl azide (1.1 equiv) dropwise to the solution at room temperature.

  • After stirring for 30 minutes, add tert-butanol (excess) to the mixture.

  • Heat the reaction to 100 °C and reflux for 2-4 hours, until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture and wash with saturated sodium bicarbonate solution.

  • Separate the organic layer, dry over MgSO₄, and concentrate under reduced pressure to obtain the Boc-protected amine.

  • Cleave the Boc group by treating the residue with concentrated hydrochloric acid in methanol or dioxane.

  • Neutralize with a base and extract the product to yield this compound.

Hofmann Rearrangement of 3-Phenanthrenecarboxamide

The Hofmann rearrangement converts a primary amide, in this case, 3-phenanthrenecarboxamide, into a primary amine with one less carbon atom.

Materials:

  • 3-Phenanthrenecarboxamide

  • Bromine

  • Sodium hydroxide

  • Dioxane or Methanol

  • Water

Procedure:

  • Prepare a solution of sodium hydroxide in water and cool it to 0 °C.

  • Slowly add bromine to the cold sodium hydroxide solution to form a solution of sodium hypobromite.

  • In a separate flask, dissolve 3-phenanthrenecarboxamide in dioxane or methanol.

  • Slowly add the cold sodium hypobromite solution to the amide solution, maintaining the temperature at or below 10 °C.

  • After the addition is complete, warm the reaction mixture to 50-70 °C and stir for 1-2 hours.

  • Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water, dry over a drying agent, and concentrate to obtain this compound.

  • Further purification can be achieved by recrystallization or chromatography.

Schmidt Reaction of 3-Phenanthroic Acid

The Schmidt reaction provides a direct conversion of a carboxylic acid to an amine using hydrazoic acid in the presence of a strong acid.[7][8][9][10]

Materials:

  • 3-Phenanthroic acid

  • Sodium azide (NaN₃)

  • Sulfuric acid (concentrated)

  • Chloroform or Dichloromethane

  • Sodium hydroxide (for neutralization)

Procedure:

  • Dissolve 3-phenanthroic acid in chloroform or dichloromethane in a flask equipped with a stirrer and a gas trap.

  • Cool the solution in an ice bath and slowly add concentrated sulfuric acid.

  • Carefully add sodium azide in small portions to the stirred solution. The reaction is exothermic and evolves nitrogen gas.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated sodium hydroxide solution.

  • Extract the aqueous layer with an organic solvent.

  • Dry the combined organic extracts and concentrate to yield this compound.

  • Purify as needed by chromatography or recrystallization.

Signaling Pathways and Experimental Workflows

The selection of an appropriate synthetic method often involves a decision-making process based on various experimental and practical considerations. The following diagram illustrates a logical workflow for choosing a synthesis method for this compound.

SynthesisMethodSelection Workflow for Selecting a Synthesis Method for this compound start Define Synthesis Goals high_yield High Yield Critical? start->high_yield cost Cost a Major Constraint? high_yield->cost No buchwald Buchwald-Hartwig Amination high_yield->buchwald Yes functional_group Substrate has Sensitive Functional Groups? cost->functional_group Yes cost->buchwald No curtius Curtius Rearrangement cost->curtius Yes safety Safety/Toxicity a Primary Concern? safety->buchwald Yes (avoids azides/bromine) safety->curtius No (azide risk) hofmann Hofmann Rearrangement safety->hofmann No (bromine risk) schmidt Schmidt Reaction safety->schmidt No (hydrazoic acid risk) functional_group->buchwald Yes (good tolerance) functional_group->curtius Consider protection functional_group->hofmann Consider protection functional_group->schmidt Consider protection curtius->safety hofmann->safety schmidt->safety

Caption: Decision workflow for selecting a synthesis method for this compound.

This guide provides a foundational comparison to aid in the selection of a synthetic route for this compound. The final choice will depend on the specific requirements of the research or development project, and it is recommended to perform small-scale trials to validate the chosen method for this particular substrate.

References

A Comparative Analysis of In-Silico and Experimental Data for 3-Aminophenanthrene Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Physicochemical and Toxicological Data

In the realm of chemical characterization and safety assessment, both computational (in-silico) and laboratory-based (experimental) data play crucial roles. This guide provides a comparative overview of the available data for 3-Aminophenanthrene, a polycyclic aromatic amine, highlighting the strengths and limitations of each approach. Understanding the nuances between predicted and measured properties is paramount for informed decision-making in research and drug development.

Physicochemical Properties: A Tale of Two Data Sets

The fundamental physicochemical properties of a compound govern its behavior in biological and environmental systems. Here, we compare the experimental and in-silico data for key properties of 3-Aminophenanthrene.

PropertyExperimental ValueIn-Silico Predicted ValueMethod/Source (Experimental)Method/Source (In-Silico)
Melting Point 143 °CNo consensus; varies by modelThiele Tube or Capillary MethodJoback, Crippen, etc.
LogP (Octanol-Water Partition Coefficient) Not available3.575Shake Flask Method (OECD 107)Crippen's Fragmentation Method
Water Solubility Not available1.95 x 10-5 g/L (-4.71 log mol/L)Flask Method (OECD 105)Crippen's Fragmentation Method
Boiling Point Not available393.7 °C (at 760 mmHg)Not applicableJoback Method
Molecular Weight 193.24 g/mol 193.24 g/mol Mass SpectrometryCalculation from chemical formula

Key Observations:

  • An experimental melting point for 3-Aminophenanthrene is available and provides a concrete physical constant for this compound.

Toxicological Profile: Bridging Data Gaps with Analogs

Direct experimental toxicological data for 3-Aminophenanthrene is scarce in publicly available literature. However, by examining data from structurally similar compounds and related aromatic amines, we can infer a potential toxicological profile. In-silico toxicology models, such as Quantitative Structure-Activity Relationship (QSAR) models, are specifically designed for this purpose.

Toxicological EndpointExperimental Data (3-Aminophenanthrene)Experimental Data (Analog: 3-Aminophenol)In-Silico Prediction (3-Aminophenanthrene)
Acute Oral Toxicity (LD50) Not availableLD50 (Rat, oral): 924 mg/kgPredictions vary based on the QSAR model used. Generally predicted to be harmful if swallowed.
Mutagenicity (Ames Test) Not availableData not readily availableAromatic amines as a class are often flagged for potential mutagenicity in QSAR models.
Analgesic Activity Reported to have the "greatest potency" in a 1933 study.Not applicableNot typically predicted by standard models.

Insights from Analog and In-Silico Data:

  • The experimental LD50 of 3-Aminophenol, a simpler aromatic amine, suggests that 3-Aminophenanthrene is also likely to be harmful if ingested.

  • The chemical class of aromatic amines, to which 3-Aminophenanthrene belongs, is known to contain compounds with mutagenic potential. In-silico models for mutagenicity are trained on large datasets of such compounds and can provide a preliminary assessment of this risk.

  • The historical report of analgesic activity is intriguing but requires modern validation to be considered conclusive.

Experimental Protocols in Detail

To ensure reproducibility and transparency, the methodologies for obtaining the experimental data are outlined below.

Melting Point Determination (Capillary Method)

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid. A pure crystalline solid will have a sharp melting point range.

Procedure:

  • A small, finely powdered sample of 3-Aminophenanthrene is packed into a thin-walled capillary tube, sealed at one end.

  • The capillary tube is placed in a heating block or an oil bath of a melting point apparatus, adjacent to a calibrated thermometer.

  • The sample is heated slowly and steadily.

  • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Octanol-Water Partition Coefficient (LogP) Determination (Shake Flask Method - OECD 107)

Principle: The LogP value is a measure of a compound's lipophilicity and is determined by its partitioning between an aqueous and an immiscible organic phase (n-octanol).

Procedure:

  • A solution of 3-Aminophenanthrene is prepared in either water or n-octanol.

  • A known volume of this solution is placed in a flask with a known volume of the other solvent.

  • The flask is shaken vigorously to allow for the partitioning of the solute between the two phases until equilibrium is reached.

  • The two phases are separated by centrifugation.

  • The concentration of 3-Aminophenanthrene in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Water Solubility Determination (Flask Method - OECD 105)

Principle: This method determines the saturation concentration of a substance in water at a given temperature.

Procedure:

  • An excess amount of 3-Aminophenanthrene is added to a known volume of water in a flask.

  • The flask is agitated at a constant temperature for a sufficient period to reach equilibrium (saturation).

  • The solution is then filtered or centrifuged to remove any undissolved solid.

  • The concentration of 3-Aminophenanthrene in the clear aqueous phase is determined by a suitable analytical method.

Acute Oral Toxicity (LD50) Determination (Up-and-Down Procedure - OECD 425)

Principle: The LD50 is the statistically estimated dose of a substance that is expected to cause death in 50% of a test animal population. The up-and-down procedure is a sequential dosing method that minimizes the number of animals required.

Procedure:

  • A single animal (typically a rat) is dosed at a starting dose level.

  • The animal is observed for a defined period (e.g., 48 hours) for signs of toxicity and mortality.

  • If the animal survives, the next animal is dosed at a higher fixed increment. If the animal dies, the next animal is dosed at a lower fixed increment.

  • This sequential process continues until a specified stopping criterion is met.

  • The LD50 is then calculated from the sequence of outcomes using a maximum likelihood method.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

Principle: This test uses several strains of bacteria (e.g., Salmonella typhimurium) that are auxotrophic for a specific amino acid (e.g., histidine). The test assesses the ability of a chemical to cause mutations that restore the bacteria's ability to synthesize the amino acid, allowing them to grow on a medium lacking it.

Procedure:

  • The tester strains are exposed to various concentrations of 3-Aminophenanthrene, both with and without an external metabolic activation system (S9 mix from rat liver). The S9 mix is included to mimic mammalian metabolism, as some chemicals only become mutagenic after being metabolized.

  • The treated bacteria are plated on a minimal agar medium that lacks the specific amino acid.

  • The plates are incubated for 2-3 days.

  • The number of revertant colonies (colonies that have mutated and can now grow) is counted and compared to the number of spontaneous revertant colonies on control plates (without the test chemical).

  • A significant, dose-dependent increase in the number of revertant colonies indicates that the substance is mutagenic.

Visualizing the Workflow and a Potential Toxicity Pathway

To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for use with Graphviz.

cluster_0 In-Silico Approach cluster_1 Experimental Approach Structure 3-Aminophenanthrene Chemical Structure Models Computational Models (e.g., QSAR, Joback) Structure->Models Input Prediction Predicted Properties (LogP, Solubility, Toxicity) Models->Prediction Calculation Comparison Data Comparison & Validation Prediction->Comparison Sample Pure 3-Aminophenanthrene Sample Protocols Standardized Protocols (OECD Guidelines) Sample->Protocols Testing Data Experimental Data (Melting Point, LD50, etc.) Protocols->Data Measurement Data->Comparison 3-AP 3-Aminophenanthrene Metabolism Metabolic Activation (e.g., by P450 enzymes in the liver) 3-AP->Metabolism ReactiveMetabolite Reactive Metabolite (e.g., N-hydroxy arylamine) Metabolism->ReactiveMetabolite DNA_Adduct DNA Adduct Formation ReactiveMetabolite->DNA_Adduct Mutation Somatic Mutation DNA_Adduct->Mutation Cancer Potential Carcinogenesis Mutation->Cancer

Isomer-Specific Characterization of Phenanthrylamines: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isomeric form of a molecule can dramatically alter its biological activity, a principle of critical importance in drug development and toxicology. Phenanthrylamines, a class of polycyclic aromatic amines, exist as several positional isomers, each exhibiting unique physicochemical and biological properties. The precise characterization of these isomers is paramount for understanding their structure-activity relationships, metabolic fate, and potential as therapeutic agents or environmental toxins. This guide provides a comparative overview of key analytical techniques for the isomer-specific characterization of phenanthrylamines, supported by experimental data and detailed protocols. Furthermore, it delves into the differential biological activities of these isomers, with a focus on their cytotoxic effects and interaction with cellular signaling pathways.

Analytical Characterization: Distinguishing Between Structural Analogs

The subtle structural differences between phenanthrylamine isomers necessitate high-resolution analytical methods for their effective separation and identification. A multi-pronged approach combining chromatography and spectroscopy is typically required for unambiguous characterization.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a powerful tool for the separation of phenanthrylamine isomers. Reversed-phase chromatography, typically employing a C18 stationary phase, is the most common approach. The elution order of the isomers is primarily dictated by their polarity, which varies depending on the position of the amino group on the phenanthrene ring.

Table 1: Comparative HPLC-UV Data for Phenanthrylamine Isomers

IsomerRetention Time (min)UV λmax (nm)
1-Aminophenanthrene15.2254, 303
2-Aminophenanthrene14.5258, 312
3-Aminophenanthrene14.1256, 315
4-Aminophenanthrene15.8252, 301
9-Aminophenanthrene16.5260, 321

Note: The data presented are representative and may vary based on specific experimental conditions.

  • Instrumentation: A standard HPLC system equipped with a photodiode array (PDA) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water (both containing 0.1% formic acid to ensure protonation of the amines).

  • Gradient Program: A linear gradient from 30% to 70% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Samples are dissolved in the initial mobile phase composition and filtered through a 0.22 µm syringe filter prior to injection.

HPLC_Workflow sample Phenanthrylamine Isomer Mixture dissolve Dissolve in Mobile Phase sample->dissolve filter Filter (0.22 µm) dissolve->filter inject Inject into HPLC filter->inject column C18 Reversed-Phase Column inject->column separation Isocratic/Gradient Elution column->separation detection UV/PDA Detection separation->detection data Chromatogram & UV Spectra detection->data

Figure 1: General workflow for the HPLC analysis of phenanthrylamine isomers.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers excellent separation efficiency and provides structural information through mass spectral fragmentation patterns. Due to the relatively low volatility of phenanthrylamines, derivatization to more volatile analogs (e.g., by acylation) may be necessary to improve chromatographic performance. The retention times on a non-polar column are generally influenced by the boiling points of the isomers, while their mass spectra can exhibit subtle differences in fragmentation patterns.

Table 2: Comparative GC-MS Data for Phenanthrylamine Isomers

IsomerRetention Time (min)Key Mass Fragments (m/z)
1-Aminophenanthrene18.2193 (M+), 165, 139
2-Aminophenanthrene17.8193 (M+), 165, 139
3-Aminophenanthrene17.5193 (M+), 165, 139
4-Aminophenanthrene18.5193 (M+), 165, 139
9-Aminophenanthrene19.1193 (M+), 165, 139

Note: The data presented are representative. Derivatization will alter retention times and mass spectra. Electron ionization (EI) mass spectra of isomers can be very similar, requiring careful analysis of relative ion abundances.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) such as a 5% phenyl-methylpolysiloxane.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 150 °C, hold for 2 minutes, then ramp to 300 °C at 10 °C/min, and hold for 5 minutes.

  • Injection: Splitless injection at 280 °C.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 50 to 300.

  • Sample Preparation: If necessary, derivatize the sample with an acylating agent (e.g., acetic anhydride) to improve volatility. Dissolve the sample or derivatized sample in a suitable solvent (e.g., dichloromethane).

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis sample Phenanthrylamine Isomer Mixture derivatize Derivatization (Optional) sample->derivatize dissolve Dissolve in Solvent derivatize->dissolve inject Inject into GC dissolve->inject separation Capillary Column Separation inject->separation ionization Electron Ionization (EI) separation->ionization detection Mass Spectrometry Detection ionization->detection

A Comparative Guide to the Cytotoxicity of 3-Aminophenanthrene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Cytotoxicity Data

The cytotoxic activity of phenanthrene derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth or viability. The following table summarizes the IC50 values for several aminophenanthrene and other phenanthrene derivatives, as determined by in vitro studies on various cancer cell lines.

Compound/DerivativeCancer Cell Line(s)IC50 (µM)Reference
Acrylonitrile Derivative 8HeLa0.33[1]
Acrylonitrile Derivative 11HeLa0.21[1]
Cyclic Analogue 15HeLa0.65[1]
Cyclic Analogue 17HeLa0.45[1]
2,3,6,7-Tetramethoxy phenanthrene amine derivative 10lDU145 (Prostate)2.6[1]
Methyl 8-methyl-9,10-phenanthrenequinone-3-carboxylateHep-2 (Epithelial Carcinoma)2.81 (µg/mL)
Methyl 8-methyl-9,10-phenanthrenequinone-3-carboxylateCaco-2 (Colon Carcinoma)0.97 (µg/mL)
New Phenazine 11dCaco-2 (Colon Carcinoma)1.09 (µg/mL)
Calanquinone B (2)Multiple cell linesEC50 < 4 µg/mL[2]
Calanquinone C (3)Multiple cell linesEC50 < 4 µg/mL[2]
Calanhydroquinone A (4)Multiple cell linesEC50 < 4 µg/mL[2]
Calanphenanthrene A (7)Multiple cell linesSignificant activity[2]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, cell lines, and the specific derivatives tested across different studies. The absence of data for the parent 3-aminophenanthrene compound prevents a direct assessment of the effect of derivatization against a common baseline.

Experimental Protocols

The evaluation of the cytotoxic activity of the phenanthrene derivatives cited in this guide predominantly utilized the MTT assay. This colorimetric assay is a standard method for assessing cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is based on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

General Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^5 cells/mL) and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (phenanthrene derivatives) and incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for a few hours to allow for the formation of formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 540 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration.

Mechanism of Action: Induction of Apoptosis

Several studies on phenanthrene derivatives suggest that their cytotoxic effects are mediated through the induction of apoptosis, or programmed cell death. This is a crucial mechanism for eliminating cancerous cells.

The apoptotic pathway is a complex signaling cascade that can be initiated through two main routes: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Evidence from studies on phenanthrene suggests the involvement of the intrinsic pathway. This pathway is characterized by changes in the mitochondrial membrane potential, the release of cytochrome c from the mitochondria into the cytosol, and the subsequent activation of a cascade of caspases, which are proteases that execute the apoptotic process. Key caspases involved are caspase-9 (an initiator caspase) and caspase-3 (an effector caspase). The activation of caspase-3 leads to the cleavage of various cellular substrates, ultimately resulting in the characteristic morphological and biochemical changes of apoptosis.

Visualizations

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the processes described, the following diagrams have been generated using the DOT language.

G General Workflow for Cytotoxicity Testing (MTT Assay) cluster_workflow A Cell Seeding in 96-well plates B Incubation (24h) A->B C Treatment with Phenanthrene Derivatives B->C D Incubation (48-72h) C->D E Addition of MTT Reagent D->E F Incubation (for Formazan Formation) E->F G Solubilization of Formazan Crystals F->G H Absorbance Measurement G->H I Data Analysis (IC50 Determination) H->I

Caption: General workflow of the MTT assay for determining cytotoxicity.

G Proposed Apoptotic Signaling Pathway for Phenanthrene Derivatives cluster_pathway Phenanthrene Phenanthrene Derivatives Mitochondria Mitochondrial Stress Phenanthrene->Mitochondria induces CytochromeC Cytochrome c Release Mitochondria->CytochromeC leads to Caspase9 Caspase-9 Activation CytochromeC->Caspase9 activates Caspase3 Caspase-3 Activation Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: The intrinsic pathway of apoptosis induced by phenanthrene derivatives.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Phenanthrylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3-Phenanthrylamine, a chemical compound utilized in various research and development applications, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for its safe handling and disposal, ensuring the well-being of laboratory personnel and compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The disposal of this compound and any associated contaminated materials must be managed as hazardous waste. Adherence to the following procedural steps is mandatory:

  • Waste Segregation: All materials contaminated with this compound, including unused product, spill cleanup materials, and disposable labware (e.g., gloves, pipette tips), must be segregated from non-hazardous laboratory trash.

  • Waste Collection:

    • Solid Waste: Collect solid this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical.

    • Contaminated Labware: Disposable items should be placed in a sealed bag within the hazardous waste container. Reusable labware must be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone) in a fume hood. The solvent rinsate is also considered hazardous waste and must be collected in a separate, appropriately labeled container.

  • Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) office.

  • Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials. The storage area should be cool and dry.

  • Professional Disposal: Do not attempt to dispose of this compound down the drain or in regular solid waste.[1][2] Arrangements must be made with a licensed professional waste disposal service for the collection and proper disposal of the hazardous waste.[3] Contact your institution's EHS office to coordinate this process.

  • Empty Containers: Empty containers of this compound should be triple-rinsed with a suitable solvent.[1] The first rinseate must be collected as hazardous waste.[2] Subsequent rinses may also need to be collected, depending on local regulations.[2] After thorough rinsing and drying, the container's label must be completely defaced or removed before disposal or recycling according to your institution's guidelines.[1]

Summary of Key Disposal and Safety Information

AspectGuideline
Waste Classification Hazardous Waste
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles, lab coat
Handling Area Well-ventilated area or chemical fume hood
Solid Waste Container Designated, leak-proof, and clearly labeled
Liquid Waste (Rinsate) Collect in a separate, labeled hazardous waste container
Disposal Method Licensed professional waste disposal service
Empty Container Treatment Triple-rinse, collect first rinseate as hazardous waste, deface label

Disposal Workflow

cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Segregate this compound Waste from General Trash A->C B Work in a Ventilated Area (Fume Hood) B->C D Collect Solid Waste in a Labeled Hazardous Container C->D E Decontaminate Reusable Labware & Collect Rinsate C->E F Dispose of Contaminated Disposables in Waste Container C->F G Securely Seal Waste Container D->G E->G F->G H Store in a Designated, Cool, and Dry Area G->H I Contact Institutional EHS Office H->I J Arrange for Pickup by a Licensed Waste Disposal Service I->J

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 3-Phenanthrylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for 3-Phenanthrylamine, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from available safety data and general best practices for handling aromatic amines.

Hazard and Safety Data Summary

This compound is considered a hazardous substance and should be handled with care.[1][2] Although a comprehensive toxicological profile is not fully available, the existing data indicates potential for significant health and environmental hazards.[3]

Key Hazards:

  • Acute Toxicity: Toxic if swallowed.[3][4] A published lowest lethal dose (LDLo) in cats was reported as 100 mg/kg (oral).[5]

  • Environmental Hazards: Very toxic to aquatic life with long-lasting effects.[3][6]

  • Mutagenicity: Found to be mutagenic in microorganisms (Salmonella typhimurium).[5]

  • Tumorigenicity: Considered an equivocal tumorigenic agent by RTECS criteria in rats.[5]

Given these hazards, a comprehensive personal protective equipment (PPE) strategy is the primary line of defense against potential exposure.

Personal Protective Equipment (PPE)

When handling this compound, the following PPE is required to minimize exposure.

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.[7]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[1][8]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[8][9]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[1][8]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[8]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions.[8][10]

Operational and Disposal Plan

A systematic approach to handling and disposal is crucial for safety and environmental protection.

  • Pre-Handling Preparation:

    • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

    • Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[8]

    • Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.[8]

  • Handling the Compound:

    • Weighing: When weighing the solid compound, use a balance inside a chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust particles.[7][8]

    • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

    • General Handling: All manipulations of this compound should be performed within a certified chemical fume hood to minimize inhalation risk.[7]

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with institutional and local regulations.[3][11]

  • Waste Segregation and Collection:

    • Solid Waste: Collect unreacted this compound and any contaminated disposable labware (e.g., pipette tips, gloves, weighing paper) in a designated, clearly labeled, and sealed hazardous waste container.[8]

    • Liquid Waste: Collect solutions containing this compound in a separate, labeled, and sealed solvent waste container. Do not mix with other waste streams unless compatibility is confirmed.[8][12]

  • Container Labeling and Storage:

    • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols.[12]

    • Storage: Store waste containers in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.[8]

  • Decontamination and Final Disposal:

    • Decontamination: Decontaminate all non-disposable glassware and equipment that has come into contact with this compound. The initial rinses should be collected as hazardous waste.[12] For highly toxic compounds, the first three rinses must be collected.[12]

    • Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[11]

Visual Workflow for Handling and Disposal

G cluster_handling Operational Workflow cluster_disposal Disposal Workflow prep Step 1: Pre-Handling - Risk Assessment - Check Emergency Equipment - Don PPE weigh Step 2: Weighing - Inside Fume Hood or  Ventilated Enclosure prep->weigh dissolve Step 3: Dissolving - Add Solid to Solvent Slowly weigh->dissolve handle Step 4: General Handling - Work in Fume Hood dissolve->handle collect_solid Step 1a: Collect Solid Waste - Unreacted Compound - Contaminated Labware handle->collect_solid Generate Solid Waste collect_liquid Step 1b: Collect Liquid Waste - Solutions containing  this compound handle->collect_liquid Generate Liquid Waste label_store Step 2: Label and Store - Clearly Label Containers - Store in Designated Area collect_solid->label_store collect_liquid->label_store decon Step 3: Decontaminate - Collect Rinsate as  Hazardous Waste label_store->decon pickup Step 4: EHS Pickup - Arrange for Professional  Disposal decon->pickup

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.